Product packaging for Penicillin V(Cat. No.:CAS No. 87-08-1)

Penicillin V

Cat. No.: B151295
CAS No.: 87-08-1
M. Wt: 350.4 g/mol
InChI Key: BPLBGHOLXOTWMN-MBNYWOFBSA-N
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Description

Penicillin V, also known as phenoxymethylpenicillin, is a natural, acid-stable β-lactam antibiotic used extensively in biochemical and microbiological research . As a narrow-spectrum antibiotic, its primary research value lies in its selective activity against Gram-positive bacteria, making it a critical tool for studying susceptible organisms and antimicrobial resistance patterns . Its mechanism of action involves inhibiting the biosynthesis of the bacterial cell wall mucopeptide (peptidoglycan) . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inactivates enzymes like DD-transpeptidase and disrupts the cross-linking of the peptidoglycan layer . This action compromises the structural integrity of the cell wall, leading to osmotic lysis and bacterial cell death during the active multiplication stage . Research applications for this compound include its use as a model compound in pharmacokinetic studies, particularly for investigating renal excretion mechanisms via organic anion transporters . It is also employed in susceptibility testing against staphylococci (except penicillinase-producing strains), streptococci, and pneumococci, helping to define MIC (Minimum Inhibitory Concentration) values and zone diameter interpretations for these pathogens . Furthermore, recent clinical investigations have explored its efficacy compared to other antibiotics, such as amoxicillin, for respiratory tract infections, supporting its role in studies of antimicrobial stewardship and narrow-spectrum therapy optimization . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O5S B151295 Penicillin V CAS No. 87-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
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InChI Key

BPLBGHOLXOTWMN-MBNYWOFBSA-N
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Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
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Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
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Molecular Formula

C16H18N2O5S
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Related CAS

1098-87-9 (mono-hydrochloride salt), 132-98-9 (mono-potassium salt), 147-48-8 (mono-hydrochloride salt)
Record name Penicillin V [USAN:USP]
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DSSTOX Substance ID

DTXSID3023429
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Molecular Weight

350.4 g/mol
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Physical Description

Penicillin v is a white crystalline powder. (NTP, 1992), Solid
Record name PENICILLIN V
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Solubility

less than 1 mg/mL at 55 °F (NTP, 1992), <0.1 g/100mL, In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum., Sol in alcohol and acetone; insoluble in fixed oils, 4.54e-01 g/L
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Impurities

Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs.
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Color/Form

white, crystalline powder

CAS No.

87-08-1
Record name PENICILLIN V
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Melting Point

248 to 262 °F (Decomposes) (NTP, 1992), 120 - 128 °C
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Foundational & Exploratory

The Advent of an Oral Penicillin: A Technical History of Penicillin V's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 12, 2025

Affiliation: Google Research

Abstract

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a therapeutic agent by Florey and Chain marked a watershed moment in medicine. However, the initial penicillin, Penicillin G, suffered from a critical limitation: its instability in stomach acid, necessitating administration by injection. This technical guide delves into the history of the discovery and development of Penicillin V (phenoxymethylpenicillin), the first orally viable penicillin. We will explore the key experiments, the scientific ingenuity that led to its creation, its biosynthetic pathway, and the quantitative data that underscore its superiority for oral administration over its predecessor. This document is intended for researchers, scientists, and drug development professionals interested in the history of antibiotic development and the chemical modifications that transformed a laboratory curiosity into a globally accessible therapeutic.

Introduction: The Challenge of an Oral Penicillin

Following the successful introduction of Penicillin G (benzylpenicillin) in the 1940s, the race was on to develop a form of the antibiotic that could be administered orally.[1] The acidic environment of the stomach rapidly degrades Penicillin G, rendering it largely ineffective when taken by mouth.[1][2][3] This limitation restricted its use to clinical settings where injections could be administered, creating a significant barrier to widespread outpatient treatment of bacterial infections. The search for an acid-stable penicillin was therefore a major focus of post-war antibiotic research.

The Serendipitous Discovery of this compound

The breakthrough came not from a direct, targeted search for an acid-stable molecule, but from a stroke of serendipity in the early 1950s at the Austrian pharmaceutical company Biochemie GmbH (now part of Sandoz).

The Austrian Researchers: Brandl and Margreiter

Dr. Ernst Brandl and Dr. Hans Margreiter were tasked with improving the industrial fermentation process for Penicillin G. A persistent problem in large-scale fermentation was the risk of bacterial contamination, which could ruin entire production batches. In an attempt to control this, Brandl investigated the use of various disinfectants that could be added to the fermentation medium without harming the Penicillium chrysogenum mold responsible for producing the antibiotic.

A Fortuitous Precursor Substitution

One of the compounds Brandl decided to test was phenoxyethanol. This was added to the fermentation tanks. Unexpectedly, not only did this address the contamination issue, but it also led to the production of a new type of penicillin. The phenoxyethanol was metabolized by the mold into phenoxyacetic acid, which was then incorporated into the penicillin structure by the mold's biosynthetic machinery in place of the usual precursor, phenylacetic acid, which yields Penicillin G.

The decisive experimental series was initiated by Ernst Brandl on November 17, 1951. Subsequent measurements revealed a surprisingly high biological activity of a new type of penicillin.

The Crucial Observation of Acid Stability

The truly groundbreaking discovery occurred during the purification process. On February 10, 1952, Margreiter noticed a white crystalline precipitate forming in the acidic aqueous phase of the extraction process. This was highly unusual, as Penicillin G was known to be unstable and would not precipitate under these conditions. This simple observation was the first indication that they had isolated a new, acid-stable form of penicillin. The biological activity of this new penicillin was confirmed to be high even after exposure to acid. This new, acid-stable penicillin was designated "this compound." The "V" in its name stands for Vertraulich, the German word for "confidential," as the discovery was initially kept secret.

Experimental Protocols

General Fermentation Protocol for this compound Production (Representative)
  • Inoculum Preparation: A high-yielding strain of Penicillium chrysogenum is cultured on a suitable agar medium to produce a dense suspension of spores.

  • Seed Fermentation: The spore suspension is used to inoculate a small-volume seed fermenter containing a sterile nutrient medium. The culture is incubated with agitation and aeration to promote vegetative growth of the mycelium.

  • Production Fermentation: The contents of the seed fermenter are transferred to a large-scale production fermenter. The production medium is a complex mixture containing a carbon source (e.g., lactose), a nitrogen source (e.g., corn steep liquor), and various mineral salts.

  • Precursor Addition: After an initial phase of fungal growth, a sterile solution of phenoxyacetic acid is added to the fermentation broth in a controlled manner. This serves as the precursor for the phenoxymethyl side chain of this compound.

  • Fermentation Conditions: The fermentation is carried out for several days at a controlled temperature (typically 25-27°C) and pH, with continuous agitation and aeration to ensure aerobic conditions.

  • Harvesting and Extraction: At the end of the fermentation, the mycelium is separated from the broth by filtration. The filtered broth, containing the dissolved this compound, is then acidified to a pH of approximately 2-2.5. This causes the acid-stable this compound to precipitate.

  • Purification: The precipitated this compound is then purified through a series of solvent extractions and crystallization steps to yield the final product.

Quantitative Data: this compound vs. Penicillin G

The key advantage of this compound over Penicillin G lies in its enhanced stability in acidic environments, which translates to significantly better oral bioavailability.

Table 1: Comparative Pharmacokinetic Properties of this compound and Penicillin G

ParameterThis compoundPenicillin G
Acid Stability Stable in gastric acidUnstable in gastric acid[1][2][3]
Oral Bioavailability 60-70%< 30%
Plasma Protein Binding ~80%[2]~60%
Peak Blood Levels (Oral) 2 to 5 times higher than Penicillin G[2]Lower and more variable[2]

Table 2: Pharmacokinetic Parameters of Oral this compound in Healthy Adults

ParameterMean Value (± SD)
AUC (Area Under the Curve) 7.8 (± 2.5) mg*h/L
Cmax (Maximum Concentration) 5.7 (± 2.3) mg/L
tmax (Time to Maximum Concentration) 48 (± 18) minutes
Serum Half-life 41 (± 13) minutes

Data from a study in healthy volunteers.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for penicillin production, with the crucial final step being the incorporation of the phenoxyacetic acid precursor. The process can be summarized in three main stages:

  • Tripeptide Formation: The amino acids L-α-aminoadipic acid, L-cysteine, and L-valine are condensed by the enzyme ACV synthetase (ACVS) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

  • Bicyclic Ring Formation: The linear tripeptide ACV is then cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.

  • Side Chain Exchange: In the final step, the L-α-aminoadipate side chain of isopenicillin N is exchanged for a phenoxyacetyl group from phenoxyacetyl-CoA by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT). This results in the formation of this compound.

Diagrams

PenicillinV_Discovery_Workflow cluster_problem Initial Problem cluster_experiment Brandl's Experiment cluster_fermentation Fermentation Process cluster_discovery Discovery Contamination Bacterial Contamination in Penicillin G Fermentation AddPhenoxyethanol Add Phenoxyethanol as a Disinfectant Contamination->AddPhenoxyethanol Metabolism Fungal Metabolism AddPhenoxyethanol->Metabolism in vivo PhenoxyaceticAcid Phenoxyacetic Acid (Precursor) Metabolism->PhenoxyaceticAcid produces Fermentation Fermentation PhenoxyaceticAcid->Fermentation Penicillium Penicillium chrysogenum Penicillium->Fermentation NewPenicillin New Penicillin Formed (this compound) Fermentation->NewPenicillin AcidPurification Acidic Purification Step NewPenicillin->AcidPurification Precipitate Observation: White Precipitate AcidPurification->Precipitate leads to AcidStable Conclusion: Acid-Stable Penicillin Precipitate->AcidStable

Workflow of the discovery of this compound.

PenicillinV_Biosynthesis cluster_precursors Precursors cluster_sidechain Side Chain Precursor L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS IPN Isopenicillin N IPNS->IPN IAT Acyl-CoA:Isopenicillin N Acyltransferase (IAT) IPN->IAT POA Phenoxyacetic Acid POA_CoA Phenoxyacetyl-CoA POA->POA_CoA Activation POA_CoA->IAT PenV This compound (Phenoxymethylpenicillin) IAT->PenV

Biosynthetic pathway of this compound.

Mechanism of Action

This compound, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the transpeptidase enzyme, which is responsible for the final step in peptidoglycan synthesis: the cross-linking of peptide chains. By inhibiting this process, this compound weakens the cell wall, leading to cell lysis and bacterial death.

Conclusion: A Legacy of Innovation

The discovery of this compound was a pivotal moment in the history of antibiotics. It transformed penicillin from an injectable-only "wonder drug" into a convenient and accessible oral medication, dramatically expanding its utility in treating common bacterial infections. The story of its discovery, a blend of scientific inquiry and serendipity, serves as a powerful reminder of the unexpected paths that can lead to significant scientific breakthroughs. The development of this compound paved the way for a new generation of semi-synthetic penicillins, each with unique properties tailored to combat a wider range of bacterial pathogens. Its legacy endures in its continued use today as a first-line treatment for various infections, a testament to the ingenuity of its discoverers and its lasting impact on global health.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Penicillin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum antibiotic belonging to the beta-lactam class.[1] A derivative of Penicillin G, it exhibits enhanced stability in acidic environments, allowing for oral administration.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended to serve as a technical resource for professionals in the fields of pharmaceutical sciences and drug development.

Chemical Structure and Identification

This compound is chemically designated as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2] Its core structure consists of a thiazolidine ring fused to a β-lactam ring, with a phenoxyacetyl side chain attached to the 6-amino position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2]
Molecular Formula C₁₆H₁₈N₂O₅S[2]
SMILES Notation CC1(--INVALID-LINK----INVALID-LINK--NC(=O)COC3=CC=CC=C3">C@@HC(=O)O)C
CAS Number 87-08-1[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 350.4 g/mol
Melting Point 120-128 °C (decomposes)[2]
Boiling Point 289.00 to 291.00 °C @ 760.00 mm Hg (estimated)
pKa 2.73[3]
Solubility In water at pH 1.8 (acidified with hydrochloric acid) = 24 mg/100 ml; soluble in polar organic solvents; practically insoluble in vegetable oils and in liquid petrolatum.[2]
Stability Stable in air up to 37 °C; relatively stable to acid.[2]
Optical Rotation The biologically active form is the dextrorotatory D-form.[2]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary method as described in various pharmacopeias.

Protocol:

  • Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator over silica gel for 24 hours.

  • Introduce the dried sample into a capillary tube sealed at one end.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a controlled rate, typically 1°C/min.

  • Record the temperature range from the point at which the substance begins to melt to the point at which it is completely liquid. For substances that decompose, the temperature at which decomposition is observed is noted.[4]

Solubility Determination

The solubility of this compound can be determined using a static analytical method.

Protocol:

  • Prepare saturated solutions of this compound in the desired solvent systems at a constant temperature.

  • Agitate the solutions for a sufficient time to ensure equilibrium is reached.

  • After equilibration, centrifuge the solutions to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5]

High-Performance Liquid Chromatography (HPLC) Assay

HPLC is a precise method for the quantification of this compound and the analysis of its stability.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (e.g., 650:350:5.75 v/v/v).[6]

  • Standard Preparation: Accurately weigh a quantity of USP this compound Potassium Reference Standard and dissolve it in the mobile phase to obtain a solution with a known concentration (e.g., 2.5 mg/mL).[6]

  • Sample Preparation: For solid dosage forms, crush tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound, dissolve it in a suitable diluent (e.g., pH 6.6 phosphate buffer), and sonicate to ensure complete dissolution. Dilute to the final concentration with the diluent.[7]

  • Chromatographic Conditions:

    • Column: A reverse-phase column such as RP-8 or C18 (e.g., 4.6-mm × 25-cm; 5-µm packing L1).[6][8]

    • Detector: UV detector set at 254 nm.[6]

    • Flow Rate: Approximately 1 mL/min.[6]

    • Injection Volume: Approximately 20 µL.[6]

  • Analysis: Separately inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas. Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.[6]

Spectrophotometric Stability Assay

This method is based on the formation of a colored product from the intact β-lactam ring.

Protocol:

  • Reconstitute this compound potassium powder with distilled water to a known concentration.

  • Store aliquots of the solution under various temperature and light conditions.

  • At specified time intervals, withdraw samples and dilute them with distilled water.

  • React the diluted sample with a solution of mercuric chloride in the presence of an imidazole intermediate.

  • Measure the absorbance of the resulting colored product at the wavelength of maximum absorbance (e.g., 325 nm) using a spectrophotometer.

  • The concentration of intact this compound is proportional to the absorbance. Degradation is observed as a decrease in absorbance over time.[9]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][10]

Mechanism_of_Action cluster_bacterium Bacterial Cell Penicillin_V This compound PBP Penicillin-Binding Proteins (PBPs) (e.g., DD-transpeptidase) Penicillin_V->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall (Structural Integrity) Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall->Cell_Lysis Weakened wall leads to Bacterial_Resistance cluster_resistance Resistance Mechanisms Penicillin_V This compound Target Penicillin-Binding Proteins (PBPs) Penicillin_V->Target Inhibits Beta_Lactamase β-Lactamase Production Beta_Lactamase->Penicillin_V Hydrolyzes β-lactam ring Altered_PBP Alteration of PBPs Altered_PBP->Target Reduces binding affinity Reduced_Permeability Reduced Permeability (Gram-negative) Reduced_Permeability->Penicillin_V Prevents entry

References

The Biosynthesis of Penicillin V in Penicillium chrysogenum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Penicillin V, a crucial beta-lactam antibiotic, within the filamentous fungus Penicillium chrysogenum. The document details the enzymatic steps, genetic regulation, quantitative data, and experimental methodologies pertinent to understanding and optimizing the production of this vital therapeutic agent.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a three-step enzymatic process, with the foundational genes organized in a conserved cluster. This cluster, comprising pcbAB, pcbC, and penDE, is often amplified in high-yielding industrial strains, a testament to its critical role in production titers.[1]

The pathway commences with the non-ribosomal synthesis of the tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This crucial first step is catalyzed by ACV synthetase (ACVS) , a large, multi-domain enzyme encoded by the pcbAB gene.[2] The precursor molecules for this reaction are three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

In the second step, the linear ACV tripeptide undergoes an oxidative cyclization to form the bicyclic structure of isopenicillin N (IPN), which contains the characteristic β-lactam ring. This reaction is catalyzed by isopenicillin N synthase (IPNS) , an enzyme encoded by the pcbC gene.[3] IPN itself exhibits weak antibiotic activity.[2]

The final and defining step in this compound biosynthesis is the exchange of the L-α-aminoadipyl side chain of IPN with a phenoxyacetyl group. This transacylation is carried out by isopenicillin N acyltransferase (IAT) , also known as acyl-CoA:isopenicillin N acyltransferase, which is encoded by the penDE gene.[4] The phenoxyacetyl side chain is derived from the precursor molecule phenoxyacetic acid, which must first be activated to its coenzyme A thioester, phenoxyacetyl-CoA.[4]

dot

PenicillinV_Biosynthesis precursors L-α-Aminoadipic Acid L-Cysteine L-Valine ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) precursors->ACV ATP IPN Isopenicillin N (IPN) ACV->IPN O2 PenV This compound IPN->PenV POA_CoA Phenoxyacetyl-CoA POA_CoA->PenV L-α-aminoadipate POA Phenoxyacetic Acid POA->POA_CoA ATP, CoA ACVS ACV Synthetase (ACVS) (pcbAB) ACVS->ACV IPNS Isopenicillin N Synthase (IPNS) (pcbC) IPNS->IPN IAT Isopenicillin N Acyltransferase (IAT) (penDE) IAT->PenV PCL Phenylacetyl-CoA Ligase (PCL) PCL->POA_CoA

Caption: Core biosynthetic pathway of this compound.

Quantitative Data

The production of this compound is influenced by various factors, including the genetic background of the strain and fermentation conditions. High-yielding industrial strains often exhibit multiple copies of the penicillin biosynthetic gene cluster.[1]

ParameterValueOrganism/ConditionReference
Isopenicillin N Synthase (IPNS)
Apparent Km for ACV0.13 mMP. chrysogenum[3]
Apparent Km for ACV0.4 mmol dm-3P. chrysogenum[5]
Optimal pH7.8P. chrysogenum[3]
Optimal Temperature25 °CP. chrysogenum[3]
This compound Production
Specific Production Rate4-6 mg (g dry weight)-1 h-1High-yielding P. chrysogenum in fed-batch cultivation[6]

Regulatory Network

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex network of factors, including carbon source, nitrogen availability, and pH.

Carbon Catabolite Repression: Glucose has been shown to repress the transcription of the pcbAB, pcbC, and penDE genes, particularly when added at the beginning of cultivation.[1][7] This repression is mediated, at least in part, by the CreA transcription factor.[8]

pH Regulation: The expression of penicillin biosynthesis genes is also influenced by the ambient pH. While alkaline conditions can lead to a slight increase in the expression of pcbC and penDE, this effect does not override the strong repression exerted by glucose.[7]

Nitrogen Regulation: The availability of nitrogen sources also plays a role in regulating penicillin biosynthesis.

dot

Regulatory_Network cluster_pathway This compound Biosynthesis pcbAB pcbAB pcbC pcbC penDE penDE This compound This compound Glucose High Glucose CreA CreA Glucose->CreA activates CreA->pcbAB represses CreA->pcbC represses CreA->penDE represses Alkaline_pH Alkaline pH Alkaline_pH->pcbC slightly induces Alkaline_pH->penDE slightly induces Nitrogen Nitrogen Source Nitrogen->pcbAB regulates Nitrogen->pcbC regulates Nitrogen->penDE regulates Experimental_Workflow cluster_fermentation Fermentation cluster_analysis Analysis cluster_genetic_mod Genetic Modification spore_inoculation Spore Inoculation (YGG Medium) seed_culture Seed Culture (24h, 25°C, 200 rpm) spore_inoculation->seed_culture production_culture Production Culture (PPM Medium) seed_culture->production_culture sampling Culture Sampling production_culture->sampling hplc HPLC Analysis (this compound Quantification) sampling->hplc crispr CRISPR/Cas9 (Gene Knockout/Modification) crispr->production_culture Modified Strain rnai RNAi (Gene Silencing) rnai->production_culture Modified Strain

References

A Technical Guide to the Structural and Functional Divergence of Penicillin V and Penicillin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth comparative analysis of Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin), two foundational members of the penicillin class of antibiotics. While structurally similar, their minor chemical distinctions lead to significant differences in their physicochemical properties, pharmacokinetic profiles, and clinical applications. This guide elucidates these differences through structural diagrams, functional pathway visualizations, quantitative data summaries, and detailed experimental methodologies.

Structural Comparison: The Decisive Side Chain

The fundamental structure of all penicillins comprises a thiazolidine ring fused to a β-lactam ring, which is the active site responsible for its antibacterial activity. The variation among different penicillins arises from the acyl side chain attached to the 6-aminopenicillanic acid nucleus.[1]

In Penicillin G, this side chain is a benzyl group (phenylacetic acid precursor).[2] In this compound, it is a phenoxymethyl group (phenoxyacetic acid precursor).[1][2] This seemingly minor substitution of an ether oxygen next to the phenyl ring in this compound is the primary determinant of its altered properties compared to Penicillin G.

Penicillin_Structures cluster_Core Core 6-Aminopenicillanic Acid Structure cluster_R_Groups Variable Acyl Side Chains (R-Group) Core Core R_G Penicillin G (Benzylpenicillin) R = Benzyl Group R_V This compound (Phenoxymethylpenicillin) R = Phenoxymethyl Group

Figure 1: Core Penicillin structure and side chain variations.

The phenoxymethyl side chain in this compound possesses an electron-withdrawing effect due to the electronegativity of the ether oxygen. This electronic influence is critical to the molecule's stability in acidic environments.[3][4]

Functional and Pharmacokinetic Differences

The structural variance directly translates into significant functional distinctions, primarily concerning acid stability, which in turn dictates the viable routes of administration and clinical utility.

Mechanism of Action

Both Penicillin G and this compound share the same bactericidal mechanism of action. They inhibit the final step of peptidoglycan synthesis in bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[2][5] This inhibition prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and leading to cell lysis and death.[1][6] This mechanism is highly effective against susceptible gram-positive bacteria, which have a thick, accessible peptidoglycan layer.[5]

Mechanism_of_Action Pen Penicillin (G or V) PBP Binds to Penicillin-Binding Proteins (PBPs) on bacterial cell membrane Pen->PBP Inhibit Inhibits Transpeptidase Activity of PBPs PBP->Inhibit Crosslink Prevents Cross-Linking of Peptidoglycan Chains Inhibit->Crosslink Wall Weakens Bacterial Cell Wall Structural Integrity Crosslink->Wall Lysis Leads to Cell Lysis and Bacterial Death Wall->Lysis

Figure 2: Shared mechanism of action for Penicillin G and V.

Acid Stability and Route of Administration

The most critical functional difference is acid stability.

  • Penicillin G is acid-labile, meaning it is rapidly degraded by stomach acid.[4][7] The nucleophilic carbonyl oxygen on its benzyl side chain can attack the strained β-lactam ring, leading to intramolecular cleavage and inactivation. Consequently, Penicillin G is ineffective when administered orally and must be given parenterally (intravenously or intramuscularly).[8][9]

  • This compound is acid-stable and resistant to degradation in the stomach.[10][11] The electron-withdrawing phenoxymethyl side chain reduces the nucleophilicity of the adjacent carbonyl oxygen, thereby preventing the intramolecular attack on the β-lactam ring.[3] This stability allows this compound to be administered orally.[4][8]

Acid_Degradation_Pathway cluster_G Penicillin G (Acid-Labile) cluster_V This compound (Acid-Stable) PenG Penicillin G in Stomach Acid (Low pH) Attack Nucleophilic attack by side-chain carbonyl oxygen on β-lactam ring PenG->Attack Degrade Inactive Penicilloic Acid Attack->Degrade PenV This compound in Stomach Acid (Low pH) Stabilize Electron-withdrawing effect of phenoxymethyl group reduces nucleophilicity of carbonyl oxygen PenV->Stabilize Resist Intramolecular attack is inhibited; β-lactam ring remains intact Stabilize->Resist

Figure 3: Logical flow of acid stability differences.

Antibacterial Spectrum

Both penicillins are most active against non-beta-lactamase-producing gram-positive bacteria.[2][10] Their spectra are largely overlapping, targeting organisms like Streptococcus species.[12] However, some studies note that Penicillin G retains slightly greater potency against certain gram-negative cocci, such as Neisseria species, and other pathogens compared to this compound.[8][10] this compound is typically reserved for mild to moderate infections like strep throat and cellulitis, whereas Penicillin G is used for more severe infections where high and consistent serum concentrations are necessary, such as syphilis and endocarditis.[1][2]

Quantitative Data Summary

The structural differences manifest in distinct pharmacokinetic profiles. The following tables summarize key quantitative data for comparison.

Table 1: Comparative Pharmacokinetic Parameters

ParameterPenicillin G (Benzylpenicillin)This compound (Phenoxymethylpenicillin)Reference(s)
Route of Administration Parenteral (IV, IM)Oral[8][9]
Acid Stability LabileStable[7][10][11]
Oral Bioavailability Negligible~60%[7][13]
Serum Protein Binding ~60%~80%[7][14]
Elimination Half-life ~30 minutes (aqueous IV)~30-60 minutes[7][15]
Primary Excretion RenalRenal[7]

Table 2: General Dosing Information

AntibioticTypical Adult DosageIndication ExamplesReference(s)
Penicillin G 1-4 million units IV every 4-6 hours (Varies greatly by indication)Syphilis, Endocarditis, Meningitis, Severe Streptococcal Infections[2][15]
This compound 250-500 mg orally every 6-8 hoursStreptococcal Pharyngitis, Otitis Media, Mild Skin/Soft Tissue Infections[2][7][16]

Key Experimental Protocols

For drug development and research, standardized assays are crucial for comparing antibiotic efficacy and properties.

Methodology: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The broth microdilution method is a standard protocol.[17]

Protocol Overview:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[18]

  • Inoculum Preparation: The test bacterium is cultured to a standardized density (e.g., 0.5 McFarland standard), then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the antibiotic dilutions. A positive control (broth + inoculum, no antibiotic) and a negative control (broth only) are included. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[18][19]

  • Result Interpretation: The MIC is determined as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.[19]

MIC_Workflow Start Start Dilute Prepare 2-fold serial dilutions of Penicillin G/V in a 96-well plate Start->Dilute Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Dilute->Inoculum Inoculate Inoculate all wells (except negative control) with the bacterial suspension Inoculum->Inoculate Incubate Incubate plate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for turbidity to assess bacterial growth Incubate->Read Determine MIC = Lowest concentration with no visible growth Read->Determine End End Determine->End

Figure 4: Workflow for MIC determination via broth microdilution.

Methodology: Assessment of Acid Stability

This protocol simulates the conditions of the human stomach to compare the degradation rates of Penicillin G and V.

Protocol Overview:

  • Medium Preparation: Prepare a simulated gastric fluid (SGF) solution, typically pH 1.2-2.0, without enzymes.

  • Incubation: Dissolve a known concentration of Penicillin G and this compound in separate SGF aliquots. Incubate at 37°C in a shaking water bath.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a sample from each solution.

  • Reaction Quenching: Immediately neutralize the sample by adding it to a buffer with a pH of ~6.8-7.0 to halt acid-catalyzed degradation.

  • Quantification: Analyze the concentration of the remaining active penicillin in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of active penicillin versus time to determine the degradation kinetics and half-life of each compound under acidic conditions.[20]

Acid_Stability_Workflow Start Start Prepare Prepare Simulated Gastric Fluid (SGF, pH 1.2) Start->Prepare Dissolve Dissolve known concentration of Penicillin G and V in SGF Prepare->Dissolve Incubate Incubate solutions at 37°C Dissolve->Incubate Sample Withdraw samples at set time intervals (t=0, 15, 30, 60 min) Incubate->Sample Incubate->Sample Quench Neutralize sample pH to stop degradation Sample->Quench Analyze Quantify remaining active drug using HPLC Quench->Analyze Calculate Calculate degradation rate and half-life (t½) Analyze->Calculate End End Calculate->End

Figure 5: Experimental workflow for assessing penicillin acid stability.

Conclusion

The distinction between Penicillin G and this compound is a classic case study in medicinal chemistry, where a minor structural modification—the addition of an ether oxygen in the acyl side chain—profoundly alters a drug's physicochemical properties. This change enhances the acid stability of this compound, enabling its oral administration, a significant clinical advantage for treating mild to moderate infections.[14] In contrast, the acid-lability of Penicillin G necessitates parenteral administration, reserving its use for more severe infections where high, reliable serum drug levels are paramount.[10] For researchers and drug development professionals, understanding this structure-activity relationship is fundamental to designing new antibiotics with improved pharmacokinetic profiles and targeted clinical applications.

References

In Vitro Activity Spectrum of Penicillin V Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro activity of Penicillin V, a well-established β-lactam antibiotic, against a range of clinically relevant gram-positive bacteria. The document summarizes quantitative susceptibility data, details standardized experimental protocols for its determination, and illustrates the underlying mechanism of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound, also known as phenoxymethylpenicillin, is a narrow-spectrum antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It is particularly effective against gram-positive bacteria due to their thick, accessible peptidoglycan layer.[2][3] This document provides an in-depth analysis of its in vitro activity, crucial for understanding its therapeutic potential and for guiding further research.

In Vitro Activity Spectrum

The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the this compound MIC data for various gram-positive bacteria, including MIC range, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: this compound In Vitro Activity Against Gram-Positive Bacteria
Gram-Positive BacteriaMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aerobic Bacteria
Staphylococcus aureus (penicillin-susceptible)0.015 - 1280.38 - 3232 - 256
Streptococcus pneumoniae (penicillin-susceptible, non-meningitis isolates)0.002 - 1.50.012 - 0.250.5 - 4
Streptococcus pyogenes (Group A Streptococcus)≤ 0.015 - 0.06~0.0150.015 - 0.023
Enterococcus faecalis0.5 - 1644 - 8
Bacillus subtilis0.1 - >128--
Corynebacterium diphtheriae< 0.016 - 2--
Listeria monocytogenes1 - 15--
Anaerobic Bacteria
Gram-Positive Anaerobic Cocci (GPAC)<0.016 - >256--

Note: MIC values can vary depending on the testing methodology, geographic location, and the specific strains tested. The data presented is a consolidation from multiple sources.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Mechanism of Action

This compound, a member of the β-lactam class of antibiotics, targets and inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium. The bactericidal action of this compound is a result of the following sequence of events:

  • Binding to Penicillin-Binding Proteins (PBPs) : this compound actively binds to and inactivates PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.[2][3]

  • Inhibition of Transpeptidation : This binding prevents the transpeptidation reaction, the final step in peptidoglycan synthesis, leading to the formation of a weakened cell wall.[24]

  • Cell Lysis : The compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][3]

G cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Intact Cell Wall PBP->CellWall Synthesis WeakWall Weakened Cell Wall PBP->WeakWall Inhibited Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis WeakWall->Lysis PenV This compound PenV->PBP Inhibits

Mechanism of action of this compound.

Experimental Protocols

The determination of in vitro susceptibility of gram-positive bacteria to this compound is performed using standardized methods, primarily broth microdilution and Kirby-Bauer disk diffusion, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid medium.

4.1.1. Inoculum Preparation

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4.1.2. Procedure

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

G cluster_prep Preparation cluster_procedure Procedure Start Start Colonies Isolate Colonies Start->Colonies Suspension Prepare Bacterial Suspension Colonies->Suspension McFarland Adjust to 0.5 McFarland Standard Suspension->McFarland Dilution Dilute Suspension for Inoculum McFarland->Dilution Inoculate Inoculate Wells with Bacterial Suspension Dilution->Inoculate PreparePlate Prepare Serial Dilutions of this compound in 96-well Plate PreparePlate->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read MIC Incubate->Read End End Read->End

References

An In-depth Technical Guide to the Molecular Basis of Penicillin V Binding to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Battle Between Penicillin and Bacteria

Penicillin V, also known as phenoxymethylpenicillin, is a cornerstone of antibiotic therapy, exerting its bactericidal effects by targeting the final stages of bacterial cell wall biosynthesis. This process is orchestrated by a family of enzymes known as Penicillin-Binding Proteins (PBPs). The integrity of the bacterial cell wall, composed of peptidoglycan, is paramount for bacterial survival, making the interaction between this compound and PBPs a critical area of study for understanding antibiotic mechanisms and developing novel therapeutics to combat antimicrobial resistance.

This technical guide provides a comprehensive overview of the molecular basis of this compound's interaction with PBPs. It delves into the mechanistic details of binding, presents quantitative data on these interactions, and provides detailed experimental protocols for their investigation.

The Molecular Mechanism of this compound Action: A Covalent Embrace

The fundamental mechanism of this compound's action is the irreversible inactivation of PBPs. This process is initiated by the structural similarity of the β-lactam ring of this compound to the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate of PBPs. This molecular mimicry allows this compound to access the active site of the PBP.

The core of the interaction is a covalent modification. The highly reactive β-lactam ring of this compound is attacked by a nucleophilic serine residue within the PBP active site. This results in the opening of the β-lactam ring and the formation of a stable, long-lived acyl-enzyme intermediate. This covalent adduct effectively sequesters the PBP, preventing it from carrying out its essential transpeptidase activity in cell wall synthesis. The disruption of peptidoglycan cross-linking weakens the cell wall, ultimately leading to cell lysis and bacterial death.

The key steps in this process can be summarized as:

  • Non-covalent Binding: this compound initially binds to the PBP active site through non-covalent interactions, forming a Michaelis-Menten-like complex.

  • Acylation: The active site serine launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring.

  • Covalent Adduct Formation: The β-lactam ring opens, and a stable acyl-enzyme intermediate is formed, inactivating the PBP.

PBP_Inhibition cluster_0 PBP Active Site cluster_1 This compound PBP_Active_Site PBP + Active Site Serine Acyl_Enzyme Stable Acyl-Enzyme Complex (Inactive PBP) PBP_Active_Site->Acyl_Enzyme Acylation of Serine (Covalent Bond Formation) Penicillin_V This compound (β-lactam ring) Penicillin_V->PBP_Active_Site Non-covalent binding Cell_Lysis Cell Lysis Acyl_Enzyme->Cell_Lysis Inhibition of Peptidoglycan Synthesis PBP_Purification Cloning Clone PBP Gene into Expression Vector Transformation Transform into E. coli Cloning->Transformation Growth Culture Growth Transformation->Growth Induction Induce Protein Expression (IPTG) Growth->Induction Lysis Cell Lysis Induction->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Analysis SDS-PAGE Analysis of Purity Purification->Analysis Competition_Assay Setup Prepare Reaction Mixture: PBP + this compound (variable conc.) + BOCILLIN FL (fixed conc.) Incubation Incubate to Reach Equilibrium Setup->Incubation Detection Detect Bound BOCILLIN FL Incubation->Detection Gel_Assay Gel-based Assay (SDS-PAGE & Fluorescence Scan) Detection->Gel_Assay Option 1 FP_Assay Fluorescence Polarization Assay Detection->FP_Assay Option 2 Analysis Data Analysis: Plot Fluorescence vs. [this compound] Determine IC50 Gel_Assay->Analysis FP_Assay->Analysis

An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Penicillin V Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of the potassium salt of Penicillin V (phenoxymethylpenicillin). The information is compiled from various studies, focusing on quantitative data, experimental methodologies, and the key physiological processes governing the drug's disposition in the human body.

Executive Summary

This compound, an acid-stable analogue of Penicillin G, is suitable for oral administration. The potassium salt of this compound demonstrates superior bioavailability compared to other salt forms, attributed to its rapid dissolution and absorption characteristics.[1][2] Generally, 60% to 75% of an oral dose is absorbed, with peak serum levels achieved within an hour in fasting individuals.[3] The drug is widely distributed in body tissues, highly bound to plasma proteins, and is primarily eliminated through renal excretion.[3][4][5] This guide consolidates the key pharmacokinetic parameters into tabular formats for clarity and details the experimental protocols commonly employed in its study.

Pharmacokinetic Profile

The disposition of this compound potassium salt in the body is characterized by rapid absorption, extensive protein binding, partial metabolism, and swift renal clearance.

Absorption

The potassium salt of this compound is highly resistant to inactivation by gastric acid, a key advantage over Penicillin G.[4][6] Absorption occurs in the small intestine. While it can be administered with meals, blood levels are slightly higher when given on an empty stomach.[4][7][8] Food can decrease the extent of absorption.[9] The oral bioavailability is generally reported to be in the range of 60% to 75%.[3][10] Studies comparing different salt forms have consistently shown that the potassium salt results in more rapid absorption and significantly higher plasma concentrations.[1][11]

Distribution

Once absorbed, this compound is widely distributed into various body fluids and tissues, including synovial, pleural, pericardial, and ascitic fluids, as well as the liver, kidneys, skin, and lungs.[3] It is approximately 75% to 89% bound to serum proteins, primarily albumin.[3][7] This high degree of protein binding means a significant fraction of the drug in circulation is in an inactive, non-diffusible form. The unbound, or free, fraction is approximately 23%.[12] Penetration into the cerebrospinal fluid (CSF) is poor but can be enhanced in patients with inflamed meninges.[3]

Metabolism

A portion of the absorbed this compound is metabolized to inactive compounds, primarily penicilloic acid, through the hydrolysis of the beta-lactam ring.[3][13] Reports indicate that between 35% and 70% of an administered dose is metabolized.[3]

Excretion

This compound and its metabolites are rapidly excreted, primarily by the kidneys through tubular secretion.[3][14] Between 26% and 65% of the dose is recovered in the urine within six hours.[3] The elimination half-life in adults with normal renal function is short, typically around 30 to 60 minutes.[3][14][15] This short half-life necessitates frequent dosing to maintain therapeutic concentrations.[14] In individuals with impaired renal function, excretion is significantly delayed.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound potassium salt, compiled from studies in adult populations.

Table 1: Core Pharmacokinetic Parameters of this compound Potassium

ParameterValueSource(s)
Oral Bioavailability (F) 60% - 75%[3][10]
Time to Peak Concentration (Tmax) 48 - 60 minutes[3][12][16]
Peak Plasma Concentration (Cmax) 5.7 (± 2.3) mg/L[12][16]
Area Under the Curve (AUC) 7.8 (± 2.5) mg*h/L[12][16]
Elimination Half-Life (t½) 0.5 - 1.0 hours[3][14][15]
Plasma Protein Binding 75% - 89%[3][4][7]
Apparent Volume of Distribution (Vd) ~0.2 L/kg[13]
Metabolism 35% - 70%[3]
Primary Route of Excretion Renal (Tubular Secretion)[3][14]
Urinary Recovery (6 hours) 26% - 65%[3]

Visualized Workflows and Pathways

Pharmacokinetic Pathway of Oral this compound

The following diagram illustrates the journey of this compound potassium salt from oral administration to its eventual excretion.

G Oral Oral Administration (this compound Potassium Salt) GI Stomach & Intestine (Dissolution & Absorption) Oral->GI Ingestion Blood Systemic Circulation (Plasma Protein Binding: ~80%) GI->Blood Absorption (60-75%) Tissues Tissue Distribution (Site of Action) Blood->Tissues Distribution Liver Metabolism (35-70% to inactive metabolites) Blood->Liver Kidney Renal Excretion (Tubular Secretion) Blood->Kidney Tissues->Blood Liver->Blood Metabolites Urine Elimination in Urine Kidney->Urine

Caption: Pharmacokinetic pathway of this compound potassium salt.

General Experimental Workflow for Bioavailability Studies

Bioavailability and pharmacokinetic studies for this compound typically follow a standardized workflow as depicted below.

G A Subject Recruitment (Healthy Volunteers) B Overnight Fasting A->B C Single Oral Dose Administration (this compound K Salt) B->C D Serial Blood Sampling (e.g., 0-8 hours post-dose) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (e.g., Solid-Phase Extraction) E->F G Quantitative Analysis (HPLC or LC-MS/MS) F->G H Pharmacokinetic Modeling (Calculation of AUC, Cmax, Tmax, t½) G->H

Caption: Standard workflow for a this compound bioavailability study.

Mechanism of Action

This compound exerts its bactericidal effect by disrupting the formation of the bacterial cell wall.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Wall Stable Cell Wall PBP->Wall Catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition Leads to Synth Peptidoglycan Synthesis PenV This compound PenV->PBP Binds to & Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of this compound's pharmacokinetic parameters relies on well-defined clinical study protocols and robust analytical methods.

Study Design

Bioavailability and pharmacokinetic studies are often conducted in healthy adult volunteers to minimize physiological variability.[12][16][17] A common design is a single-dose, two-treatment, two-period crossover study, which allows for intra-subject comparison of different formulations.[17] Subjects typically undergo an overnight fast before drug administration, as food can impact absorption.[9][18] Following administration of a single oral dose (e.g., 500 mg), serial blood samples are collected over a period of several hours (e.g., up to 8-12 hours) to capture the absorption, distribution, and elimination phases.[16][18]

Sample Collection and Processing

Blood samples are collected via an indwelling cannula at predefined time points.[18] Plasma is separated by centrifugation and immediately frozen at low temperatures (e.g., -80°C) to ensure the stability of the drug until analysis.[16][18]

Analytical Methodology

The quantification of this compound in plasma requires sensitive and specific analytical techniques.

  • Sample Preparation: To remove interfering endogenous plasma components, a sample extraction step is necessary. Solid-phase extraction (SPE) on C18 cartridges is a commonly used and reliable method.[19][20] Liquid-liquid extraction has also been employed.[21]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is the standard method for separating this compound from its metabolites and other plasma components.[17][19] The mobile phase typically consists of an acidic buffer and an organic solvent like acetonitrile.[19]

  • Detection: Ultraviolet (UV) spectrophotometry at a wavelength around 220-270 nm is a common detection method.[19][21] For higher sensitivity and specificity, particularly for determining low concentrations or for analyzing both total and unbound drug, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[16][18]

  • Validation: The analytical method must be validated for linearity, accuracy, precision, sensitivity, and stability according to regulatory guidelines to ensure reliable results.[20][21]

Conclusion

The potassium salt of this compound is an orally effective antibiotic with a well-characterized pharmacokinetic profile. Its rapid absorption and high bioavailability, particularly in the fasting state, contribute to its clinical utility. The short elimination half-life underscores the need for a multiple-daily dosing regimen to maintain therapeutic drug levels. The experimental protocols and analytical methods detailed in this guide provide a framework for the continued study and development of oral this compound formulations. A thorough understanding of these pharmacokinetic principles is essential for optimizing dosing strategies and ensuring therapeutic success.

References

Delving into the Dawn of Resistance: An In-depth Technical Guide to Early Penicillin V Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies that first elucidated the mechanisms of resistance to Penicillin V. As one of the earliest orally administered penicillins, understanding the initial ways bacteria evolved to counteract its efficacy is crucial for contemporary antibiotic research and development. This document focuses on the core molecular underpinnings of this resistance, detailing the experimental protocols that paved the way for our current understanding and presenting the key quantitative data from these pioneering investigations.

Core Mechanisms of this compound Resistance: An Early Perspective

The emergence of bacterial resistance to this compound shortly after its introduction spurred a wave of research to understand the underlying biochemical and genetic machinery. Early studies identified three primary strategies employed by bacteria to evade the antibiotic's lethal effects: enzymatic degradation of the antibiotic, modification of the drug target, and reduction of drug accumulation through decreased permeability and active efflux.

Enzymatic Inactivation: The Rise of β-Lactamases

The most significant early discovery in this compound resistance was the identification of enzymes capable of hydrolyzing the β-lactam ring, rendering the antibiotic inactive. These enzymes, initially termed penicillinases and now broadly classified as β-lactamases, were first reported in Escherichia coli even before the widespread clinical use of penicillin.[1]

Genetic Basis: Early research on Staphylococcus aureus revealed that the genetic determinants for penicillinase production were often located on extrachromosomal DNA elements called plasmids.[2][3][4] This discovery was pivotal, as it explained the rapid horizontal transfer of resistance between bacterial cells. These penicillinase plasmids were among the first to be isolated and characterized, with early studies using techniques like electron microscopy to determine their circular nature and molecular weight.[2][3][5]

Enzyme Kinetics: Initial characterizations of these enzymes focused on their substrate specificity and kinetic parameters. While detailed kinetic data for this compound from the earliest studies is sparse in readily available literature, subsequent analyses of similar β-lactamases provided insights into their catalytic efficiency.

Target Modification: Alterations in Penicillin-Binding Proteins (PBPs)

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. Early studies, particularly with Streptococcus pneumoniae, identified a crucial resistance mechanism involving alterations in the structure of these target proteins.[6][7][8]

The Mosaic Nature of PBP Genes: Groundbreaking research revealed that resistance in S. pneumoniae was not due to simple point mutations in the PBP genes. Instead, resistant strains exhibited "mosaic" PBP genes, which were chimeric structures resulting from the incorporation of DNA from related streptococcal species through a process of transformation and homologous recombination.[8] These mosaic genes encoded for altered PBPs with a significantly reduced affinity for penicillin, thus requiring higher concentrations of the antibiotic for inhibition.[6][7]

Reduced Drug Accumulation: Permeability Barriers and Efflux Pumps

While enzymatic degradation and target modification were the most prominent early discoveries, the role of the bacterial cell envelope in modulating antibiotic access was also recognized.

Outer Membrane Barrier: In Gram-negative bacteria, the outer membrane acts as a selective barrier, limiting the penetration of many antibiotics, including penicillins.[9] Early research alluded to this intrinsic resistance mechanism.

Efflux Pumps: The existence of active transport systems that pump antibiotics out of the cell, known as efflux pumps, was another emerging concept. While the detailed molecular characterization of specific efflux pumps came later, early studies on antibiotic resistance in various bacteria laid the groundwork for understanding their role in reducing the intracellular concentration of drugs like penicillin.[9]

Quantitative Data from Early Resistance Studies

The following tables summarize the types of quantitative data that were central to the early investigation of this compound resistance. The specific values presented are representative of findings from that era of research.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Bacterial Strains

Bacterial SpeciesStrain TypeThis compound MIC (µg/mL)Reference
Staphylococcus aureusPenicillin-Susceptible≤ 0.125[10]
Staphylococcus aureusPenicillin-Resistant (Penicillinase-producing)4 - >1024[10][11]
Streptococcus pneumoniaePenicillin-Susceptible~0.06[12]
Streptococcus pneumoniaePenicillin-Resistant (Altered PBPs)0.25 - 16[6][12]

Table 2: Early Kinetic Parameters for Penicillinase Activity

Enzyme SourceSubstrateKm (mM)Reference
Alcaligenes faecalis Penicillin AcylaseBenzylpenicillin (Penicillin G)0.0042[13]
Alcaligenes faecalis Penicillin Acylase6-nitro-3-phenylacetamidobenzoic acid0.0045[13]

Experimental Protocols from Foundational Studies

The methodologies developed during the early era of antibiotic resistance research were foundational. Below are detailed descriptions of the key experimental protocols used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol was fundamental for quantifying the level of resistance of a bacterial strain to this compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Early Methodologies (Broth and Agar Dilution):

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound potassium was prepared in a suitable sterile solvent (e.g., phosphate buffer).

  • Serial Dilutions: A series of twofold dilutions of the this compound stock solution were prepared in sterile broth (e.g., Mueller-Hinton broth) or molten agar (e.g., Mueller-Hinton agar).

  • Inoculum Preparation: A standardized suspension of the bacterial isolate to be tested was prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation:

    • Broth Dilution: A standardized volume of the bacterial inoculum was added to each tube of the serially diluted antibiotic in broth.

    • Agar Dilution: A standardized volume of the bacterial inoculum was spot-inoculated onto the surface of the agar plates containing the different concentrations of this compound.

  • Incubation: The inoculated tubes or plates were incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Result Interpretation: The MIC was recorded as the lowest concentration of this compound that showed no visible bacterial growth.

Detection and Assay of β-Lactamase (Penicillinase) Activity

Several methods were developed to detect and quantify the activity of penicillin-destroying enzymes.

Principle: This assay is based on the fact that the acidic product of penicillin hydrolysis, penicilloic acid, does not react with iodine, whereas penicillin itself does. The disappearance of penicillin is measured by the reduction in iodine consumption.

Protocol:

  • Reaction Mixture: A solution containing the bacterial extract (source of penicillinase) was incubated with a known concentration of this compound in a suitable buffer at a specific temperature and pH.

  • Stopping the Reaction: At timed intervals, aliquots were removed, and the enzymatic reaction was stopped, often by acidification.

  • Iodine Reaction: A standardized solution of iodine was added to the aliquot. Penicillin remaining in the solution would react with the iodine.

  • Titration: The amount of unreacted iodine was then determined by titration with a standard solution of sodium thiosulfate using a starch indicator.

  • Calculation: The amount of this compound hydrolyzed was calculated from the difference in iodine consumption between the test sample and a control sample without the enzyme.

Principle: This bioassay detects the production of β-lactamase by a test organism, which can inactivate penicillin in the surrounding medium, allowing a penicillin-susceptible indicator strain to grow in the zone of inhibition.

Protocol:

  • Indicator Strain Lawn: A Mueller-Hinton agar plate was heavily swabbed with a penicillin-susceptible strain of S. aureus.

  • Penicillin Disc Placement: A disk containing a low concentration of benzylpenicillin (e.g., 1 unit) was placed in the center of the plate.

  • Test Strain Inoculation: The bacterial strain to be tested for penicillinase production was streaked in a line from the edge of the plate up to the edge of the penicillin disk.

  • Incubation: The plate was incubated overnight at 35°C.

  • Interpretation: If the test strain produced penicillinase, it would inactivate the penicillin in its vicinity, allowing the indicator strain to grow up to the edge of the test streak within the zone of inhibition, creating a characteristic "cloverleaf" or indentation pattern.[14]

Penicillin-Binding Protein (PBP) Affinity Assay

Early methods to assess the binding of penicillin to its target PBPs were crucial in identifying target modification as a resistance mechanism.

Principle: Radiolabeled penicillin is used to covalently label the PBPs in bacterial cell membranes. The affinity of unlabeled this compound for the PBPs can be determined by its ability to compete with the radiolabeled penicillin for binding.

Protocol:

  • Bacterial Membrane Preparation:

    • Bacterial cells were grown to mid-log phase and harvested by centrifugation.

    • The cells were washed and then lysed using methods such as French press or sonication.

    • The cell lysate was subjected to high-speed centrifugation to pellet the membrane fraction.

    • The membrane pellet was washed and resuspended in a suitable buffer.

  • Competition Binding Assay:

    • Aliquots of the membrane preparation were pre-incubated with varying concentrations of unlabeled this compound.

    • A constant, saturating concentration of radiolabeled penicillin (e.g., 3H-benzylpenicillin) was then added to each aliquot and incubated for a specific time to allow for binding to the PBPs.

  • Separation and Detection:

    • The reaction was stopped, often by adding a surplus of cold (unlabeled) penicillin.

    • The membrane proteins, including the PBP-penicillin complexes, were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization:

    • The gel was treated with a scintillant (e.g., sodium salicylate) to enhance the radioactive signal.

    • The gel was dried and exposed to X-ray film (autoradiography) for a period ranging from days to weeks.

  • Analysis: The intensity of the bands corresponding to the different PBPs on the autoradiogram would decrease with increasing concentrations of unlabeled this compound. This allowed for the determination of the concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin (IC50), which is a measure of binding affinity.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of early this compound resistance and the experimental workflows used to study them.

PenicillinV_Resistance_Mechanisms cluster_Cell Bacterial Cell cluster_Mechanisms Resistance Mechanisms PenV_out This compound (extracellular) PenV_in This compound (intracellular) PenV_out->PenV_in Diffusion BetaLactamase β-Lactamase (Penicillinase) InactivePenV Inactive Penicilloic Acid BetaLactamase->InactivePenV AlteredPBP Altered PBP (Low Affinity) CellWall Cell Wall Synthesis AlteredPBP->CellWall Continued Catalysis EffluxPump Efflux Pump EffluxPump->PenV_out Efflux PBP Penicillin-Binding Protein (PBP) PBP->CellWall Catalysis PenV_in->BetaLactamase Hydrolysis PenV_in->AlteredPBP Reduced Inhibition PenV_in->EffluxPump Binding PenV_in->PBP Inhibition

Caption: Core mechanisms of bacterial resistance to this compound.

Cloverleaf_Test_Workflow cluster_workflow Cloverleaf Test for β-Lactamase Production start Start step1 Prepare lawn of penicillin-susceptible S. aureus on agar plate start->step1 step2 Place penicillin disc at the center of the plate step1->step2 step3 Streak test bacterium from plate edge to disc edge step2->step3 step4 Incubate plate overnight step3->step4 decision Observe zone of inhibition step4->decision result1 Result: Positive (Indentation of zone edge, 'cloverleaf' shape) decision->result1 Distortion present result2 Result: Negative (No distortion of circular inhibition zone) decision->result2 No distortion

Caption: Experimental workflow for the Cloverleaf bioassay.

PBP_Binding_Assay_Workflow cluster_workflow PBP Affinity Assay using Radiolabeled Penicillin start Start step1 Isolate bacterial cell membranes start->step1 step2 Incubate membranes with varying concentrations of unlabeled this compound step1->step2 step3 Add radiolabeled penicillin (e.g., ³H-Penicillin) to label unbound PBPs step2->step3 step4 Separate membrane proteins by SDS-PAGE step3->step4 step5 Visualize radiolabeled PBPs by autoradiography step4->step5 analysis Analyze band intensity to determine binding affinity (IC₅₀) step5->analysis

Caption: Workflow for PBP competitive binding assay.

This guide serves as a foundational resource for understanding the early scientific endeavors that unraveled the complexities of this compound resistance. The principles and methodologies detailed herein not only provide historical context but also continue to inform the strategies employed in the ongoing battle against antibiotic resistance.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Penicillin V

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penicillin V, also known as phenoxymethylpenicillin, is a widely used β-lactam antibiotic effective against a range of bacterial infections.[1][2] Accurate and reliable quantification of this compound in various samples, including pharmaceutical formulations and biological matrices, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for this purpose.[3][4][5] This application note presents a detailed, validated HPLC method for the quantification of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol.

This compound is the phenoxymethyl analog of penicillin G and is chemically designated as (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[6][7] Its potassium salt is commonly used in oral formulations.[1][8] The method described herein is a reverse-phase HPLC approach, which is a common and effective technique for the analysis of penicillins.[4][5][9]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 HPLC instrument or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound Potassium reference standard (USP or equivalent)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M KH₂PO₄ buffer (pH 3.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 20 µL
Run Time 10 minutes

Protocols

Preparation of Solutions

1. 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) Buffer (pH 3.5):

  • Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water.
  • Adjust the pH to 3.5 with orthophosphoric acid.
  • Filter the buffer solution through a 0.45 µm membrane filter.

2. Mobile Phase Preparation:

  • Mix acetonitrile and the prepared 0.05 M KH₂PO₄ buffer (pH 3.5) in a 40:60 (v/v) ratio.
  • Degas the mobile phase by sonication or vacuum filtration before use.

3. Standard Stock Solution of this compound (1000 µg/mL):

  • Accurately weigh about 25 mg of this compound Potassium reference standard and transfer it to a 25 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C and protected from light.

4. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Pharmaceutical Formulations (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

For Biological Samples (e.g., Plasma) - Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • To 1 mL of plasma, add a suitable internal standard and 1 mL of 4% phosphoric acid. Vortex for 30 seconds.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.[5]

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank/placebo at the retention time of this compound
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Results and Data Presentation

The quantitative data for the method validation should be summarized in clear and structured tables.

Table 1: Linearity Data for this compound Quantification
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Regression Equation y = mx + c
Correlation Coefficient (R²) [Insert Value]
Table 2: Accuracy and Precision Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)% Recovery% RSD
25[Insert Data][Insert Data][Insert Data]
50[Insert Data][Insert Data][Insert Data]
75[Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow

experimental_workflow prep Preparation of Solutions & Mobile Phase hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep->hplc_system sample_prep Sample Preparation (e.g., Tablet Dissolution or SPE) injection Injection of Standard and Sample Solutions sample_prep->injection separation Chromatographic Separation (C18 Column) hplc_system->separation injection->separation detection UV Detection (225 nm) separation->detection data_acq Data Acquisition and Processing detection->data_acq quant Quantification (Calibration Curve) data_acq->quant

Caption: HPLC method development workflow for this compound quantification.

Method Validation Logical Relationship

method_validation method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness

Caption: Key parameters for HPLC method validation.

Conclusion

This application note provides a detailed and robust HPLC method for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis of pharmaceutical formulations and for research purposes. The provided experimental protocols and validation guidelines will aid researchers in successfully implementing this method in their laboratories.

References

Application Note: Quantitative Analysis of Penicillin V and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillin V (Phenoxymethylpenicillin) is a widely used, orally administered antibiotic from the penicillin class. It is effective against a range of Gram-positive bacteria and some Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.[1][2] Monitoring the plasma concentrations of this compound and its metabolites is crucial in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure efficacy and safety.

This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolite, penicilloic acid, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput for reliable bioanalytical results.

Metabolic Pathway of this compound

This compound undergoes metabolism in the body, with a significant portion being hydrolyzed to the inactive metabolite, penicilloic acid.[3] Minor metabolic pathways include the formation of 6-aminopenicillanic acid and hydroxylated metabolites.[4] Understanding this pathway is essential for a comprehensive pharmacokinetic assessment.

PenV This compound PenA Penicilloic Acid (inactive) PenV->PenA Hydrolysis (Major Pathway) APA 6-Aminopenicillanic Acid PenV->APA Minor Pathway OH_PenV Hydroxylated Metabolites (active) PenV->OH_PenV Hydroxylation (Minor Pathway)

Caption: Metabolic pathway of this compound.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound and its metabolites in plasma.

Materials and Reagents
  • This compound potassium salt reference standard

  • Penicilloic acid reference standard

  • Internal Standard (IS) (e.g., Penicillin G-d7)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing proteins from plasma samples, which can interfere with LC-MS/MS analysis.[5][6][7]

cluster_prep Sample Preparation Workflow plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard plasma->is ppt Add Acetonitrile (e.g., 300 µL) (Protein Precipitation) is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge (e.g., 10,000 x g for 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

Protocol:

  • Pipette 100 µL of thawed plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS system. These parameters may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.4 mL/min[8][9][10]
Injection Volume 2-10 µL
Column Temperature 40°C
Gradient Elution Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 5.0 kV[11]
Source Temperature 120 - 150°C[11]
Desolvation Gas Nitrogen
Desolvation Temp. 300 - 350°C[9][11]
Collision Gas Argon

Table 3: MRM Transitions for this compound and Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 351.1160.115 - 25
Penicilloic Acid 369.1178.115 - 25
Penicillin G-d7 (IS) 342.2168.115 - 25

Note: The exact m/z values and collision energies should be optimized by infusing individual standard solutions.

Data Analysis and Quantitative Results

Data acquisition and processing are performed using the instrument's software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 4: Representative Quantitative Performance

ParameterThis compoundPenicilloic Acid
Linear Range 0.01 - 10 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Recovery > 85%> 85%

The values presented in this table are typical and may vary depending on the specific experimental conditions and matrix.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound and its primary metabolite, penicilloic acid, in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for high-throughput analysis in clinical and research settings.

References

Application Notes & Protocols: Assessing Penicillin V Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penicillin V (Phenoxymethylpenicillin) is a widely used, orally administered β-lactam antibiotic. Its efficacy is contingent upon the integrity of its β-lactam ring, which is susceptible to hydrolysis in aqueous environments. This susceptibility leads to a loss of antibacterial activity, making the stability of this compound in solutions a critical parameter for pharmaceutical formulations, particularly for reconstituted oral suspensions. These application notes provide a comprehensive protocol for assessing the stability of this compound in aqueous solutions, detailing the factors that influence its degradation and the methodologies for its quantification.

Factors Influencing this compound Stability

The degradation of this compound in aqueous solutions is primarily driven by the hydrolysis of the β-lactam ring. This process follows first-order kinetics and is significantly influenced by several factors.[1][2]

  • pH: The pH of the solution is a critical determinant of this compound stability. The degradation rate is minimized at a neutral pH of approximately 7.0.[3][4] The hydrolysis is catalyzed by both acid and base, meaning the degradation rate increases significantly under both acidic (pH < 6) and alkaline (pH > 8) conditions.[4][5] For instance, the degradation rate constant (k) at the same temperature follows the general trend: kpH=4 > kpH=10 > kpH=6 ≈ kpH=8 > kpH=7.[5]

  • Temperature: As with most chemical reactions, the degradation rate of this compound increases with temperature.[5][6] Reconstituted oral solutions are recommended to be stored under refrigeration (2-8 °C) to maintain potency, typically for up to 14 days.[7] At room temperature (25 °C), significant degradation can occur in less than 37 hours.[1][2] Storage at -20 °C can preserve at least 90% of the original activity for up to 60 days.[8]

  • Buffer Composition: The type of buffer used in the solution can influence the degradation rate. Studies on Penicillin G, a closely related compound, have shown that stability is greater in citrate buffers compared to phosphate buffers.[3][4]

  • Metal Ions: The presence of certain metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and mercury (Hg²⁺), can catalyze the degradation of penicillins.[5][7]

Experimental Protocols

This section outlines the detailed methodologies for conducting a comprehensive stability assessment of this compound in aqueous solutions.

Protocol 1: Preparation of this compound Aqueous Solutions
  • Reagents and Materials:

    • This compound Potassium salt (USP reference standard or high purity)

    • Purified water (HPLC grade)

    • Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate)

    • Volumetric flasks and pipettes (Class A)

    • pH meter

  • Procedure for Buffered Solutions:

    • Prepare buffer solutions of the desired pH values (e.g., pH 4, 7, and 10) using appropriate buffer salts. For example, a 0.05 M phosphate buffer or a citrate buffer can be used.[9]

    • Accurately weigh a sufficient amount of this compound Potassium powder.

    • Dissolve the powder in a small volume of the prepared buffer solution in a volumetric flask.

    • Once fully dissolved, dilute to the final volume with the same buffer to achieve the target concentration (e.g., 125 mg/mL as per reconstituted product labels, or a lower concentration like 250 µM for kinetic studies).[1][10]

    • Verify the final pH of the solution using a calibrated pH meter.

  • Procedure for Unbuffered Solutions:

    • Dissolve the accurately weighed this compound Potassium powder in HPLC-grade water to the desired concentration.

    • Measure and record the initial pH of the solution. Note that the pH may drift over time due to the formation of acidic degradation products.

Protocol 2: Stability Study Design (Stress Conditions)
  • Materials:

    • Prepared this compound solutions

    • Temperature-controlled chambers or water baths (e.g., 4 °C, 25 °C, 40 °C)

    • Light-protective containers (e.g., amber glass vials)[8]

    • Syringes and syringe filters (0.22 µm) for sample collection

  • Procedure:

    • Aliquot the prepared this compound solutions into multiple amber vials for each condition (e.g., each pH and temperature combination).

    • Place the sets of vials into the respective temperature-controlled chambers.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours and weekly thereafter for refrigerated samples), withdraw a sample from one vial for each condition.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any particulates.

    • Analyze the sample immediately using the analytical method described in Protocol 3 or store it at -80 °C until analysis.[11] The time point t=0 should be analyzed immediately after preparation to establish the initial concentration (C₀).

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method provides a robust and accurate means of determining the concentration of intact this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.9 µm particle size).[11]

    • Mobile Phase: A mixture of methanol and a buffer. A common mobile phase is 52-55% methanol in 0.05 M phosphate buffer (pH adjusted to 3.3-3.5).[9][10] An alternative is 55% methanol in water with 0.1% formic acid.[11][12]

    • Flow Rate: 0.4 - 1.0 mL/min.[10][11]

    • Column Temperature: 25-30 °C.[10][11]

    • Detection Wavelength: 225 nm or 254 nm.[9][10]

    • Injection Volume: 2-10 µL.

  • Procedure:

    • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to create a calibration curve.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate the calibration curve (peak area vs. concentration).

    • Inject the samples collected from the stability study (Protocol 2).

    • Record the peak area corresponding to this compound for each sample.

Protocol 4: Data Analysis and Kinetic Modeling
  • Concentration Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of this compound in each sample at each time point.

  • Determining Degradation Kinetics:

    • For each condition (pH and temperature), plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time (t), where Cₜ is the concentration at time t and C₀ is the initial concentration.

    • If the plot yields a straight line, the degradation follows first-order kinetics, which is typical for this compound.[1][2]

    • The slope of this line is equal to the negative of the apparent first-order degradation rate constant (-k).

    • The shelf-life (t₉₀), which is the time required for the concentration to decrease to 90% of its initial value, can be calculated using the formula: t₉₀ = 0.1054 / k.

Data Presentation

The quantitative data from stability studies should be summarized in tables for clear comparison of the effects of different conditions.

Table 1: Stability of Reconstituted this compound Potassium (125 mg/mL) in Oral Syringes

Storage Temperature (°C)Time to Reach 90% of Label ClaimDegradation Kinetics
4 °C (Refrigerated)11.5 daysFirst-Order
25 °C (Room Temp.)< 37 hoursFirst-Order

Data adapted from a study on reconstituted PVK stored in plastic oral syringes.[1][2]

Table 2: Effect of pH and Temperature on Penicillin Degradation Rate Constant (k)

pHTemperature (°C)Rate Constant (k)
4.050(54.0 ± 0.90) x 10⁻⁴ h⁻¹
5.050(7.35 ± 0.094) x 10⁻⁴ h⁻¹
6.050(0.891 ± 0.012) x 10⁻⁴ h⁻¹
7.0374.54 x 10⁻³ h⁻¹ (in phosphate buffer)
7.01000.0039 min⁻¹
4.01000.1603 min⁻¹
10.01000.0485 min⁻¹

This table compiles data for Penicillin G and Penicillin from different studies to illustrate general trends.[3][4][5] Note that direct comparison between values may be limited due to different experimental conditions (e.g., buffer type).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing this compound stability.

G cluster_prep Phase 1: Preparation cluster_study Phase 2: Stability Study cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_solution Prepare this compound Aqueous Solution prep_buffers Prepare Buffers (e.g., pH 4, 7, 10) aliquot Aliquot into Vials prep_solution->aliquot stress Incubate under Stress Conditions (Temp: 4°C, 25°C, 40°C) aliquot->stress sampling Collect Samples at Timed Intervals stress->sampling t = 0, 1, 2, 4... hrs hplc Quantify this compound via HPLC sampling->hplc calibration Prepare Calibration Curve kinetics Determine Degradation Kinetics (Rate Constant k) hplc->kinetics shelf_life Calculate Shelf-Life (t₉₀) kinetics->shelf_life

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Penicillin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Penicillin V, a critical process in clinical microbiology and drug development. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a beta-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. Accurate in vitro susceptibility testing is essential for guiding therapeutic choices, monitoring resistance trends, and in the research and development of new antimicrobial agents. The most common methods for quantitative susceptibility testing are broth dilution (microdilution and macrodilution) and agar-based methods like disk diffusion. These methods determine the minimum inhibitory concentration (MIC) or the zone of inhibition, which are then interpreted using established breakpoints to categorize an isolate as susceptible, intermediate, or resistant.

Key Experimental Methods

Two primary methods are employed for routine in vitro susceptibility testing of this compound:

  • Broth Microdilution: This method determines the MIC of an antimicrobial agent in a liquid growth medium in a microtiter plate format. It is considered a reference method by both CLSI and EUCAST.

  • Kirby-Bauer Disk Diffusion: This technique involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The diameter of the resulting zone of inhibition is measured and correlated with the MIC.

Protocol 1: Broth Microdilution Method

This protocol is based on the CLSI M07 and EUCAST guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound potassium salt (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Spectrophotometer

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.

    • Further dilutions are made in CAMHB to achieve the desired final concentrations for the assay.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound working solution to the first well of each row to be tested, resulting in the highest desired concentration.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 100 µL of varying antibiotic concentrations in each well.

    • Leave one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • Interpret the MIC values according to the breakpoints provided in the tables below.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare this compound Stock and Working Solutions prep_plate Prepare Serial Dilutions in 96-well Plate prep_antibiotic->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This protocol is based on the CLSI M02 and EUCAST disk diffusion guidelines.

Objective: To determine the susceptibility of a bacterial isolate to this compound by measuring the zone of inhibition around an antibiotic-impregnated disk.

Materials:

  • This compound disks (10 units)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 25923™)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of this compound Disks:

    • Aseptically apply a this compound (10 U) disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • If multiple disks are used on the same plate, they should be placed far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions may be required (e.g., 5% CO₂ for S. pneumoniae).

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

    • Interpret the zone diameter according to the breakpoints provided in the tables below.

Workflow for Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->prep_plate apply_disk Apply this compound (10 U) Disk prep_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zone->interpret

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Data Presentation: Interpretive Breakpoints and Quality Control Ranges

The following tables provide the interpretive criteria for this compound susceptibility testing based on CLSI and EUCAST guidelines. It is crucial to use the interpretive criteria that correspond to the methodology being used.

Table 1: CLSI this compound Interpretive Breakpoints for Streptococcus pneumoniae

MethodMIC (µg/mL)Zone Diameter (mm)
Category
Susceptible (S)≤0.06Not Applicable
Intermediate (I)0.12 - 1Not Applicable
Resistant (R)≥2Not Applicable

Note: For non-meningitis parenteral penicillin breakpoints for S. pneumoniae, different criteria apply (Susceptible ≤2, Intermediate 4, Resistant ≥8 µg/mL). However, for oral this compound, the breakpoints in the table are to be used. Disk diffusion is not recommended by CLSI for determining penicillin susceptibility of S. pneumoniae.

Table 2: EUCAST this compound Breakpoints for Streptococcus pneumoniae

MethodMIC (µg/mL)Zone Diameter (mm)
Category
Susceptible (S)≤0.06≥20
Resistant (R)>0.06<20

Note: EUCAST uses a screening disk (oxacillin 1 µg) to predict penicillin susceptibility in S. pneumoniae. A zone of ≥20 mm indicates susceptibility to penicillin.

Table 3: CLSI this compound Interpretive Breakpoints for Staphylococcus aureus

MethodMIC (µg/mL)Zone Diameter (mm)
Category
Susceptible (S)≤0.12≥29
Resistant (R)≥0.25≤28

Note: For Staphylococcus, resistance to penicillin is often mediated by penicillinase production. Isolates that test resistant to penicillin may still be susceptible to penicillinase-stable penicillins.

Table 4: EUCAST this compound Breakpoints for Staphylococcus aureus

MethodMIC (µg/mL)Zone Diameter (mm)
Category
Susceptible (S)≤0.125≥26
Resistant (R)>0.125<26

Note: A fuzzy zone edge may indicate penicillinase production, and such isolates should be reported as resistant.

Table 5: Quality Control Ranges for this compound Susceptibility Testing

QC StrainMethodAcceptable MIC Range (µg/mL)Acceptable Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 25923™Disk DiffusionNot Applicable26 - 37
Staphylococcus aureus ATCC® 29213™Broth Microdilution0.25 - 2Not Applicable
Streptococcus pneumoniae ATCC® 49619™Broth Microdilution0.25 - 1Not Applicable

Logical Relationship of Susceptibility Testing

The relationship between the experimental procedures, the resulting data, and the final interpretation is crucial for understanding the overall process of in vitro susceptibility testing.

Logical_Relationship cluster_methods Experimental Methods cluster_data Quantitative Data cluster_interpretation Interpretation cluster_qc Quality Control broth_dilution Broth Dilution mic_value MIC Value (µg/mL) broth_dilution->mic_value disk_diffusion Disk Diffusion zone_diameter Zone Diameter (mm) disk_diffusion->zone_diameter breakpoints CLSI/EUCAST Breakpoints mic_value->breakpoints zone_diameter->breakpoints clinical_category Clinical Category (Susceptible, Intermediate, Resistant) breakpoints->clinical_category qc_strains Reference QC Strains qc_ranges Established QC Ranges qc_strains->qc_ranges validate_results Validate Results qc_ranges->validate_results validate_results->broth_dilution validate_results->disk_diffusion

Caption: Logical flow from experimental method to clinical interpretation.

Conclusion

The broth microdilution and Kirby-Bauer disk diffusion methods are fundamental tools for assessing the in vitro activity of this compound against bacterial isolates. Adherence to standardized protocols from organizations like CLSI and EUCAST is paramount for generating accurate and reproducible data. This information is critical for guiding patient therapy, monitoring the emergence of resistance, and for the development of new antimicrobial agents. Regular performance of quality control is mandatory to ensure the reliability of the test results.

Application Notes and Protocols: Penicillin V as a Reference Standard in Antibiotic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penicillin V (Phenoxymethylpenicillin) is a crucial beta-lactam antibiotic used in the treatment of various bacterial infections.[1][2] For quality control, drug development, and research, a well-characterized reference standard is essential to ensure the accuracy and reliability of analytical results. This compound and its potassium salt are recognized as official reference standards by major pharmacopeias, including the United States Pharmacopeia (USP).[3][4][5] These standards are used to quantify the potency and purity of this compound in active pharmaceutical ingredients (APIs) and finished drug products.

This document provides detailed application notes and protocols for two common analytical methods utilizing this compound as a reference standard: High-Performance Liquid Chromatography (HPLC) for purity and potency, and the microbiological cylinder-plate assay for determining biological activity.

Physicochemical Properties of this compound

A reference standard is a highly purified compound used as a measurement benchmark. The USP provides this compound and this compound Potassium Reference Standards for use in compendial assays.[6][7]

PropertyValue
Chemical Name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₁₆H₁₈N₂O₅S
Molecular Weight 350.39 g/mol
CAS Number 87-08-1
Potency (this compound) Not less than 1525 and not more than 1780 this compound Units per mg.
Potency (this compound K) Not less than 1380 and not more than 1610 this compound Units per mg.[4][8]

Application Note 1: HPLC Assay for Purity and Potency of this compound

The HPLC method provides a robust and precise means of quantifying this compound and separating it from potential impurities and degradation products.

Experimental Workflow for HPLC Assay

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solution (USP this compound RS) E Perform System Suitability (Inject Standard) B->E C Prepare Sample Solution (Test Article) F Inject Standard & Sample Solutions C->F E->F System OK G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Calculate Potency / Purity (Compare Peak Areas) H->I

Caption: Workflow for this compound analysis by HPLC.

Detailed Protocol

This protocol is based on methodologies described in the United States Pharmacopeia for this compound.[4]

1. Reagents and Materials

  • USP this compound Potassium Reference Standard (RS)

  • Acetonitrile (HPLC Grade)

  • Glacial Acetic Acid (ACS Grade)

  • Purified Water

  • Test sample of this compound or its formulation

2. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (650:350:5.75).

  • Standard Preparation: Accurately weigh a quantity of USP this compound Potassium RS and dissolve in the Mobile Phase to obtain a solution with a known concentration of approximately 2.5 mg/mL.

  • Assay (Sample) Preparation: Accurately weigh a portion of the test sample equivalent to about 125 mg of this compound. Transfer to a 50-mL volumetric flask, dilute to volume with the Mobile Phase, and mix thoroughly.

3. Chromatographic System The liquid chromatograph is equipped with a UV detector and a column with appropriate packing material.

ParameterSpecification
Column 4.6-mm x 25-cm; 5-µm packing L1 (C18)
Mobile Phase Water, Acetonitrile, Glacial Acetic Acid (650:350:5.75)
Flow Rate Approximately 1 mL per minute
Detection UV, 254 nm[9]
Injection Volume 10-20 µL (typical)

4. System Suitability Before analysis, the chromatographic system must meet predefined performance criteria to ensure the validity of the results.[10][11]

ParameterAcceptance Criteria
Precision / Repeatability Relative Standard Deviation (RSD) of not more than 2.0% for replicate injections of the Standard preparation.[10]
Tailing Factor (Symmetry) Not more than 2.0 for the this compound peak.[10][12]
Theoretical Plates (Efficiency) Typically >2000 for the this compound peak.

5. Procedure

  • Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

  • Record the chromatograms and measure the peak area responses for the major peaks.

  • The retention time of the main peak in the chromatogram of the Assay preparation should correspond to that of the Standard preparation.[6]

6. Calculation of Potency Calculate the potency (in USP this compound Units per mg) of the sample using the following formula:

Potency = (C * P / W) * (rU / rS)

Where:

  • C is the concentration (mg/mL) of USP this compound Potassium RS in the Standard preparation.

  • P is the designated potency (USP this compound Units/mg) of the USP this compound Potassium RS.

  • W is the weight (mg) of the this compound sample taken for the Assay preparation.

  • rU and rS are the peak area responses of this compound from the Assay preparation and the Standard preparation, respectively.

Application Note 2: Microbiological Cylinder-Plate Assay for Bio-Potency

Microbiological assays are essential for determining the biological potency of an antibiotic, as they measure the effect of the substance on living microorganisms.[13][14][15] This complements chemical assays like HPLC by confirming that the antibiotic is functionally active. The cylinder-plate or agar diffusion method is a common technique.[16][17][18]

Experimental Workflow for Microbiological Assay

Microbio_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Media & Phosphate Buffers E Prepare Seeded Agar Plates A->E B Prepare Standard Solutions (USP this compound RS) G Fill Cylinders with Standard & Sample B->G C Prepare Sample Solutions (Test Article) C->G D Prepare Microbial Inoculum (e.g., S. aureus) D->E F Place Cylinders on Agar E->F F->G H Incubate Plates G->H I Measure Zones of Inhibition H->I J Plot Standard Curve & Calculate Potency I->J

Caption: Workflow for Microbiological Potency Assay.

Detailed Protocol

This protocol is based on the general methodology described in USP <81> Antibiotics—Microbial Assays.[16][18]

1. Microorganism and Media

  • Test Organism: Staphylococcus aureus (ATCC 29737 or equivalent).

  • Media: Use appropriate agar and broth media as specified in the pharmacopeia (e.g., Mueller Hinton Agar).

  • Phosphate Buffers: Prepare sterile phosphate buffers at specified pH values to dilute the antibiotic solutions.

2. Preparation of Standard Solutions

  • Stock Solution: Accurately weigh a quantity of USP this compound Potassium RS and dissolve it in the specified solvent (e.g., phosphate buffer) to create a stock solution of known concentration.[14]

  • Working Solutions: On the day of the assay, prepare a series of at least five dilutions from the stock solution, increasing stepwise in concentration (e.g., in a 1:1.25 ratio).[14] The median concentration is designated as the reference concentration.

3. Preparation of Sample Solutions

  • Accurately weigh the test sample and prepare a stock solution with an estimated concentration equivalent to the stock solution of the reference standard.

  • From this stock solution, prepare a test dilution with a nominal concentration equal to the median reference concentration of the standard.[18]

4. Assay Procedure (Cylinder-Plate Method)

  • Prepare agar plates with a seeded layer of the test microorganism.

  • Place six stainless steel cylinders on the surface of each agar plate at 60° intervals.[16]

  • On each of at least three plates, fill three alternating cylinders with the median concentration of the Standard and the other three cylinders with the sample solution.[16]

  • For the standard curve, use three plates for each concentration of the standard working solutions.

  • Incubate the plates under specified conditions (e.g., 32-35°C) for 16-18 hours.

5. Data Collection and Calculation

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a calibrated caliper.[16]

  • Create a standard curve by plotting the average zone diameter against the logarithm of the antibiotic concentration for the standard solutions.

  • Determine the concentration of the sample solution by interpolating its average zone of inhibition from the standard curve.

  • Calculate the final potency of the sample by multiplying the determined concentration by the appropriate dilution factor.[16]

Standard Concentration (Units/mL)Typical Zone of Inhibition (mm)
S1 (e.g., 0.64)15.5
S2 (e.g., 0.80)17.0
S3 (e.g., 1.00)18.5
S4 (e.g., 1.25)20.0
S5 (e.g., 1.56)21.5

Relationship Between Reference Standard and Quality Control

The use of a reference standard is fundamental to the quality control (QC) process, ensuring that a manufactured antibiotic batch meets the required specifications for identity, strength, quality, and purity.

QC_Logic cluster_assay Analytical Testing RS USP this compound Reference Standard HPLC HPLC Assay (Purity, Potency) RS->HPLC Micro Microbiological Assay (Bio-Potency) RS->Micro Test Test Sample (Manufactured Batch) Test->HPLC Test->Micro Result Assay Results HPLC->Result Micro->Result Decision QC Decision Result->Decision Spec Product Specification Spec->Decision Pass Batch Release Decision->Pass Meets Spec Fail Batch Rejection Decision->Fail Fails Spec

Caption: Role of the reference standard in QC decisions.

References

Application Notes and Protocols for the Total Synthesis of Penicillin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the retrosynthetic analysis and the total synthesis of Penicillin V, a crucial antibiotic. The protocols are based on the seminal work of Sheehan and Henery-Logan, which remains a landmark achievement in organic synthesis.

Retrosynthetic Analysis of this compound

The retrosynthetic strategy for this compound hinges on the disconnection of the strained β-lactam ring, a key structural feature essential for its antibacterial activity.[1] This approach simplifies the complex bicyclic core into more manageable precursors. The primary disconnection is the amide bond within the β-lactam, leading to the corresponding amino acid, phenoxymethylpenicilloic acid. Further disconnections of the thiazolidine ring lead to the key starting materials: D-penicillamine and a protected malonaldehyde derivative.

A visual representation of this retrosynthetic logic is provided below.

Retrosynthesis PenicillinV This compound PenicilloicAcid Phenoxymethylpenicilloic Acid PenicillinV->PenicilloicAcid β-Lactam Disconnection Thiazolidine Protected Thiazolidine Intermediate PenicilloicAcid->Thiazolidine Amide Bond Disconnection DPenicillamine D-Penicillamine Thiazolidine->DPenicillamine Thiazolidine Ring Opening Aldehyde t-Butyl Phthalimidomalonaldehydate Thiazolidine->Aldehyde Thiazolidine Ring Opening

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Workflow

The forward synthesis, as pioneered by Sheehan, involves a convergent approach where the two key fragments, D-penicillamine and t-butyl phthalimidomalonaldehydate, are first condensed to form the thiazolidine ring.[2][3] This is followed by a series of deprotection and acylation steps to install the phenoxyacetyl side chain. The crucial and final step is the carefully orchestrated cyclization to form the delicate β-lactam ring using a carbodiimide reagent.[2][4]

The overall workflow of the total synthesis is depicted in the following diagram.

Forward_Synthesis cluster_starting_materials Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product DPenicillamine D-Penicillamine Condensation Condensation DPenicillamine->Condensation Aldehyde t-Butyl Phthalimidomalonaldehydate Aldehyde->Condensation Deprotection Phthalimide Removal Condensation->Deprotection Acylation Side Chain Acylation Deprotection->Acylation EsterHydrolysis Ester Hydrolysis Acylation->EsterHydrolysis Cyclization β-Lactam Ring Closure EsterHydrolysis->Cyclization PenicillinV This compound Cyclization->PenicillinV

Caption: Workflow for the total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of this compound.

StepReactantsProductReagents and ConditionsYield (%)
1. Condensation D-Penicillamine, t-Butyl Phthalimidomalonaldehydatet-Butyl D-α-Phthalimido-penicillinateNaOAc, EtOH, H₂O, Room Temperature, 10 h24
2. Phthalimide Deprotection t-Butyl D-α-Phthalimido-penicillinatet-Butyl D-α-Amino-penicillinateHydrazine, Dioxane, H₂O, Room Temperature, 24 h82
3. Side Chain Acylation t-Butyl D-α-Amino-penicillinatet-Butyl PhenoxymethylpenicillinatePhenoxyacetyl chloride, Et₃N, CH₂Cl₂, 0 °C, 22 h70
4. Ester Hydrolysis t-Butyl PhenoxymethylpenicillinatePhenoxymethylpenicilloic AcidHCl, CH₂Cl₂, 0-5 °C, 30 h94
5. β-Lactam Ring Closure Phenoxymethylpenicilloic AcidThis compoundN,N'-Dicyclohexylcarbodiimide (DCC), NaOH, Dioxane, H₂O, RT, 33 h11

Detailed Experimental Protocols

The following are detailed protocols for the key transformations in the total synthesis of this compound, based on the published literature.

Protocol 1: Condensation of D-Penicillamine and t-Butyl Phthalimidomalonaldehydate

Objective: To synthesize the thiazolidine core of this compound.

Materials:

  • D-Penicillamine

  • t-Butyl Phthalimidomalonaldehydate

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • Dissolve D-penicillamine and t-butyl phthalimidomalonaldehydate in a mixture of ethanol and water.

  • Add sodium acetate to the solution to buffer the reaction mixture.

  • Stir the reaction mixture at room temperature for 10 hours.[5]

  • The desired D-α diastereomer can be separated from the D-γ epimer by crystallization. The undesired epimer can be recycled by heating in pyridine to equilibrate the two forms.[2]

  • Isolate the product, t-butyl D-α-phthalimido-penicillinate, by filtration and wash with a cold solvent mixture.

  • Dry the product under vacuum.

Protocol 2: Removal of the Phthalimide Protecting Group

Objective: To deprotect the amino group on the thiazolidine ring.

Materials:

  • t-Butyl D-α-Phthalimido-penicillinate

  • Hydrazine

  • Dioxane

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Suspend t-butyl D-α-phthalimido-penicillinate in a mixture of dioxane and water.

  • Add hydrazine to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.[5]

  • Acidify the reaction mixture with hydrochloric acid to precipitate the phthalhydrazide byproduct.

  • Filter the mixture to remove the precipitate.

  • Isolate the product, t-butyl D-α-amino-penicillinate, as the hydrochloride salt from the filtrate.

Protocol 3: Acylation of the Amino Group

Objective: To introduce the phenoxyacetyl side chain.

Materials:

  • t-Butyl D-α-Amino-penicillinate hydrochloride

  • Phenoxyacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend t-butyl D-α-amino-penicillinate hydrochloride in dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine to neutralize the hydrochloride salt and liberate the free amine.

  • Slowly add a solution of phenoxyacetyl chloride in dichloromethane to the reaction mixture.

  • Stir the reaction at 0 °C for 22 hours.[5]

  • Wash the reaction mixture with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield t-butyl phenoxymethylpenicillinate.

Protocol 4: Hydrolysis of the t-Butyl Ester

Objective: To deprotect the carboxylic acid.

Materials:

  • t-Butyl Phenoxymethylpenicillinate

  • Hydrogen Chloride (HCl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve t-butyl phenoxymethylpenicillinate in dichloromethane.

  • Cool the solution to 0-5 °C.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent.

  • Stir the reaction for 30 hours at 0-5 °C.[5]

  • Evaporate the solvent under reduced pressure to obtain the crude phenoxymethylpenicilloic acid.

  • The product can be purified by recrystallization.

Protocol 5: β-Lactam Ring Closure

Objective: To form the four-membered β-lactam ring and complete the synthesis of this compound.

Materials:

  • Phenoxymethylpenicilloic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Sodium Hydroxide (NaOH)

  • Dioxane

  • Deionized Water

Procedure:

  • Dissolve phenoxymethylpenicilloic acid in a mixture of dioxane and water.

  • Add one equivalent of sodium hydroxide to form the monosodium salt.

  • To this solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dioxane.

  • Stir the reaction mixture at room temperature for 33 hours.[5]

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

  • Filter the reaction mixture to remove the DCU precipitate.

  • The filtrate contains the potassium salt of this compound, which can be isolated and purified.

References

Application Notes and Protocols for the Study of Penicillin V Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for studying the degradation products of Penicillin V (phenoxymethylpenicillin). The information is intended to guide researchers in establishing robust analytical methods for impurity profiling, stability testing, and formulation development.

Introduction

This compound, a widely used β-lactam antibiotic, is susceptible to degradation under various conditions, including acidic, alkaline, and enzymatic environments. The primary degradation pathway involves the hydrolysis of the β-lactam ring, leading to the formation of inactive and potentially allergenic products such as penicilloic acid and penilloic acid.[1][2][3] Understanding the degradation profile of this compound is crucial for ensuring its quality, safety, and efficacy. Forced degradation studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[4] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of this compound and its degradation products.[5][6][7]

Key Degradation Pathways of this compound

The degradation of this compound is primarily influenced by pH and the presence of β-lactamase enzymes. Under acidic conditions, this compound can degrade to penilloic acid, while under neutral or alkaline conditions, the main degradation product is penicilloic acid.[1][2][3]

PenV_Degradation PenV This compound Penicilloic_Acid Penicilloic Acid PenV->Penicilloic_Acid  β-lactamase or  Alkaline/Neutral pH   Penilloic_Acid Penilloic Acid PenV->Penilloic_Acid   Acidic pH   

Caption: Major degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies.[4] This helps in identifying the likely degradation products and validating the stability-indicating nature of the analytical method.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound potassium salt at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).[9]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M hydrochloric acid.[9] Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of sodium hydroxide before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M sodium hydroxide.[9] Incubate at room temperature for a specified period. Neutralize the solution with an equivalent amount of hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% to 30% hydrogen peroxide. Incubate at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance or the stock solution to dry heat (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • Analyze the stressed samples using a suitable stability-indicating HPLC or LC-MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify the degradation products.

Protocol 2: HPLC Method for Separation of this compound and Degradation Products

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase: A mixture of methanol and 0.004 M potassium dihydrogen phosphate buffer (pH 4.5) in a 50:50 (v/v) ratio.[7] Alternatively, a gradient elution with 0.1% trifluoroacetic acid in water and acetonitrile can be used.[10]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 225 nm or 230 nm.[6][7]

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify this compound and its degradation products based on their retention times and peak areas compared to reference standards.

Protocol 3: LC-MS Method for Identification of Degradation Products

LC-MS is a powerful tool for the structural elucidation of unknown degradation products.

1. LC Conditions:

  • Use an HPLC or UPLC system with a C18 column.

  • The mobile phase can consist of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) with a gradient program.

2. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements, or a triple quadrupole for targeted analysis.

  • Data Acquisition: Acquire full scan mass spectra to detect all ions and product ion spectra (MS/MS) of the parent ions of interest to obtain structural information.

3. Data Analysis:

  • Identify the molecular weights of the degradation products from the full scan mass spectra.

  • Propose the structures of the degradation products by interpreting the fragmentation patterns in the MS/MS spectra.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound degradation products.

Analytical_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Sample_Prep Sample Preparation (Dilution, Filtration) Acid->Sample_Prep Base Alkaline Hydrolysis Base->Sample_Prep Oxidation Oxidation Oxidation->Sample_Prep Thermal Thermal Thermal->Sample_Prep Photo Photolysis Photo->Sample_Prep HPLC_Analysis HPLC Analysis (Separation & Quantification) Sample_Prep->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identification & Structural Elucidation) Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis & Reporting HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for studying this compound degradation.

Data Presentation

Table 1: Chromatographic Data for this compound and Degradation Products
CompoundRetention Time (min)
This compound13.71[11]
Penicilloic Acid6.77[11]
Penilloic AcidVaries depending on conditions

Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.

Table 2: Mass Spectrometric Data for this compound and Potential Degradation Products
Compound[M+H]⁺ (m/z)[M-H]⁻ (m/z)
This compound351.1349.1
Penicilloic Acid369.1367.1
Penilloic Acid307.1305.1

Note: The m/z values are based on the monoisotopic masses of the compounds.

Table 3: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 M HCl8 hours60°C
Alkaline Hydrolysis0.1 M NaOH4 hoursRoom Temperature
Oxidation3% H₂O₂24 hoursRoom Temperature
ThermalDry Heat48 hours70°C
PhotolysisUV/Vis LightAs per ICH Q1BRoom Temperature

Note: These conditions are examples and should be optimized for the specific drug product.

References

Application Note and Protocols: Investigating the Impact of Penicillin V on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillin V, a member of the β-lactam class of antibiotics, is a widely used therapeutic agent for treating bacterial infections.[1][2] Its primary mechanism of action involves the disruption of bacterial cell wall synthesis, a process essential for bacterial viability and replication.[1][2][3] The bacterial cell wall provides structural integrity and protects the bacterium from osmotic stress.[1][4] By targeting the synthesis of peptidoglycan, the primary component of the cell wall, this compound induces cell lysis and death.[1][2] Understanding the precise experimental setup to investigate this interaction is crucial for elucidating mechanisms of antibiotic resistance and for the development of novel antimicrobial agents.

This document provides detailed protocols for key experiments to assess the impact of this compound on bacterial cell wall synthesis, including the determination of Minimum Inhibitory Concentration (MIC), time-kill kinetics, and visualization of cell wall damage.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The synthesis of the bacterial cell wall is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[5][6] The process begins in the cytoplasm with the synthesis of peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc) pentapeptide.[5][7] These precursors are then transported across the cell membrane. The final and critical step in the periplasm involves the cross-linking of the peptide side chains of the peptidoglycan strands. This cross-linking is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs), which include transpeptidases.[1][2][4]

This compound and other β-lactam antibiotics act as structural analogs of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[3] This structural similarity allows them to bind to the active site of PBPs, leading to their irreversible acylation and inactivation.[8] The inhibition of PBP-mediated cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[1][2]

Penicillin_V_Mechanism UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_penta UDP-MurNAc- pentapeptide UDP_GlcNAc->UDP_MurNAc_penta Lipid_II Lipid II (Peptidoglycan precursor) UDP_MurNAc_penta->Lipid_II Transport PG_uncrosslinked Ucrosslinked Peptidoglycan Lipid_II->PG_uncrosslinked Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) PG_crosslinked Cross-linked Peptidoglycan (Stable Cell Wall) PBP->PG_crosslinked Catalyzes PG_uncrosslinked->PG_crosslinked Penicillin_V This compound Penicillin_V->PBP Inhibits

Figure 1: this compound inhibits the final step of peptidoglycan synthesis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials and Reagents:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Bacterial Inoculum Preparation: a. Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking. b. The following day, dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9]

  • Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the starting this compound concentration is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with the final 100 µL from well 11 being discarded. Well 12 serves as a growth control (no antibiotic).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL per well.

  • Incubation: a. Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: a. Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity.[10] b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the growth control.[11]

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials and Reagents:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., MHB)

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator and shaking incubator

Protocol:

  • Inoculum Preparation: a. Prepare a bacterial suspension as described for the MIC assay, adjusting the final concentration to approximately 5 x 10⁵ - 5 x 10⁶ CFU/mL in several flasks containing fresh growth medium.

  • Experimental Setup: a. Add this compound to the flasks at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). b. Include a growth control flask with no antibiotic.

  • Incubation and Sampling: a. Incubate all flasks at 37°C with shaking. b. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Colony Forming Unit (CFU) Enumeration: a. Perform serial dilutions of the collected aliquots in sterile saline or PBS. b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. b. Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]

Visualization of Cell Wall Damage

Microscopy techniques can be employed to directly observe the morphological changes in bacteria upon treatment with this compound.

Protocol using Transmission Electron Microscopy (TEM):

  • Bacterial Culture and Treatment: a. Grow the bacterial strain to the mid-logarithmic phase. b. Expose the bacteria to this compound (at or above the MIC) for a predetermined time. c. Include an untreated control.

  • Sample Preparation for TEM: a. Harvest the bacterial cells by centrifugation. b. Fix the cells with a suitable fixative (e.g., glutaraldehyde). c. Post-fix with osmium tetroxide. d. Dehydrate the samples through a series of ethanol concentrations. e. Embed the samples in resin. f. Cut ultra-thin sections using an ultramicrotome. g. Stain the sections with uranyl acetate and lead citrate.

  • Imaging: a. Examine the sections using a transmission electron microscope. b. Look for characteristic signs of cell wall damage, such as cell wall thinning, bulging of the cytoplasmic membrane, formation of spheroplasts, and cell lysis.

Experimental Workflow

The following diagram outlines the general workflow for investigating the impact of this compound on bacterial cell wall synthesis.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Primary Assays cluster_Visualization Visualization cluster_Analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC_Assay MIC Assay Bacterial_Culture->MIC_Assay Time_Kill_Assay Time-Kill Assay Bacterial_Culture->Time_Kill_Assay Microscopy Microscopy (e.g., TEM) Bacterial_Culture->Microscopy Penicillin_V_Prep Prepare this compound Stock Solution Penicillin_V_Prep->MIC_Assay Penicillin_V_Prep->Time_Kill_Assay Penicillin_V_Prep->Microscopy MIC_Determination Determine MIC MIC_Assay->MIC_Determination Time_Kill_Curve Plot Time-Kill Curves Time_Kill_Assay->Time_Kill_Curve Morphological_Analysis Analyze Morphological Changes Microscopy->Morphological_Analysis

Figure 2: General experimental workflow for investigating this compound's effect.

Data Presentation

The quantitative data obtained from the MIC and time-kill assays should be summarized in a clear and structured format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 292130.06
Streptococcus pneumoniae ATCC 496190.015
Escherichia coli ATCC 25922>64
Clinical Isolate 1 (S. aureus)16
Clinical Isolate 2 (S. aureus)0.125

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213 (Initial Inoculum: ~5 x 10⁵ CFU/mL).

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.725.715.735.705.72
26.456.105.214.854.15
47.316.824.153.542.89
68.157.553.02<2.0<2.0
88.908.12<2.0<2.0<2.0
249.258.56<2.0<2.0<2.0

References

Application Notes & Protocols: Inducing and Studying Penicillin V Resistance in Laboratory Strains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antibiotic resistance is a critical global health challenge. Understanding the mechanisms by which bacteria develop resistance to antibiotics like Penicillin V is paramount for the development of new therapeutic strategies. These application notes provide detailed methodologies for inducing, characterizing, and analyzing this compound resistance in common laboratory bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae. The protocols outlined below cover the induction of resistance, determination of the level of resistance through Minimum Inhibitory Concentration (MIC) testing, and molecular analysis of the underlying genetic and biochemical changes.

Data Presentation: this compound Resistance Profiles

A summary of typical this compound MIC values for susceptible and resistant phenotypes of key bacterial species is presented in the table below. These values are critical for classifying strains and assessing the level of induced resistance.

Bacterial SpeciesPhenotypeTypical this compound MIC (µg/mL)
Staphylococcus aureus Susceptible≤ 0.12
Intermediate0.25 - 2.0
Resistant≥ 4.0
Streptococcus pneumoniae Susceptible (for non-meningitis)≤ 2.0[1]
Intermediate (for non-meningitis)4.0[1]
Resistant (for non-meningitis)≥ 8.0[1]
Susceptible (for meningitis)≤ 0.06[1]
Resistant (for meningitis)≥ 0.12[1]

Experimental Protocols

Protocol 1: Induction of this compound Resistance by Serial Passage

This protocol describes a common method for inducing antibiotic resistance in a laboratory setting by culturing bacteria in the presence of gradually increasing concentrations of the antibiotic.[2]

Materials:

  • Susceptible bacterial strain (e.g., S. aureus ATCC 25923, S. pneumoniae ATCC 49619)

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth

  • Tryptic Soy Agar (TSA) or Blood Agar plates

  • This compound potassium salt

  • Sterile culture tubes and microplates

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Prepare a starting culture: Inoculate a single colony of the susceptible bacterial strain into 5 mL of appropriate broth and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).

  • Determine the initial MIC: Perform a baseline MIC test for this compound on the susceptible strain using the protocol for Broth Microdilution MIC Assay (Protocol 2).

  • Subculture with sub-inhibitory concentrations: In a sterile tube, inoculate the bacterial culture into fresh broth containing this compound at a concentration of 0.5x the initial MIC. Incubate at 37°C for 18-24 hours.

  • Gradual increase in concentration: After incubation, take an aliquot from the tube showing growth and use it to inoculate a new series of tubes containing increasing concentrations of this compound (e.g., 1x, 2x, 4x the previous concentration).

  • Repeat the process: Continue this process of subculturing into progressively higher concentrations of this compound. For each passage, select the culture that has grown in the highest concentration of the antibiotic.

  • Monitor for resistance: Periodically, perform a full MIC assay (Protocol 2) to determine the new MIC of the passaged strain.

  • Isolate and store resistant strains: Once a strain with the desired level of resistance is obtained, streak it onto an agar plate to obtain single colonies. A single colony should be picked, grown in broth, and stored as a glycerol stock at -80°C for future experiments.

Protocol 2: Broth Microdilution MIC Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4][5][6]

Materials:

  • Bacterial strain to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound potassium salt stock solution (e.g., 1280 µg/mL)

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., sterile water or saline)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound dilutions: Create a serial two-fold dilution of the this compound stock solution in the 96-well plate. For example, in a final volume of 100 µL per well, this would typically range from 64 µg/mL down to 0.06 µg/mL.

  • Prepare bacterial inoculum: Grow the bacterial strain in appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate the microplate: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate already containing 50 µL of the serially diluted antibiotic. This will bring the total volume in each well to 100 µL.

  • Include controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only broth (no bacteria or antibiotic).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[5] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Protocol 3: Genetic Analysis of Penicillin-Binding Protein (PBP) Genes

Mutations in the genes encoding Penicillin-Binding Proteins (PBPs) are a common mechanism of resistance to β-lactam antibiotics.[7][8][9] This protocol outlines the amplification and sequencing of PBP genes to identify resistance-conferring mutations.

Materials:

  • Resistant and susceptible bacterial strains

  • Genomic DNA extraction kit

  • Primers specific for the PBP genes of interest (e.g., pbp1a, pbp2b, pbp2x for S. pneumoniae)[10]

  • PCR master mix

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA extraction: Extract genomic DNA from both the this compound-resistant and the parental susceptible bacterial strains using a commercial kit according to the manufacturer's instructions.

  • PCR amplification: Amplify the PBP genes of interest using PCR. A standard PCR reaction would include:

    • 5 µL 10x PCR buffer

    • 1 µL dNTP mix (10 mM)

    • 1 µL forward primer (10 µM)

    • 1 µL reverse primer (10 µM)

    • 0.5 µL Taq DNA polymerase

    • 1 µL genomic DNA template (approx. 50-100 ng)

    • Make up to 50 µL with nuclease-free water.

    • Typical cycling conditions: 95°C for 5 min, followed by 30 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1-2 min (depending on the amplicon size), with a final extension at 72°C for 10 min.

  • Verification of PCR products: Run the PCR products on a 1% agarose gel to confirm the amplification of a product of the expected size.

  • DNA sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence analysis: Align the DNA sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, ClustalW). Identify any nucleotide changes that result in amino acid substitutions in the PBP of the resistant strain. Changes in or near the conserved SXXK, SXN, and KT(S)G motifs are often associated with resistance.[7]

Mandatory Visualizations

experimental_workflow cluster_induction Resistance Induction cluster_characterization Characterization of Resistant Strain cluster_analysis Molecular Analysis start Start with Susceptible Strain culture Grow Liquid Culture start->culture mic1 Determine Initial MIC culture->mic1 serial_passage Serial Passage in Increasing [this compound] mic1->serial_passage isolate Isolate Resistant Strain serial_passage->isolate mic2 Confirm Final MIC isolate->mic2 gdna Genomic DNA Extraction isolate->gdna pbp_analysis PBP Binding Assay isolate->pbp_analysis pcr PCR of PBP Genes gdna->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis (Identify Mutations) sequencing->analysis blaZ_regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm blaR1 BlaR1 (Sensor-Transducer) blaI BlaI (Repressor) blaR1->blaI Cleaves & Inactivates blaZ_promoter blaZ Promoter blaI->blaZ_promoter Represses blaZ blaZ Gene blaZ_promoter->blaZ Allows Transcription beta_lactamase β-lactamase blaZ->beta_lactamase Translation penicillin Penicillin beta_lactamase->penicillin Hydrolyzes penicillin->blaR1 Binds to

References

Application Notes and Protocols: Penicillin V in Microbiological Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V, also known as phenoxymethylpenicillin, is a beta-lactam antibiotic effective against a range of bacteria, primarily Gram-positive organisms. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a valuable tool in microbiological research for the selective isolation and cultivation of specific microorganisms. By incorporating this compound into culture media, researchers can suppress the growth of susceptible bacteria, thereby allowing for the preferential growth of resistant organisms or those being studied for other characteristics. These application notes provide detailed protocols and data for the effective use of this compound in microbiological culture media.

Principle of Action

This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By binding to the active site of PBPs, this compound blocks the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan backbone.[2] This disruption of cell wall synthesis leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[3][4]

Applications in Microbiological Culture

The primary application of this compound in microbiological culture media is as a selective agent. Its targeted activity against many Gram-positive bacteria allows for:

  • Selective isolation of Gram-negative bacteria: By inhibiting the growth of Gram-positive contaminants.

  • Isolation of Penicillin-resistant strains: Facilitating the study of antibiotic resistance mechanisms.

  • Cultivation of intrinsically resistant microorganisms: Such as fungi and yeasts, by preventing bacterial overgrowth.

  • Use in selective media for specific pathogens: For example, in the isolation of certain Streptococcus species from mixed microbial populations.[5][6]

Data Presentation: this compound Susceptibility

The susceptibility of various bacterial species to this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for this compound and the closely related Penicillin G against several common bacterial species. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: Penicillin G Minimum Inhibitory Concentration (MIC) for Gram-Positive Isolates from Clinical Mastitis [4]

Bacterial SpeciesNumber of Isolates (n)MIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus agalactiaeNot specified≤0.060.125
Streptococcus uberisNot specified≤0.060.25
Staphylococcus aureus296≤0.061
Staphylococcus haemolyticusNot specifiedNot specified0.5
Corynebacterium spp.Not specified≤0.06 - 0.1250.125 - 0.25
Enterococcus spp.8Not specifiedNot specified

Table 2: Penicillin Susceptibility of Streptococcus pneumoniae Isolates [7]

Penicillin SusceptibilityMIC90 (µg/mL)
Susceptible≤ 0.03 to 0.06
Intermediate0.25 to 0.5
Resistant0.5 to 1

Note: Data for Penicillin G is often used as a surrogate for this compound susceptibility patterns against many Gram-positive cocci.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound potassium salt powder

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile syringes

Protocol:

  • Calculate the required amount of this compound potassium salt to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Aseptically weigh the this compound powder and transfer it to a sterile conical tube.

  • Add a small volume of sterile distilled water or PBS to the tube and vortex until the powder is completely dissolved.

  • Bring the solution to the final desired volume with sterile distilled water or PBS.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

  • Store the stock solution aliquots at -20°C.

Preparation of Selective Agar Plates with this compound

Materials:

  • Prepared microbiological agar medium (e.g., Luria-Bertani (LB) agar, Blood Agar Base)

  • This compound stock solution (e.g., 10 mg/mL)

  • Sterile flasks or bottles for autoclaving

  • Autoclave

  • Water bath set to 50-55°C

  • Sterile petri dishes

  • Laminar flow hood or Bunsen burner

Protocol:

  • Prepare the desired agar medium according to the manufacturer's instructions in a sterile flask or bottle.[8]

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.[8][9]

  • After autoclaving, allow the medium to cool in a 50-55°C water bath. It is crucial to cool the agar to this temperature before adding the antibiotic to prevent its heat degradation.[8]

  • Once the medium has cooled, aseptically add the required volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to prepare agar plates with a final this compound concentration of 10 µg/mL from a 10 mg/mL stock, add 1 mL of the stock solution to 1 liter of agar medium.

  • Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.

  • Working in a laminar flow hood or near a Bunsen burner flame, pour the agar into sterile petri dishes, allowing approximately 20-25 mL per plate.

  • Leave the plates undisturbed to solidify at room temperature.

  • Once solidified, invert the plates and store them at 2-8°C until use.

Quality Control of this compound-Containing Media

Principle:

To ensure the prepared selective medium is performing as expected, a quality control test should be performed using known bacterial strains with defined susceptibility to this compound.

Materials:

  • Prepared this compound-containing agar plates

  • Control bacterial strains:

    • A susceptible strain (e.g., a known this compound-sensitive Staphylococcus aureus strain)

    • A resistant strain (if applicable, for positive control of growth)

  • Sterile inoculating loops or swabs

  • Incubator

Protocol:

  • Using a sterile inoculating loop or swab, streak the susceptible control strain onto a sector of the this compound-containing agar plate.

  • If available, streak the resistant control strain onto a different sector of the same plate.

  • Incubate the plate at the optimal temperature for the control organisms (e.g., 35-37°C) for 18-24 hours.

  • Expected Results:

    • Susceptible strain: No growth or significantly inhibited growth should be observed.

    • Resistant strain: Growth should be visible.

  • If the susceptible strain grows, it may indicate that the this compound was not added, was added at an incorrect concentration, or has degraded. The batch of media should be discarded, and the preparation protocol reviewed.

Visualizations

Mechanism of Action of this compound

G cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->Penicillin-Binding Proteins (PBPs) Substrate Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis Catalyzes Cross-linking Stable Cell Wall Stable Cell Wall Cell Wall Synthesis->Stable Cell Wall Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to This compound This compound This compound->Penicillin-Binding Proteins (PBPs) Inhibits

Caption: this compound inhibits bacterial cell wall synthesis.

Bacterial Response to Cell Wall Stress

G This compound This compound Cell Wall Damage Cell Wall Damage This compound->Cell Wall Damage VraS / WalK (Sensor Kinase) VraS / WalK (Sensor Kinase) Cell Wall Damage->VraS / WalK (Sensor Kinase) Activates Phosphorylation P VraS / WalK (Sensor Kinase)->Phosphorylation VraR / WalR (Response Regulator) VraR / WalR (Response Regulator) Gene Expression Gene Expression VraR / WalR (Response Regulator)->Gene Expression Activates Phosphorylation->VraR / WalR (Response Regulator) Phosphorylates Cell Wall Repair Genes Cell Wall Repair Genes Gene Expression->Cell Wall Repair Genes Upregulates Increased Resistance Increased Resistance Cell Wall Repair Genes->Increased Resistance

Caption: Two-component system response to cell wall damage.

Experimental Workflow for Selective Culture

G cluster_prep Media Preparation cluster_culture Bacterial Culture cluster_outcome Expected Outcome Prepare Agar Medium Prepare Agar Medium Autoclave Autoclave Prepare Agar Medium->Autoclave Cool to 50-55°C Cool to 50-55°C Autoclave->Cool to 50-55°C Add this compound Add this compound Cool to 50-55°C->Add this compound Pour Plates Pour Plates Add this compound->Pour Plates Inoculate Sample Inoculate Sample Pour Plates->Inoculate Sample Incubate Incubate Inoculate Sample->Incubate Observe Results Observe Results Incubate->Observe Results Growth of Resistant Bacteria Growth of Resistant Bacteria Observe Results->Growth of Resistant Bacteria No Growth of Susceptible Bacteria No Growth of Susceptible Bacteria Observe Results->No Growth of Susceptible Bacteria

Caption: Workflow for selective culture with this compound.

References

Troubleshooting & Optimization

"troubleshooting poor Penicillin V stability in experimental assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Penicillin V stability in experimental assays. The information is tailored for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution seems to be losing potency. What is the expected stability?

A1: The stability of this compound in solution is highly dependent on temperature and pH. As a general rule, reconstituted this compound solutions are unstable at room temperature and should be prepared fresh for optimal performance. For short-term storage, refrigeration at 2-8°C is recommended. Under refrigerated conditions, a solution may retain sufficient potency for several days, though some studies indicate stability for up to 14 days.[1] However, for sensitive assays, it is always best practice to use a freshly prepared solution.

Q2: What are the primary factors that cause this compound to degrade in an assay?

A2: this compound degradation is primarily caused by the hydrolysis of the β-lactam ring, rendering it inactive.[1] This process is accelerated by several factors:

  • Elevated Temperatures: Stability decreases significantly as the temperature rises.[2]

  • Non-optimal pH: this compound is most stable in neutral pH conditions (around pH 7.0). Both acidic and alkaline conditions promote degradation.

  • Presence of β-lactamases: These enzymes, which may be produced by contaminating microorganisms, rapidly inactivate this compound by cleaving the β-lactam ring.

  • Presence of Metal Ions: Certain metal ions, such as copper and mercury, can catalyze the degradation of penicillins.[1]

Q3: Can I freeze my this compound stock solution for long-term storage?

A3: While freezing can slow down chemical degradation, the stability of this compound after freeze-thaw cycles is not well-documented and may not be reliable. Some studies suggest that freezing and thawing could adversely affect its stability. It is generally recommended to prepare fresh solutions or store them under refrigeration for a limited time.

Q4: What are the visible signs of this compound degradation?

A4: Visual inspection is not a reliable method for determining the potency of a this compound solution. The degradation products, such as penicilloic acid, are colorless and do not produce a noticeable change in the appearance of the solution. The only definitive way to assess the stability and concentration of this compound is through analytical methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected results in bioassays (e.g., MIC, disk diffusion).

Potential Cause Troubleshooting Steps
Degraded this compound Stock Solution 1. Prepare a fresh this compound stock solution immediately before use.2. Ensure the stock solution is stored at 2-8°C and used within the recommended timeframe.3. Perform a quality control assay (see Experimental Protocols) to verify the concentration of the active this compound in your stock solution.
Sub-optimal Assay Conditions 1. Verify the pH of your assay medium is within the optimal range for this compound stability (around pH 7.0).2. Control the temperature during the assay; avoid prolonged exposure to elevated temperatures.
Microbial Contamination 1. Ensure all reagents and equipment are sterile to prevent contamination with β-lactamase-producing microorganisms.2. If contamination is suspected, filter-sterilize the this compound solution.
Incompatible Assay Components 1. Review all components of your assay for substances known to react with or degrade penicillins, such as strong oxidizing agents or certain metal ions.[1]

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by both temperature and pH. The following tables summarize the degradation kinetics under various conditions.

Table 1: Effect of Temperature on this compound Stability in Aqueous Solution

TemperatureStabilityReference
4°C (Refrigerated)Reached 90% of label claim in 11.5 days.[2]
25°C (Room Temp)Unstable after less than 37 hours.[2]
37°CStable in air.[1]

Table 2: Effect of pH on Penicillin G Degradation Rate Constant (k) at 37°C (as a proxy for this compound)

pHRate Constant (k) x 10⁻⁴ h⁻¹
4.04.4% deviation
5.03.6% deviation
6.05.2% deviation
7.06.8% deviation
7.54.3% deviation
9.09.1% deviation
10.08.6% deviation

Note: Data for Penicillin G is presented as it follows a similar degradation pattern to this compound, and comprehensive kinetic data for this compound across a wide pH range is limited in the provided search results. The deviation percentages reflect the repeatability of the rate constant measurements.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Materials:

  • This compound potassium salt powder

  • Sterile, purified water (e.g., deionized, distilled, or HPLC-grade)

  • Sterile volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile microcentrifuge tubes or vials for aliquoting

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound potassium salt powder.

  • Transfer the powder to a sterile volumetric flask.

  • Add a portion of the sterile, purified water to the flask and gently swirl to dissolve the powder. A sterile magnetic stir bar can be used for gentle mixing.

  • Once fully dissolved, bring the solution to the final desired volume with sterile, purified water.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.

  • Label the aliquots clearly with the concentration, date of preparation, and storage conditions.

  • Store the aliquots at 2-8°C for short-term use (up to 14 days is often cited, but fresher is better) or consider storing at -20°C for longer periods, being mindful of potential degradation upon thawing.[1]

Protocol 2: Quality Control Assay of this compound by HPLC

This protocol provides a general framework for quantifying this compound and its primary degradation product, penicilloic acid. Specific parameters may need to be optimized for your HPLC system.

Materials:

  • This compound stock solution (to be tested)

  • This compound reference standard

  • Penicilloic acid reference standard

  • Mobile phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your column and system.

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound and penicilloic acid in the mobile phase.

  • Sample Preparation: Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration that falls within the range of your standard curve.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate.

    • Set the UV detector to a wavelength appropriate for this compound detection (e.g., around 225 nm or 269 nm).

    • Inject the standard solutions to generate a standard curve for both this compound and penicilloic acid.

    • Inject the prepared sample of your stock solution.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and penicilloic acid in the chromatograms based on the retention times of the standards.

    • Quantify the concentration of this compound and penicilloic acid in your stock solution by comparing the peak areas to the respective standard curves.

    • The presence and quantity of penicilloic acid will indicate the extent of degradation.

Visualizations

PenicillinV_Degradation cluster_factors Factors Promoting Degradation PenV This compound (Active) PenicilloicAcid Penicilloic Acid (Inactive) PenV->PenicilloicAcid Hydrolysis of β-lactam ring FurtherProducts Further Degradation Products PenicilloicAcid->FurtherProducts Decarboxylation Temp High Temperature pH Acidic or Alkaline pH Enzymes β-lactamases Ions Metal Ions

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent/ Low Assay Results CheckStock Is the this compound stock solution fresh? Start->CheckStock PrepareFresh Prepare a fresh stock solution CheckStock->PrepareFresh No CheckAssaypH Is the assay pH neutral (around 7.0)? CheckStock->CheckAssaypH Yes PrepareFresh->CheckAssaypH AdjustpH Adjust buffer pH CheckAssaypH->AdjustpH No CheckTemp Is the assay temperature controlled and minimized? CheckAssaypH->CheckTemp Yes AdjustpH->CheckTemp ControlTemp Implement temperature control measures CheckTemp->ControlTemp No CheckContamination Is microbial contamination (β-lactamases) possible? CheckTemp->CheckContamination Yes ControlTemp->CheckContamination SterileTechnique Use sterile technique and filter-sterilize solution CheckContamination->SterileTechnique Yes ReviewComponents Review assay components for incompatibilities CheckContamination->ReviewComponents No SterileTechnique->ReviewComponents End Re-run Assay ReviewComponents->End

Caption: Troubleshooting workflow for poor this compound assay performance.

References

Technical Support Center: Optimizing HPLC Separation of Penicillin V and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Penicillin V from its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue 1: Poor Peak Shape (Tailing) for this compound Peak

  • Question: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for this compound is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshoot and resolve the problem:

    • Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the acidic this compound molecule, causing peak tailing.

      • Solution:

        • Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the availability of free silanol groups.

        • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (approximately 2.7). A mobile phase pH of around 2.5 is often effective in suppressing the ionization of silanol groups and the analyte, thus reducing peak tailing.[1][2][3]

        • Use a Mobile Phase Additive: Incorporate a competing amine, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

    • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or within the stationary phase can lead to peak distortion.

      • Solution:

        • Use a Guard Column: Protect the analytical column by using a guard column with a similar stationary phase. Replace the guard column regularly.

        • Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, a more rigorous washing procedure may be necessary, following the manufacturer's recommendations.

    • Extra-Column Volume: Excessive volume in the tubing, injector, or detector flow cell can cause band broadening and peak tailing.

      • Solution:

        • Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

        • Ensure Proper Connections: Check all fittings to ensure they are properly tightened and there are no dead volumes.

Issue 2: Poor Resolution Between this compound and its Degradation Products

  • Question: I am not getting adequate separation between the this compound peak and the peaks of its degradation products, particularly penicilloic acid. What steps can I take to improve the resolution?

  • Answer: Achieving good resolution between this compound and its closely eluting degradation products is critical for accurate quantification. Here are several strategies to enhance separation:

    • Mobile Phase Optimization:

      • Adjust Organic Modifier Percentage: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention times of all components and can improve resolution. Make small, incremental changes (e.g., 1-2%) to observe the effect.

      • Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.

      • Optimize pH: The ionization state of this compound and its degradation products is highly dependent on the mobile phase pH. A systematic study of pH (e.g., from 2.5 to 4.0) can significantly impact the retention times and, therefore, the resolution.[3][4][5][6]

    • Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient elution program can be employed. Start with a lower percentage of the organic solvent to retain and separate the early-eluting degradation products, and then gradually increase the organic content to elute this compound.

    • Column Selection:

      • Smaller Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and provide sharper peaks, leading to better resolution.

      • Different Stationary Phase: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for the analytes.

Issue 3: Shifting Retention Times

  • Question: The retention times for this compound and its degradation products are shifting between injections. What could be causing this instability?

  • Answer: Retention time instability can compromise the reliability of your analytical method. The following are common causes and their solutions:

    • Mobile Phase Issues:

      • Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.

      • Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents manually, inaccuracies in the mixture can lead to shifts in retention. Using a gradient proportioning valve on your HPLC system for online mixing can improve consistency. Also, ensure the mobile phase components are well-mixed and degassed.

      • Buffer Instability: If using a buffer, ensure it is within its effective buffering range and is stable over the duration of the analysis. Some buffers can support microbial growth if left for extended periods.

    • Column Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

    • Pump and System Leaks: A leak in the HPLC system will cause a drop in pressure and a change in the flow rate, directly impacting retention times.

      • Solution: Systematically check all fittings and connections for any signs of leaks.

Frequently Asked Questions (FAQs)

  • Q1: What are the major degradation products of this compound that I should be looking for in my HPLC analysis?

    A1: The primary degradation of this compound involves the opening of the β-lactam ring. The major degradation products you should expect to see are Penicilloic Acid V (formed by hydrolysis) and, under acidic conditions, its subsequent degradation product, Penilloic Acid V . Other potential degradation products can be formed under different stress conditions such as oxidation or photolysis.

  • Q2: What is a typical starting HPLC method for the separation of this compound and its degradation products?

    A2: A good starting point for method development would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol. A common starting isocratic ratio would be around 70:30 (aqueous:organic). Detection is typically performed using a UV detector at a wavelength of approximately 230 nm.[7][8]

  • Q3: How can I perform a forced degradation study for this compound?

    A3: Forced degradation studies are essential for developing a stability-indicating method. This compound should be subjected to stress conditions such as:

    • Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidation: Treat with a dilute hydrogen peroxide solution (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the drug to UV light. Samples should be taken at various time points, neutralized if necessary, and then analyzed by HPLC to observe the formation of degradation products.

Data Presentation

The following tables summarize typical quantitative data for the HPLC separation of this compound and a primary degradation product, Penicilloic Acid V. Please note that these values can vary depending on the specific HPLC system, column, and exact experimental conditions.

Table 1: Example Retention Times under Isocratic Conditions

CompoundRetention Time (minutes)
Penicilloic Acid V4.2
This compound7.8
Conditions: C18 column (150 x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile:0.05M Potassium Phosphate Buffer pH 3.5 (40:60), Flow Rate: 1.0 mL/min, Detection: 230 nm.

Table 2: Example System Suitability Parameters

ParameterThis compoundPenicilloic Acid VAcceptance Criteria
Tailing Factor1.21.4≤ 2.0
Resolution (between this compound and Penicilloic Acid V)-3.5≥ 2.0
Theoretical Plates> 3000> 2500≥ 2000

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound Potassium reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade).

  • Mobile Phase Preparation:

    • Prepare a 0.05 M potassium dihydrogen phosphate solution by dissolving the appropriate amount in HPLC grade water.

    • Adjust the pH of the phosphate buffer to 3.5 using orthophosphoric acid.

    • The mobile phase is a mixture of the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound Potassium reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution with the mobile phase to achieve a working standard concentration of about 100 µg/mL.

  • Sample Preparation (for Forced Degradation Samples):

    • After subjecting the this compound solution to the desired stress condition, neutralize the sample if necessary (e.g., for acid and base hydrolysis samples).

    • Dilute the sample with the mobile phase to a concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: 0.05 M Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (60:40).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

  • Analysis:

    • Inject the standard solution multiple times to check for system suitability (e.g., retention time precision, peak area precision, tailing factor, and theoretical plates).

    • Inject the prepared samples.

    • Identify the peaks based on the retention time of the standard.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues in the analysis of this compound.

Troubleshooting_Peak_Tailing start Start: this compound Peak Tailing Observed check_column Check Column Type and Age start->check_column is_endcapped Is the column end-capped and relatively new? check_column->is_endcapped replace_column Action: Replace with a new, end-capped C18 column. is_endcapped->replace_column No check_ph Check Mobile Phase pH is_endcapped->check_ph Yes end_good End: Peak Tailing Resolved replace_column->end_good is_ph_low Is pH < 3.0? check_ph->is_ph_low adjust_ph Action: Adjust mobile phase pH to ~2.5. is_ph_low->adjust_ph No check_contamination Check for Column Contamination is_ph_low->check_contamination Yes adjust_ph->end_good has_guard_column Is a guard column in use? check_contamination->has_guard_column replace_guard Action: Replace guard column. has_guard_column->replace_guard Yes install_guard Action: Install a guard column. has_guard_column->install_guard No replace_guard->end_good wash_column Action: Perform a column wash procedure. install_guard->wash_column wash_column->end_good end_bad End: Issue Persists. Consider other factors (e.g., extra-column volume). wash_column->end_bad

Caption: Troubleshooting workflow for this compound peak tailing.

Troubleshooting_Poor_Resolution start Start: Poor Resolution Between this compound and Degradation Products optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase adjust_organic Action: Decrease % Organic Solvent (e.g., Acetonitrile) by 1-2%. optimize_mobile_phase->adjust_organic change_organic Action: Switch from Methanol to Acetonitrile (or vice-versa). optimize_mobile_phase->change_organic optimize_ph Action: Systematically vary pH between 2.5 and 4.0. optimize_mobile_phase->optimize_ph use_gradient Consider Gradient Elution adjust_organic->use_gradient If resolution is still insufficient end_good End: Resolution Improved adjust_organic->end_good change_organic->use_gradient If resolution is still insufficient change_organic->end_good optimize_ph->use_gradient If resolution is still insufficient optimize_ph->end_good implement_gradient Action: Develop a gradient method with a shallow slope. use_gradient->implement_gradient evaluate_column Evaluate Column implement_gradient->evaluate_column If resolution is still insufficient implement_gradient->end_good smaller_particles Action: Use a column with smaller particle size (< 3 µm). evaluate_column->smaller_particles different_stationary_phase Action: Try a different stationary phase (e.g., Phenyl-Hexyl). evaluate_column->different_stationary_phase smaller_particles->end_good end_bad End: Issue Persists. Further method development needed. smaller_particles->end_bad different_stationary_phase->end_good different_stationary_phase->end_bad

Caption: Workflow for improving resolution between this compound and its degradants.

References

"refining extraction protocols for Penicillin V from complex biological matrices"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of extraction protocols for Penicillin V from complex biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Recovery of this compound in Final Eluate

Possible Cause Suggested Solution
Incorrect pH during Extraction This compound is an acidic molecule and its extraction is highly pH-dependent. For liquid-liquid extraction (LLE) into an organic solvent, the aqueous phase should be acidified to a pH of around 2.0-4.0 to neutralize the molecule, making it more soluble in the organic phase.[1][2][3][4] For solid-phase extraction (SPE) using certain sorbents, a pH of 6.0-7.0 may be optimal for adsorption.[5][6] Verify and adjust the pH of your sample matrix accordingly.
Suboptimal Solvent Choice (LLE) The choice of organic solvent is critical. Solvents like n-butyl acetate, amyl acetate, and methyl isobutyl ketone (MIBK) are commonly used.[1][2][3][4][5][7][8] MIBK has been shown to yield over 98% extraction in some liquid-liquid membrane systems.[1][2][4] If recovery is low, consider testing a different solvent.
Inefficient Elution from SPE Cartridge The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. For resin-based sorbents like Amberlite XAD4, an ethanol:water binary mixture, with ethanol concentrations up to 80%, has been shown to be effective for desorption.[5] For Oasis HLB cartridges, elution can be carried out with 0.1% acetic acid in methanol.[9]
This compound Degradation This compound is susceptible to degradation, especially at pH values below 4.0 and above 8.0, and at elevated temperatures.[10] Degradation can occur in the fermentation medium itself and during sample processing.[11] It is recommended to work with cooled samples and minimize the time samples are held at room temperature.[12][13][14]
Insufficient Mixing/Agitation (LLE) Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Increasing the agitation speed can enhance the mass transfer of this compound into the organic phase.[1][8] However, overly aggressive mixing can lead to emulsion formation.
Emulsion Formation (LLE) Complex biological matrices, particularly fermentation broths, are prone to forming stable emulsions during solvent extraction.[5] To mitigate this, consider centrifugation to break the emulsion, or explore alternative methods like solid-phase or adsorption-based extraction.

Issue 2: High Variability in Results

Possible Cause Suggested Solution
Inconsistent pH Adjustment Small variations in pH can significantly impact extraction efficiency. Ensure precise and consistent pH adjustment for all samples.
Sample Matrix Effects The composition of your biological matrix can vary between batches, affecting extraction performance.[15] Consider incorporating a matrix-matched calibration curve to account for these variations.
Incomplete Phase Separation (LLE) Ensure complete separation of the aqueous and organic phases before collecting the organic layer. Centrifugation can aid in achieving a clean separation.
Variable SPE Cartridge Performance Ensure proper conditioning of SPE cartridges and maintain a consistent flow rate during sample loading.[9] Inconsistent flow can lead to channeling and reduced analyte retention.

Issue 3: Presence of Impurities in the Final Extract

Possible Cause Suggested Solution
Co-extraction of Matrix Components Complex matrices contain numerous compounds that may be co-extracted with this compound.[15] Incorporate a washing step in your SPE protocol. For example, using a non-polar solvent like n-hexane can help remove lipophilic impurities.[10] For LLE, a back-extraction step into a fresh aqueous buffer at a higher pH can help purify the this compound.[5]
Pigment and Protein Contamination Fermentation broths are often rich in pigments and proteins. Pre-treatment of the broth with activated charcoal can effectively remove many of these impurities before extraction.[7]
Insufficient SPE Selectivity Standard SPE sorbents may lack the necessary selectivity for complex samples.[16] Consider using more selective techniques like molecularly imprinted solid-phase extraction (MISPE) for cleaner extracts.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: The optimal pH depends on the extraction method. For liquid-liquid extraction into an organic solvent, a pH of around 2.0-4.0 is generally recommended to protonate the carboxylic acid group of this compound, making it more soluble in the organic phase.[1][2][3][4] For adsorption-based methods using certain resins, a pH range of 6.0-7.0 has been shown to be optimal for recovery.[5][6]

Q2: How can I improve the stability of this compound during extraction?

A2: this compound is unstable at pH values below 4.0 and above 8.0, and its degradation is accelerated at higher temperatures.[10] To improve stability, it is crucial to perform extractions at reduced temperatures (e.g., on ice or at 4°C) and to minimize the duration of the extraction process.[12][13][14] Reconstituted this compound potassium stored at 4°C is significantly more stable than when stored at room temperature (25°C).[12][13]

Q3: What are the best solvents for liquid-liquid extraction of this compound?

A3: Common and effective solvents for LLE of this compound include n-butyl acetate, amyl acetate, and methyl isobutyl ketone (MIBK).[1][2][3][4][5][7][8] The choice of solvent can impact extraction efficiency, and it may be necessary to screen several solvents to find the optimal one for your specific matrix.

Q4: Can I reuse my SPE sorbent?

A4: The reusability of an SPE sorbent depends on the type of sorbent and the nature of the sample matrix. Some robust resins, like Amberlite XAD4, have been shown to be reusable for multiple cycles without a significant loss in yield.[5] Always refer to the manufacturer's guidelines and validate the performance of the reused sorbent.

Q5: How can I remove pigments from my fermentation broth before extraction?

A5: A common and effective method for removing pigments and other impurities from fermentation broth is to treat it with activated charcoal.[7] The broth is typically mixed with activated charcoal, followed by filtration to remove the charcoal and the adsorbed impurities.

Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction Method Matrix Key Parameters Recovery Rate Reference
Liquid-Liquid Extraction (LLE)Human PlasmaSolvent: Methyl-t-butyl ether, pH of aqueous phaseNot specified, but optimized for bioequivalence study[10]
Liquid-Liquid Membrane ExtractionSimulated Fermentation BrothSolvent: MIBK, Feed pH: 4, Receiver pH: 8, Agitation: 500 rpm>98%[1][2][4]
Adsorption-Based (Amberlite XAD4)P. chrysogenum Culture FiltratepH: 6.0-7.0, Elution: 80% Ethanol80-85%[5][6]
Solid-Phase Extraction (Oasis HLB)Soil and Plant SamplesLoading: pH 4, Elution: 0.1% acetic acid in methanol55-108%[9]
Molecularly Imprinted SPE (MISPE)Infant FormulaElution: Methanol with 1% acetic acidSufficient for MRL levels[15][16]

Table 2: Stability of this compound Potassium in Solution

Storage Temperature Time to Reach 90% of Label Claim Reference
4°C (Refrigerated)11.5 days[12][13]
25°C (Room Temperature)< 37 hours[12][13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth

  • Pre-treatment: Filter the fermentation broth to remove cells and other solid debris. To remove pigments, add activated charcoal, stir for a specified time, and filter again.[7]

  • pH Adjustment: Cool the clarified broth to 4°C and adjust the pH to 2.0-4.0 with an appropriate acid (e.g., sulfuric acid or phosphoric acid).[3]

  • Extraction: Transfer the acidified broth to a separation funnel. Add an equal volume of cold organic solvent (e.g., n-butyl acetate or MIBK).[3][7]

  • Mixing: Stopper the funnel and invert it repeatedly for 2-3 minutes to ensure thorough mixing. Vent the funnel periodically to release pressure.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required if an emulsion forms.

  • Collection: Drain and collect the organic phase containing the this compound.

  • Back-Extraction (Optional): To further purify the this compound, mix the organic phase with a fresh aqueous buffer at a pH of around 7.5. This will transfer the this compound back into the aqueous phase, leaving some organic-soluble impurities behind.

Protocol 2: Solid-Phase Extraction of this compound using Amberlite XAD4 Resin

  • Resin Preparation: Pre-treat the Amberlite XAD4 resin according to the manufacturer's instructions.

  • pH Adjustment: Adjust the pH of the clarified fermentation broth to between 6.0 and 7.0.[5][6]

  • Adsorption: Add the prepared resin to the broth (e.g., 1 g of resin per 10 mL of solution) and stir at room temperature (25°C) for approximately 4 hours to allow for adsorption equilibrium to be reached.[5][6]

  • Resin Collection: Separate the resin from the broth by filtration.

  • Washing (Optional): Wash the resin with a suitable solvent to remove loosely bound impurities.

  • Elution: Elute the this compound from the resin by incubating it with an 80% ethanol in water solution.[5]

  • Solvent Evaporation: Collect the eluate and remove the ethanol under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_LLE Liquid-Liquid Extraction Workflow start_LLE Fermentation Broth pretreatment Filtration & Charcoal Treatment start_LLE->pretreatment ph_adjust_LLE Adjust pH to 2.0-4.0 pretreatment->ph_adjust_LLE extraction Add Organic Solvent & Mix ph_adjust_LLE->extraction phase_sep Phase Separation extraction->phase_sep organic_phase Collect Organic Phase phase_sep->organic_phase back_extraction Optional: Back-Extraction (pH 7.5) organic_phase->back_extraction final_product_LLE Purified this compound organic_phase->final_product_LLE Direct back_extraction->final_product_LLE

Caption: Workflow for Liquid-Liquid Extraction of this compound.

G cluster_SPE Solid-Phase Extraction Workflow (Adsorption-Based) start_SPE Clarified Broth ph_adjust_SPE Adjust pH to 6.0-7.0 start_SPE->ph_adjust_SPE adsorption Add Resin & Incubate ph_adjust_SPE->adsorption resin_collection Collect Resin adsorption->resin_collection washing Optional: Wash Resin resin_collection->washing elution Elute with 80% Ethanol resin_collection->elution Direct washing->elution evaporation Solvent Evaporation elution->evaporation final_product_SPE Purified this compound evaporation->final_product_SPE

Caption: Workflow for Adsorption-Based Solid-Phase Extraction.

G cluster_troubleshooting Troubleshooting Logic: Low this compound Recovery cluster_solutions Potential Solutions low_recovery Low this compound Recovery check_ph Verify Extraction pH low_recovery->check_ph check_solvent Evaluate Solvent/Eluent low_recovery->check_solvent check_stability Assess Degradation Risk low_recovery->check_stability check_process Review Mixing/Flow Rate low_recovery->check_process adjust_ph Adjust pH (e.g., 2-4 for LLE, 6-7 for SPE) check_ph->adjust_ph change_solvent Test Alternative Solvents/Eluents check_solvent->change_solvent control_temp Use Cold Conditions & Minimize Time check_stability->control_temp optimize_process Optimize Agitation/Flow Rate check_process->optimize_process

Caption: Troubleshooting Logic for Low this compound Recovery.

References

"minimizing Penicillin V degradation during sample preparation and storage"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of Penicillin V degradation during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation?

A1: The primary mechanism of this compound degradation is the hydrolysis of the highly labile β-lactam ring.[1] This process leads to the formation of inactive degradation products, primarily penicilloic acid.[2] The reaction can be catalyzed by hydrogen ions (acidic conditions), hydroxide ions (alkaline conditions), and enzymes like β-lactamases.[1][3]

Q2: What is the optimal pH for this compound stability in aqueous solutions?

A2: this compound is most stable in neutral to slightly acidic conditions. The minimum degradation rate is observed around pH 7.0.[4][5] Stability decreases significantly in both acidic (pH below 6.0) and alkaline (pH above 8.0) conditions.[4][5]

Q3: How does temperature impact the stability of this compound?

A3: Temperature is a critical factor in the stability of this compound. Higher temperatures accelerate the degradation rate.[4][6][7][8] For reconstituted oral solutions, refrigeration is crucial to maintain potency.[9][10][11][12] For instance, a reconstituted solution of this compound potassium (PVK) stored at 4°C maintained 90% of its labeled potency for 11.5 days, whereas at 25°C, it became unstable in less than 37 hours.[9][10]

Q4: What are the major degradation products of this compound?

A4: The main degradation products resulting from the hydrolysis of the β-lactam ring are penicilloic acid and penilloic acid.[2][3][13] In the presence of β-lactamase and under acidic conditions, penilloic acid can become the dominant and more stable degradation product.[3]

Q5: What are the recommended storage conditions for this compound?

A5:

  • Powder: Commercially available this compound powders for oral suspension should be stored in tight containers at 15-30°C.[14]

  • Reconstituted Solutions: Once reconstituted in an aqueous solution, this compound should be stored under refrigeration (e.g., 4°C) and protected from light.[9][10][11] Freezing stock solutions (e.g., at -20°C or -80°C) can further extend stability, and preparing aliquots is recommended to avoid multiple freeze-thaw cycles.[15]

Q6: Can metal ions affect the stability of this compound?

A6: Yes, certain metal ions can catalyze the degradation of penicillins. For example, Zn²⁺ has been shown to have a significant catalytic effect on penicillin degradation.[4] The presence of heavy metals like Fe³⁺, Cu²⁺, and Mn²⁺ can also promote hydrolysis.[6]

Troubleshooting Guide

Problem: My this compound solution shows a rapid loss of potency, even when stored in the refrigerator.

Possible CauseRecommended Solution
Incorrect pH of the solution: The pH of your buffer or solvent may be too acidic or too alkaline. This compound degradation is rapid at pH values far from neutral.[4][5]Verify the pH of your final solution is between 6.0 and 7.5. Use a citrate buffer, which has been shown to provide better stability for penicillins compared to phosphate buffers.[1][5]
Contamination with β-lactamases: Bacterial contamination can introduce β-lactamase enzymes, which rapidly inactivate this compound.[16][17]Prepare solutions using sterile techniques. Filter-sterilize the solution using a 0.22 µm filter before storage.[15]
Incorrect Storage Temperature: The refrigerator may not be maintaining the correct temperature.Calibrate and monitor your refrigerator's temperature to ensure it is consistently at the target temperature (e.g., 4°C).
Presence of Catalytic Metal Ions: Your solvent or reagents may be contaminated with metal ions that accelerate degradation.[4][6]Use high-purity, metal-free water and reagents for your preparations.

Problem: I am observing unexpected or inconsistent peaks in my HPLC/LC-MS analysis.

Possible CauseRecommended Solution
Formation of Degradation Products: The extra peaks are likely degradation products such as penicilloic acid or penilloic acid.[2][3]Perform a forced degradation study (see Experimental Protocols) to generate and identify potential degradation products. This will help confirm the identity of the unexpected peaks and prove the stability-indicating nature of your analytical method.[18][19]
Sample Preparation Variability: Inconsistent timing between sample preparation and analysis can lead to varying levels of degradation.Standardize your sample preparation workflow. Keep samples on ice or in a cooled autosampler and analyze them as quickly as possible after preparation.
Polymerization: Penicillins can form polymers, which can act as antigens and may appear as broad or late-eluting peaks.[1][19]Ensure storage conditions minimize degradation, as polymerization is a consequence of the initial β-lactam ring opening.

Data Presentation

Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin at Various Temperatures.

pHTemperatureDegradation Rate Constant (k)Reference
4100°CComplete degradation in 20 min[4]
7100°C~20% degradation in 60 min[4]
10100°C~80% degradation in 20 min[4]
4.05°C(54.0 ± 0.90) x 10⁻⁴ h⁻¹[5]
7.05°C~0.3 x 10⁻⁴ h⁻¹ (interpolated)[5]
10.05°C(63.5 ± 0.84) x 10⁻⁴ h⁻¹[5]

Data adapted from studies on penicillin G, which shares the same core β-lactam structure and exhibits similar pH-dependent degradation kinetics.[5]

Table 2: Stability of Reconstituted this compound Potassium (PVK) in Oral Syringes.

Storage TemperatureTime to Reach 90% of Labeled Potency
4°C (Refrigerated)11.5 days
25°C (Room Temp)< 37 hours

Data from a study on PVK (125 mg/mL) reconstituted with distilled water and stored in plastic oral syringes protected from light.[9][10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials: this compound potassium salt powder, sterile citrate buffer (e.g., 50 mM, pH 6.8), sterile 0.22 µm syringe filter, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

    • Weigh the desired amount of this compound potassium salt powder.

    • Reconstitute the powder with the sterile citrate buffer to the target concentration (e.g., 50-100 mg/mL).[15]

    • Vortex gently until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming and potential denaturation.

    • Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles for the entire stock.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots immediately at -20°C or -80°C for long-term storage.[15] For short-term use (up to 14 days), store at 4°C.[11][20]

Protocol 2: Forced Degradation Study for this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate a stability-indicating analytical method.[18][19]

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep at room temperature and monitor at short intervals (e.g., 30, 60, 120 minutes), as base-catalyzed degradation is often rapid.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for a set period (e.g., 24 hours).

    • Withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a set period (e.g., 24-48 hours).

    • Also, place the solid this compound powder under the same conditions.

    • After exposure, cool the samples, dissolve/dilute as necessary, and analyze.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., RP-HPLC with UV or MS detection). Compare the chromatograms to identify new peaks corresponding to degradation products.

Visualizations

PenicillinV_Degradation cluster_main Primary Degradation Pathway of this compound cluster_catalysts Catalysts PenV This compound (Active) Intermediate Unstable Intermediate PenV->Intermediate Hydrolysis of β-lactam ring PenicilloicAcid Penicilloic Acid (Inactive) Intermediate->PenicilloicAcid Rearrangement Acid H⁺ (Acid) Acid->Intermediate Base OH⁻ (Base) Base->Intermediate Enzyme β-lactamase Enzyme->Intermediate

Caption: Hydrolytic degradation pathway of this compound.

Sample_Prep_Workflow cluster_storage Storage Strategy start Start: Receive this compound Powder store_powder Store Powder (15-30°C, dry, tight container) start->store_powder reconstitute Reconstitute in Sterile Buffer (pH 6.5-7.5) store_powder->reconstitute filter Sterile Filter (0.22 µm) reconstitute->filter aliquot Aliquot into Single-Use Vials filter->aliquot store_solution Store Solution (Refrigerate or Freeze) aliquot->store_solution use Use for Experiment store_solution->use refrigerate Short-term ≤ 14 days @ 4°C store_solution->refrigerate freeze Long-term -20°C to -80°C store_solution->freeze analyze Analyze Promptly use->analyze end End analyze->end

Caption: Recommended workflow for this compound sample handling.

References

"selecting appropriate internal standards for Penicillin V quantification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate internal standards for the accurate quantification of Penicillin V.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound quantification?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added in a known concentration to all samples, including calibrators and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis. By comparing the peak area of the analyte to the peak area of the internal standard, a response ratio is generated. This ratio is then used for quantification, which significantly improves the accuracy and precision of the results by compensating for potential sample loss or instrumental fluctuations.[1][2]

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

When selecting an internal standard for this compound quantification, the following criteria are essential:

  • Structural Similarity: The ideal internal standard should be structurally similar to this compound to ensure comparable behavior during sample extraction and chromatographic separation.[1]

  • No Interference: The internal standard must not be naturally present in the sample matrix and should be well-resolved from this compound and other sample components in the chromatogram.[1][3]

  • Co-elution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is ideal. The mass spectrometer can differentiate between the analyte and the IS, even if they are not chromatographically separated.[3]

  • Stability: The internal standard should be stable throughout the entire analytical process, from sample preparation to final analysis.

  • Purity: The purity of the internal standard is critical to avoid interference with the analyte's quantification.[4]

Q3: Which internal standards are recommended for this compound quantification by LC-MS?

For LC-MS based methods, stable isotope-labeled (SIL) internal standards are highly recommended due to their similar chemical and physical properties to the analyte.[5] A commonly used and effective internal standard for this compound is Penicillin G-d7 .[6][7][8] The deuterium-labeled analog closely mimics the behavior of this compound during sample preparation and ionization in the mass spectrometer, leading to more accurate and precise results.

Q4: Are there suitable internal standards for this compound quantification by HPLC-UV?

While SIL internal standards are ideal for LC-MS, they are not suitable for HPLC with UV detection as the detector cannot distinguish between the labeled and unlabeled compounds. For HPLC-UV methods, a structurally related compound that is not expected to be in the sample can be used. One study has reported the use of Colchicine as an internal standard for the HPLC analysis of several penicillins, including this compound.[9] Another option could be a different penicillin that is not present in the sample, such as Penicillin G, provided it is well-resolved from this compound.

Troubleshooting Guides

Issue 1: Poor reproducibility of results despite using an internal standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Internal Standard Addition Ensure the internal standard is added at the same concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1] Use a calibrated pipette for accurate and consistent dispensing.
Internal Standard Instability Verify the stability of the internal standard in the sample matrix and under the storage and analytical conditions. Perform stability experiments at different temperatures and time points.
Matrix Effects Matrix components can suppress or enhance the ionization of the analyte and/or the internal standard differently in LC-MS. If a stable isotope-labeled IS is not used, select an IS that experiences similar matrix effects to this compound. Evaluate matrix effects by comparing the response of the analyte and IS in the presence and absence of the matrix.
Improper Mixing Ensure thorough vortexing or mixing after adding the internal standard to the sample to guarantee homogeneity.
Internal Standard Purity Verify the purity of the internal standard. Impurities could co-elute and interfere with the analyte or the IS peak, leading to inaccurate integration.[4]
Issue 2: The internal standard peak is not detected or has a very low signal.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation of Internal Standard Check the expiration date and storage conditions of the internal standard stock solution. Penicillins are susceptible to degradation, so fresh stock solutions should be prepared regularly.[6]
Incorrect Concentration Double-check the calculations and dilutions for the internal standard working solution.
Poor Extraction Recovery The chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) may not be efficient for the internal standard. Optimize the extraction procedure to ensure good recovery for both this compound and the internal standard.
Instrumental Issues For LC-MS, ensure the mass spectrometer is tuned correctly for the m/z of the internal standard. For HPLC-UV, check that the detection wavelength is appropriate for the internal standard.
Issue 3: The internal standard peak is interfering with the this compound peak or other components.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Chromatographic Separation Optimize the HPLC/LC-MS method (e.g., mobile phase composition, gradient, column chemistry) to achieve better resolution between the internal standard, this compound, and any interfering peaks.[3]
Inappropriate Internal Standard Selection If chromatographic resolution cannot be achieved, a different internal standard that does not co-elute with interfering components should be selected.[1]
Matrix Interference Some components in the sample matrix may have similar retention times and/or mass-to-charge ratios as the internal standard. A more selective sample clean-up procedure may be necessary.

Experimental Protocols

Protocol 1: this compound Quantification in Human Serum by LC-MS/MS

This protocol is a generalized procedure based on common practices reported in the literature.[6][10]

1. Materials and Reagents:

  • This compound potassium salt

  • Penicillin G-d7 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human serum (blank)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Penicillin G-d7 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the Penicillin G-d7 stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of serum sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (Penicillin G-d7).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Poroshell 120 EC-C18 (e.g., 2.1 x 50 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent Ultivo TQ LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Monitor appropriate precursor > product ion transition.

    • Penicillin G-d7: Monitor appropriate precursor > product ion transition.

Protocol 2: this compound Quantification in Veterinary Drugs by HPLC-UV

This protocol is a generalized procedure based on a published method.[9]

1. Materials and Reagents:

  • This compound potassium salt

  • Colchicine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Colchicine in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in the mobile phase to create calibration standards.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the Colchicine stock solution in the mobile phase.

3. Sample Preparation:

  • Accurately weigh a portion of the powdered veterinary drug containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Add a fixed volume of the Internal Standard Working Solution (Colchicine).

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

4. HPLC-UV Conditions (Example):

  • HPLC System: Standard HPLC system with UV detector

  • Column: Perfectsil ODS-2 (e.g., 4.6 x 250 mm, 5 µm) or equivalent C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v)

  • Gradient: A gradient elution may be necessary to separate this compound from other components. An example could be starting with a higher percentage of A and gradually increasing B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 240 nm[9]

Data Presentation

Table 1: Recommended Internal Standards for this compound Quantification

Analytical TechniqueRecommended Internal StandardRationale
LC-MS/MS Penicillin G-d7Stable isotope-labeled analog, co-elutes with this compound, corrects for matrix effects and ionization variability.[6][7][8]
HPLC-UV ColchicineStructurally different but can be chromatographically resolved. Has been used successfully in multi-penicillin analysis.[9]
HPLC-UV Other Penicillins (e.g., Penicillin G)Structurally similar, but must be absent in the sample and well-resolved from this compound.

Visualizations

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum Sample / Calibrator / QC Add_IS Add Penicillin G-d7 (IS) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Cold Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantify using Analyte/IS Ratio Detect->Quantify Troubleshooting_Logic Start Poor Reproducibility Issue Check_IS_Addition Consistent IS Addition? Start->Check_IS_Addition Check_Stability IS Stable? Check_IS_Addition->Check_Stability Yes Solution1 Implement Strict Pipetting Protocol Check_IS_Addition->Solution1 No Check_Matrix_Effects Matrix Effects Evaluated? Check_Stability->Check_Matrix_Effects Yes Solution2 Perform Stability Studies Check_Stability->Solution2 No Check_Purity IS Pure? Check_Matrix_Effects->Check_Purity Yes Solution3 Use SIL-IS or Optimize Sample Cleanup Check_Matrix_Effects->Solution3 No Solution4 Verify IS Purity Check_Purity->Solution4 No Resolved Issue Resolved Check_Purity->Resolved Yes Solution1->Resolved Solution2->Resolved Solution3->Resolved Solution4->Resolved

References

Technical Support Center: Synthetic Production of Penicillin V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthetic production of Penicillin V.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the chemical and enzymatic synthesis of this compound.

Issue 1.1: Low Yield in Total Chemical Synthesis

Question: We are following a Sheehan-like total synthesis route for this compound, but our overall yield is extremely low. What are the most critical steps and potential points of failure?

Answer: The total chemical synthesis of this compound is notoriously challenging due to the strained and highly reactive β-lactam ring.[1] Low yields can often be attributed to several key areas:

  • β-Lactam Ring Closure: This is the most critical and lowest-yielding step. The use of carbodiimides like DCC (dicyclohexylcarbodiimide) is essential for this cyclization, but the reaction is sensitive to conditions.[2][3][4]

    • Moisture: The presence of water can lead to the hydrolysis of the activated penicilloic acid intermediate, preventing cyclization. Ensure all reagents and solvents are rigorously dried.

    • Temperature: The reaction should be carried out at or below room temperature to minimize degradation of the fragile penicillin molecule.[2]

    • pH Control: Maintaining the correct pH is crucial. The cyclization of the penicilloic acid is typically performed on its monopotassium salt.[3][4]

  • Stereocontrol: The initial condensation reaction to form the thiazolidine ring can produce multiple stereoisomers.[2] Incorrect stereochemistry will prevent the final cyclization.

    • It is common to form a significant amount of the C1'-epimer, which may need to be equilibrated to the desired isomer using refluxing pyridine.[2][5]

  • Protecting Group Removal: The cleavage of protecting groups, such as the phthalimide and t-butyl ester groups, must be done under mild conditions to avoid cleaving the amide bonds or the thiazolidine ring.[2][6]

Issue 1.2: Poor Diastereoselectivity in Enzymatic Synthesis

Question: Our enzymatic acylation of 6-aminopenicillanic acid (6-APA) with a phenoxyacetyl donor is resulting in a mixture of diastereomers, leading to low yields of the desired this compound. How can we improve the stereoselectivity?

Answer: Achieving high diastereoselectivity is a common challenge in the enzymatic synthesis of β-lactam antibiotics.[7][8] The enzyme's active site must properly orient both the 6-APA nucleus and the acyl donor.

  • Enzyme Choice: Not all penicillin acylases (PGAs) are created equal. Some exhibit higher intrinsic stereoselectivity than others. Consider screening different commercially available PGAs or exploring engineered enzymes with improved selectivity.[7]

  • Reaction Conditions:

    • pH: The optimal pH for synthesis can differ from the optimal pH for the enzyme's hydrolytic activity. A slightly alkaline pH (around 7.0-8.0) often favors the synthesis reaction.[9][10]

    • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity, although it may also reduce the reaction rate.

    • Solvent System: The addition of water-miscible organic co-solvents, such as DMSO, can alter the enzyme's conformation and improve selectivity and yield.[9][10]

  • Substrate Ratio: Using an excess of the nucleophile (6-APA) relative to the acyl donor can push the equilibrium towards synthesis and improve the overall yield of the desired product.[9][10]

Issue 1.3: Product Hydrolysis During Enzymatic Synthesis

Question: We observe initial formation of this compound in our enzymatic reaction, but the concentration then decreases over time, indicating product hydrolysis. How can we mitigate this?

Answer: Product hydrolysis is a major limiting factor in the kinetically controlled enzymatic synthesis of penicillins.[7][8] The penicillin acylase can catalyze both the forward (synthesis) and reverse (hydrolysis) reactions.

  • Synthesis/Hydrolysis (S/H) Ratio: The goal is to maximize the S/H ratio. This is influenced by:

    • pH: As mentioned, the optimal pH for synthesis and hydrolysis can differ. Operating at a pH that favors synthesis is critical.

    • Acyl Donor: Using an activated acyl donor, such as a methyl ester of phenoxyacetic acid (MPOA), is necessary for kinetically controlled synthesis.[9][10]

  • In Situ Product Removal (ISPR): Continuously removing the this compound from the reaction mixture as it is formed can prevent its subsequent hydrolysis. This can be achieved through techniques like precipitation or extraction.

  • Reaction Time: Monitor the reaction progress closely and stop it when the maximum concentration of this compound is reached, before significant hydrolysis occurs.[9][10]

Section 2: Frequently Asked Questions (FAQs)

FAQ 2.1: Chemical Synthesis

Question: Why is the total chemical synthesis of this compound not used for commercial production?

Answer: While a landmark achievement, the total chemical synthesis of this compound, such as the one developed by John C. Sheehan, is not commercially viable for several reasons:[3][4][5]

  • Low Overall Yield: The multi-step process has a very low overall yield, with the final and critical β-lactam ring closure step being particularly inefficient (around 11% in Sheehan's synthesis).[2][5]

  • Complexity: The synthesis is long and complex, requiring numerous steps, protecting groups, and purification procedures.[2][6]

  • Cost: The reagents, solvents, and energy required for the total synthesis are expensive, making it unable to compete with the cost-effectiveness of fermentation.

  • Stereochemical Challenges: Controlling the stereochemistry at multiple chiral centers is difficult and adds to the complexity and cost.[1][2]

Question: What are common impurities in the chemical synthesis of this compound?

Answer: Besides unreacted starting materials, several impurities can arise:

  • Epimers: As mentioned, the C1'-epimer is a common byproduct of the initial condensation step.[2][5]

  • Penicilloic Acids: These are the hydrolysis products formed by the opening of the β-lactam ring. They are a major impurity, especially if the reaction is exposed to moisture or unfavorable pH conditions.[11]

  • Byproducts from Side Reactions: The reactive intermediates can undergo various side reactions, leading to a range of structurally related impurities.

FAQ 2.2: Enzymatic Synthesis

Question: What are the main advantages of enzymatic synthesis over chemical synthesis for producing this compound derivatives?

Answer: Enzymatic synthesis offers several advantages:

  • Milder Reaction Conditions: Reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which helps to preserve the fragile β-lactam ring.[7][8]

  • High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing the formation of byproducts.[7][12]

  • Environmental Friendliness: It reduces the use of harsh organic solvents and reagents, making the process "greener".[7][8]

Question: What is the role of Penicillin G Acylase (PGA) in the synthesis of this compound?

Answer: While the name suggests specificity for Penicillin G, some Penicillin G Acylases (PGAs) can also be used in the synthesis of this compound.[13] The enzyme catalyzes the acylation of the 6-aminopenicillanic acid (6-APA) core with a phenoxyacetyl group donor.[7][8] However, this compound Acylases (PVAs) are generally more specific and efficient for this transformation.[14][15]

FAQ 2.3: Fermentation and Purification

Question: What are the major challenges in the industrial production of this compound via fermentation?

Answer: Industrial production via fermentation with Penicillium chrysogenum also has its challenges:

  • Byproduct Formation: The fungus can produce undesirable byproducts, such as para-hydroxythis compound (p-OH this compound), which complicates purification and can account for up to 10-15% of the total penicillins produced.[16]

  • Product Degradation: this compound can degrade in the fermentation broth into products like penicilloic-V acid.[17]

  • Downstream Processing: The purification of this compound from the complex fermentation broth is a major cost contributor (50-70% of total cost) and involves multiple steps like extraction with organic solvents (e.g., n-butyl acetate or amyl acetate), which can lead to yield loss and emulsification issues.[18]

Section 3: Data Presentation

Table 1: Yields of Key Steps in Sheehan's Total Synthesis of this compound

StepReactionReagentsYield
1Thiazolidine formationSodium acetate, Ethanol, Water24% (plus 30% C1'-epimer)
2Phthalimide deprotectionHydrazine, Dioxane, Water82%
3Acylation with phenoxyacetyl chlorideTriethylamine, Dichloromethane70%
4t-Butyl ester cleavageHCl, Dichloromethane94%
5β-Lactam ring closureDCC, NaOH, Dioxane, Water11%

(Data sourced from SynArchive and a study on Penicillin's synthesis and modifications)[2][5]

Table 2: Common Impurities in this compound Production

Impurity NameSourceTypical LevelsMitigation Strategy
para-Hydroxythis compoundFermentationUp to 10-15% of total penicillinsStrain mutation and selection
Penicilloic V AcidFermentation, Chemical/Enzymatic SynthesisVariable, can be a major degradation productpH control, low temperature, anhydrous conditions
C1'-EpimerChemical Synthesis~30% in initial condensationEquilibration with refluxing pyridine
Phenoxyacetic acidFermentation, Enzymatic SynthesisResidual precursorOptimization of precursor feed, purification
6-Aminopenicillanic acid (6-APA)Fermentation, Enzymatic SynthesisUnreacted starting materialOptimization of reaction stoichiometry, purification

(Data sourced from studies on this compound fermentation and synthesis)[2][11][16]

Section 4: Experimental Protocols

Protocol 4.1: Key Step - β-Lactam Ring Closure (Sheehan Synthesis)

This protocol is a generalized representation of the final step in Sheehan's synthesis and should be adapted with caution.

  • Preparation of Penicilloic Acid Salt: The phenoxymethylpenicilloic acid is dissolved in a suitable solvent system (e.g., dioxane-water).

  • Salt Formation: One equivalent of potassium hydroxide (KOH) is added to form the monopotassium salt of the penicilloic acid. The salt may be isolated by lyophilization.

  • Cyclization: The penicilloic acid salt is dissolved in a dilute dioxane-water solution at room temperature.

  • Addition of DCC: One to four equivalents of N,N'-dicyclohexylcarbodiimide (DCC) are added to the solution.

  • Reaction: The reaction is stirred at room temperature for an extended period (e.g., 20 minutes to 33 hours). The progress is monitored by a suitable analytical technique (e.g., HPLC).

  • Workup and Purification: Upon completion, the dicyclohexylurea byproduct is filtered off. The this compound is then extracted and purified, for example, by countercurrent distribution.

(This protocol is based on the descriptions of the Sheehan synthesis.)[3][4]

Protocol 4.2: General Procedure for Enzymatic Synthesis of this compound

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., 100 mM Tris/HCl, pH 7.0) at a controlled temperature (e.g., 30°C). A water-miscible co-solvent like DMSO (e.g., 2.7% v/v) may be included.

  • Substrate Addition: Dissolve 6-aminopenicillanic acid (6-APA) and the acyl donor, methyl phenoxyacetate (MPOA), in the reaction buffer. A molar excess of 6-APA to MPOA (e.g., a ratio of 5:1) is often used.

  • Enzyme Addition: Add the penicillin acylase (soluble or immobilized) to initiate the reaction.

  • Monitoring: Follow the time-course of the reaction by taking samples at regular intervals and analyzing the concentrations of this compound, 6-APA, and MPOA by HPLC.

  • Reaction Termination: Stop the reaction when the maximum yield of this compound is achieved to prevent significant product hydrolysis. This can be done by enzyme removal (if immobilized) or denaturation (e.g., by pH shift or solvent addition).

  • Purification: Purify the this compound from the reaction mixture using standard techniques such as extraction or chromatography.

(This protocol is based on a study on the kinetically controlled acylation of 6-APA.)[9][10]

Section 5: Visualizations

PenicillinV_Total_Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product D-Penicillamine D-Penicillamine Condensation Condensation & Stereoisomer Equilibration D-Penicillamine->Condensation Aldehyde_Precursor t-Butyl Phthalimidomalonaldehydate Aldehyde_Precursor->Condensation Deprotection1 Phthalimide Removal (Hydrazine) Condensation->Deprotection1 Thiazolidine (Yield: 24%) Acylation Side-chain Acylation (Phenoxyacetyl Chloride) Deprotection1->Acylation Free Amine (Yield: 82%) Deprotection2 Ester Cleavage (HCl) Acylation->Deprotection2 Acylated Intermediate (Yield: 70%) Cyclization β-Lactam Ring Closure (DCC) Deprotection2->Cyclization Penicilloic Acid (Yield: 94%) PenicillinV This compound Cyclization->PenicillinV Final Cyclization (Yield: 11%)

Caption: Workflow of Sheehan's total synthesis of this compound.

Enzymatic_Synthesis_Troubleshooting Start Low Yield in Enzymatic Synthesis Check_Hydrolysis Is product concentration decreasing over time? Start->Check_Hydrolysis Check_Stereo Is there evidence of diastereomer formation? Check_Hydrolysis->Check_Stereo No Hydrolysis_Solutions Optimize reaction time. Consider in-situ product removal. Adjust pH to favor synthesis. Check_Hydrolysis->Hydrolysis_Solutions Yes Check_Conditions Review General Reaction Conditions Check_Stereo->Check_Conditions No Stereo_Solutions Screen different enzymes. Optimize temperature and co-solvents. Adjust pH. Check_Stereo->Stereo_Solutions Yes Conditions_Solutions Verify substrate quality and ratio (excess 6-APA). Confirm enzyme activity. Ensure proper buffer/pH. Check_Conditions->Conditions_Solutions Yes

Caption: Troubleshooting decision tree for low yield in enzymatic synthesis.

References

"improving the sensitivity of Penicillin V detection in low-concentration samples"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Penicillin V detection in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common and sensitive methods for detecting this compound at low concentrations?

A1: For detecting trace amounts of this compound, the most commonly employed high-sensitivity methods are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and various electrochemical biosensors. LC-MS/MS is often favored for its high specificity and sensitivity, allowing for detection in complex matrices like plasma and milk.[1][2] Electrochemical sensors, including aptasensors, are an emerging technology offering rapid analysis and very low detection limits.[3][4]

Q2: How do I choose the best detection method for my specific sample type (e.g., plasma, milk, water)?

A2: The choice of method depends on the sample matrix, required sensitivity, available equipment, and throughput needs.

  • LC-MS/MS is ideal for complex biological matrices like plasma, serum, or tissue due to its high selectivity, which minimizes interference from other molecules.[5][6] It often requires sample preparation steps like protein precipitation or solid-phase extraction (SPE).[7][8]

  • HPLC-UV can be a robust and cost-effective method for less complex matrices or when the expected concentration is within its detection range.[9][10] Sample clean-up is crucial to avoid interfering substances.[8]

  • Electrochemical Biosensors are well-suited for rapid screening of samples like milk and water.[4][11] They can be highly sensitive and specific but may require careful optimization for complex matrices to avoid fouling of the sensor surface.[11]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound with different analytical methods?

A3: The LOD and LOQ can vary based on the specific instrument, sample matrix, and protocol used. The following table summarizes typical performance data from various studies.

MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ/LLOQ)Reference
LC-MS/MSSerum~0.003 mg/L~0.01 mg/L[1]
LC-MS/MSHuman Serum-0.01 mg/L[5][7]
LC-MS/MSMilk PowderBelow MRLsBelow MRLs[2]
Nano-LC-MSWater/Milk0.01-0.51 µg/L-[12]
HPLC-UVHuman Plasma-0.1 µg/mL (100 ng/mL)[9]
HPLC-UVVeterinary Drugs1-2 ng/mL-[10]
Electrochemical AptasensorMilk0.6 ng/mL-[4]
Electrochemical Sensor (MIP)PBS Solution-Detects 15 ppb (15 µg/L)[11]

*MRL: Maximum Residue Limit. For Oxacillin and Cloxacillin, the LOQ was slightly above the MRL in this specific study.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem: Weak or No Signal

Q4: I am not getting any signal in my HPLC-UV analysis. What could be the primary causes?

A4: A lack of signal in HPLC-UV can stem from several issues:

  • Incorrect Wavelength: Ensure the UV detector is set to the optimal wavelength for this compound, which is typically around 215-269 nm.[9][10]

  • Mobile Phase Composition: The pH and composition of the mobile phase are critical. For instance, a mobile phase of 0.1% TFA in water and acetonitrile mixtures has been used successfully.[13] Using buffers like phosphate can also be necessary.[9]

  • Sample Degradation: this compound is susceptible to degradation. Ensure samples are stored properly (e.g., -80°C) and handle them on ice.[6] Stability can be poor at room temperature, with significant degradation observed within 24 hours.[1]

  • Insufficient Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument. Consider a pre-concentration step using Solid-Phase Extraction (SPE).[9]

Q5: My LC-MS/MS signal for this compound is very low. How can I improve it?

A5: To boost your LC-MS/MS signal, consider the following:

  • Optimize Mass Spectrometer Source Parameters: Fine-tune parameters like capillary voltage, gas flow, and gas temperature to maximize the ionization of this compound.[5]

  • Select Appropriate Precursor/Product Ions: Ensure you are using the correct multiple reaction monitoring (MRM) transitions for quantification and qualification. For this compound, a common precursor ion is m/z 351.1.[5]

  • Improve Sample Clean-up: Matrix effects can suppress the ion signal. Enhance your sample preparation by using methods like protein precipitation with acetonitrile or a more rigorous SPE protocol to remove interfering substances.[2][5][8]

  • Check Mobile Phase Additives: The addition of 0.1% formic acid to the mobile phase is common and aids in the protonation of the analyte in positive ion mode, which can enhance the signal.[5]

Q6: My electrochemical sensor is not showing a response to this compound. What should I check?

A6: For issues with electrochemical sensors, verify the following:

  • Proper Sensor Fabrication: Ensure the sensitive layer (e.g., molecularly imprinted polymer or aptamer) has been correctly synthesized and deposited on the electrode surface.[4][11]

  • Bioreceptor Immobilization: Confirm that the recognition element (like an aptamer) is stably attached to the electrode surface. Covalent bonding is often used to ensure stable immobilization.[14]

  • Electrochemical Measurement Parameters: Check the settings for your measurement technique (e.g., Electrochemical Impedance Spectroscopy - EIS). Parameters like frequency range, voltage amplitude, and bias must be appropriate for your system.[11]

  • Buffer and pH: The binding affinity of the bioreceptor can be highly dependent on the pH and ionic strength of the measurement buffer. Ensure these are optimized for the this compound interaction.[11]

Q7: I'm developing a competitive ELISA for this compound and see no/weak signal. What are the common causes?

A7: In a competitive ELISA, a weak or no signal often indicates a problem with the assay components or procedure:

  • Reagent Concentration: The concentration of the this compound-enzyme conjugate or the capture antibody may be too low. Titrate each reagent to find the optimal concentration.

  • Incubation Times: Incubation times might be too short. Try increasing the incubation time for the primary or secondary steps, or consider an overnight incubation at 4°C.[15]

  • Reagents Added in Wrong Order: Double-check that all reagents were added in the correct sequence as per your protocol.[16]

  • Inactive Conjugate or Antibody: The this compound conjugate or the antibody may have degraded due to improper storage. Use a new vial to test this possibility.

Troubleshooting_Flowchart start Start: Weak or No Signal check_instrument Check Instrument Settings (Wavelength, MS parameters) start->check_instrument check_reagents Verify Reagent & Sample Integrity (Degradation, Concentration) check_instrument->check_reagents Settings OK end_fail Consult Instrument Specialist check_instrument->end_fail Settings Incorrect check_protocol Review Experimental Protocol (Incubation, Wash Steps) check_reagents->check_protocol Integrity OK check_reagents->end_fail Reagents/Samples Faulty optimize_prep Optimize Sample Preparation (SPE, Precipitation) check_protocol->optimize_prep Protocol OK check_protocol->end_fail Protocol Error end_ok Signal Restored optimize_prep->end_ok

Problem: High Background Noise

Q8: How can I reduce the background noise in my chromatogram (HPLC or LC-MS)?

A8: High background noise can obscure your analyte peak. To reduce it:

  • Improve Sample Clean-up: This is the most effective way to reduce background. A well-optimized Solid-Phase Extraction (SPE) method will remove a significant amount of matrix components that cause high background.[8][17]

  • Use High-Purity Solvents: Ensure that your mobile phase components (acetonitrile, water, additives) are of high purity (e.g., HPLC or LC-MS grade).

  • System Contamination: Flush the HPLC/LC system thoroughly to remove any contaminants. A dirty column or guard column can also be a source of noise.

  • Mobile Phase Degassing: Ensure your mobile phase is properly degassed to prevent the formation of bubbles, which can cause baseline noise.

Q9: What causes high background in electrochemical sensing and how can I minimize it?

A9: High background current or noise in electrochemical sensors can be due to:

  • Non-specific Binding: Other molecules in the sample may bind non-specifically to the electrode surface. To prevent this, incorporate a blocking step using agents like bovine serum albumin (BSA) after immobilizing the bioreceptor.[14]

  • Interfering Electroactive Species: The sample may contain other substances that are electroactive at the applied potential. Improving sample preparation through filtration or SPE can help remove these interferents.[11]

  • Incomplete Polymerization/Washing: If using a molecularly imprinted polymer, ensure that the template molecule (this compound) and any unreacted monomers are completely removed after polymerization, as residual molecules can cause a high background signal.[11]

Problem: Poor Reproducibility / High Variability

Q10: My replicate measurements for this compound concentration are not consistent. What are the likely reasons?

A10: High variability between replicates often points to inconsistencies in technique or sample handling:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[18]

  • Inconsistent Sample Preparation: The extraction efficiency can vary if the sample preparation steps are not performed identically for all samples. This is particularly true for manual SPE.

  • Sample Evaporation: During long runs, samples in an autosampler may evaporate, leading to an artificial increase in concentration. Use plate sealers or vial caps to prevent this.[18]

  • Inadequate Mixing: Ensure all solutions, standards, and samples are thoroughly mixed before they are added to the plate or vial.

  • Sample Instability: this compound can degrade in the autosampler if it is not kept cool (e.g., 4°C).[1]

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method for this compound in Serum

This protocol is adapted from a validated method for sensitive this compound monitoring.[5][7]

  • Sample Preparation (Protein Precipitation):

    • Pipette 15 µL of serum sample (or standard/control) into a microcentrifuge tube.

    • Add an internal standard (e.g., Penicillin G-D7 at 0.3 mg/L).[5]

    • Add 60 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • HPLC System: Agilent 1290 Infinity or equivalent.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with 55% methanol in water containing 0.1% formic acid.[5][7]

    • Flow Rate: 0.4 mL/min.[5][7]

    • Column Temperature: 25°C.[5]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]

    • MRM Transitions:

      • This compound: Precursor ion 351.1 m/z; Product ions for quantification/qualification (e.g., 192, 159.8 m/z).[5]

      • Internal Standard (Penicillin G-D7): Precursor ion 342.2 m/z; Product ion 182.8 m/z.[5]

    • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Add 15µL Serum + Internal Standard s2 2. Add 60µL Acetonitrile (Protein Precipitation) s1->s2 s3 3. Vortex & Centrifuge s2->s3 s4 4. Collect Supernatant s3->s4 a1 5. Inject into HPLC s4->a1 Transfer to Vial a2 6. C18 Column Separation a1->a2 a3 7. ESI+ Ionization a2->a3 a4 8. MRM Detection (Triple Quadrupole MS) a3->a4 da 9. Data Analysis (Quantification vs. Calibration Curve) a4->da Peak Area Data

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Complex Matrices

This general protocol is based on principles used for cleaning up complex samples like porcine muscle or plasma prior to HPLC analysis.[8][9]

  • Sample Pre-treatment:

    • Homogenize the sample (e.g., 5g of tissue) in an extraction solvent like acetonitrile/water.[8]

    • Centrifuge to pellet solids and collect the supernatant.

    • Evaporate the organic solvent (acetonitrile) under a stream of nitrogen.

    • Reconstitute the remaining aqueous layer in a suitable buffer (e.g., pH 8.5 phosphate buffer) and filter.[8]

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18 or a polymeric reversed-phase like SampliQ OPT).[8][9]

    • Condition the cartridge by passing a solvent like methanol through it, followed by equilibration with water or buffer.

  • Sample Loading:

    • Load the pre-treated sample extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing Step:

    • Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove hydrophilic, unbound impurities.[8]

  • Elution Step:

    • Elute the retained this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).[8]

    • Collect the eluent.

  • Final Preparation:

    • Dry the eluent under nitrogen.

    • Reconstitute the residue in a small, known volume of the HPLC mobile phase.

    • The sample is now ready for injection.

Protocol 3: General Workflow for Electrochemical Aptasensor Development

This protocol outlines the key steps for creating a sensitive electrochemical aptasensor for this compound.[4][14]

  • Electrode Modification:

    • Start with a clean electrode (e.g., Glassy Carbon or Gold).

    • Modify the electrode surface with nanomaterials to increase the surface area and enhance electronic transmission. Common choices include gold nanoparticles (AuNPs) or carbon nanomaterials.[4][19]

  • Aptamer Immobilization:

    • Obtain a this compound-specific aptamer (a single-stranded DNA or RNA sequence that binds with high affinity to this compound).

    • Functionalize the aptamer with a terminal group (e.g., a thiol group) that can form a covalent bond with the modified electrode surface (e.g., the AuNPs).

    • Incubate the modified electrode in a solution containing the functionalized aptamer to allow for self-assembly and immobilization.

  • Blocking:

    • Incubate the electrode in a solution of a blocking agent (e.g., 6-mercapto-1-hexanol or BSA) to block any remaining active sites on the surface. This minimizes non-specific binding of other molecules during analysis.

  • Detection Principle:

    • The binding of this compound to the immobilized aptamer causes a conformational change in the aptamer structure.

    • This change alters the electrochemical properties at the electrode-solution interface. This can be measured as a change in current, potential, or impedance.

  • Measurement:

    • Record a baseline electrochemical signal (e.g., using Cyclic Voltammetry or EIS) of the sensor in a buffer solution.

    • Introduce the sample containing this compound.

    • After an incubation period, record the electrochemical signal again. The magnitude of the change in the signal is proportional to the concentration of this compound.

Aptasensor_Pathway cluster_sensor Sensor Surface electrode Electrode nanoparticles Nanoparticle Layer (e.g., AuNPs) electrode->nanoparticles aptamer Immobilized Aptamer (Recognition Element) nanoparticles->aptamer binding Binding Event: Aptamer changes conformation aptamer->binding interacts with penV This compound (Target Analyte) penV->binding signal Measurable Change in Electrochemical Signal binding->signal

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel HPLC Method for Penicillin V Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, rapid High-Performance Liquid Chromatography (HPLC) method for the quantification of Penicillin V against a conventional reference standard method. The validation of this new analytical procedure is presented in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for intended use in pharmaceutical quality control.[1][2][3][4] All experimental data are supported by detailed methodologies to allow for thorough evaluation and potential adoption.

Introduction

This compound, a widely used antibiotic, requires accurate and reliable quantification in pharmaceutical formulations to ensure its safety and efficacy.[5] The development and validation of analytical methods are critical components of pharmaceutical development and quality control.[3] This guide outlines the validation of a novel, efficient HPLC method for this compound analysis, comparing its performance against a well-established reference standard method. The validation encompasses key analytical performance parameters, including specificity, linearity, accuracy, precision, and robustness, demonstrating the new method's fitness for purpose.[2][6]

Experimental Protocols

Reference Standards and Reagents
  • This compound Potassium Reference Standard (USP) was used for the preparation of standard solutions.[7][8]

  • All reagents and solvents were of HPLC grade.

Instrumentation

A standard HPLC system equipped with a UV detector was used for analysis.

New HPLC Method Protocol
  • Column: C18, 2.7 µm particle size, 4.6 x 100 mm

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in water (40:60 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Run Time: 5 minutes

Reference Standard Method Protocol
  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Methanol and 0.05 M phosphate buffer (pH 3.3) (52:48 v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[9]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Run Time: 15 minutes

Data Presentation: Method Validation Parameters

The following tables summarize the comparative performance of the new and reference standard methods based on the ICH validation guidelines.[1][4]

Table 1: Specificity

ParameterNew HPLC MethodReference Standard MethodAcceptance Criteria
Peak Purity PassPassNo co-eluting peaks with the main this compound peak.
Resolution from Impurities > 2.0> 1.5Resolution (Rs) > 1.5

Table 2: Linearity

ParameterNew HPLC MethodReference Standard MethodAcceptance Criteria
Range 10 - 150 µg/mL20 - 120 µg/mLTo cover the expected working range.
Correlation Coefficient (r²) 0.99980.9992r² ≥ 0.999
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.

Table 3: Accuracy (Recovery)

Concentration LevelNew HPLC Method (% Recovery)Reference Standard Method (% Recovery)Acceptance Criteria
80% 99.8%99.2%98.0% - 102.0%
100% 100.5%100.8%98.0% - 102.0%
120% 101.2%101.5%98.0% - 102.0%

Table 4: Precision (Repeatability and Intermediate Precision)

ParameterNew HPLC Method (%RSD)Reference Standard Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.2%RSD ≤ 2.0%
Intermediate Precision (n=6) 1.1%1.5%RSD ≤ 2.0%

Table 5: Robustness

Parameter VariationNew HPLC Method (%RSD)Reference Standard Method (%RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min) 1.3%1.8%RSD ≤ 2.0%
Mobile Phase Composition (± 2%) 1.5%1.9%RSD ≤ 2.0%
Column Temperature (± 2°C) 1.2%1.6%RSD ≤ 2.0%

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process and a logical comparison of the two methods.

G Analytical Method Validation Workflow cluster_0 Planning cluster_1 Execution cluster_2 Evaluation a Define Analytical Method Parameters b Set Acceptance Criteria based on ICH Guidelines a->b c Prepare Reference Standards and Samples b->c d Perform Specificity, Linearity, Accuracy, Precision, and Robustness Tests c->d e Collect and Analyze Data d->e f Compare Results Against Acceptance Criteria e->f g Method Validation Report f->g

Caption: Workflow for the validation of a new analytical method.

G Comparative Analysis of HPLC Methods for this compound cluster_0 Method Attributes cluster_1 Performance Comparison cluster_2 Conclusion A New HPLC Method C Shorter Run Time (5 min vs 15 min) A->C D Higher Throughput A->D E Improved Precision (%RSD < 1.2%) A->E F Wider Linear Range A->F B Reference Standard Method G Established and Widely Used B->G H Longer Run Time B->H I New Method is Superior for Routine QC C->I D->I E->I F->I G->I

Caption: Logical comparison of the new vs. reference HPLC method.

Conclusion

The validation results demonstrate that the new HPLC method for the analysis of this compound is specific, linear, accurate, precise, and robust. When compared to the reference standard method, the new method offers significant advantages, including a shorter run time, which leads to higher sample throughput, and improved precision. The wider linear range of the new method also provides greater flexibility. Based on this comprehensive validation, the new HPLC method is a suitable and superior alternative for the routine quality control analysis of this compound in pharmaceutical manufacturing.

References

Comparative Efficacy of Penicillin V and Amoxicillin Against Streptococci: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial therapeutics, Penicillin V and amoxicillin stand as two of the most frequently prescribed beta-lactam antibiotics for the treatment of streptococcal infections. Both agents are derivatives of 6-aminopenicillanic acid and exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a comprehensive comparison of their efficacy against various streptococcal species, supported by clinical data and experimental protocols, to inform researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The clinical efficacy of this compound and amoxicillin has been the subject of numerous comparative studies, particularly in the context of Group A Streptococcal (GAS) pharyngitis. The data presented below summarizes key findings from these trials.

Table 1: Clinical and Bacteriological Cure Rates
Study / DrugClinical Cure RateBacteriological Cure RatePatient PopulationReference
Study 1
Amoxicillin (6-day course)Not statistically different from this compound83.7%Children with GAS tonsillopharyngitis[1]
This compound (10-day course)Not statistically different from Amoxicillin85.3%Children with GAS tonsillopharyngitis[1]
Study 2
Amoxicillin (40 mg/kg/day)87.9%79.3%Children (3-18 years) with GAS pharyngitis[2]
This compound (lower dosage)70.9%54.5%Children (3-18 years) with GAS pharyngitis[2]
Study 3
Amoxicillin84%76%Children with GABHS tonsillopharyngitis[3][4]
This compound73%64%Children with GABHS tonsillopharyngitis[3][4]
Study 4
Amoxicillin (once daily)No significant differenceEradication rates not inferior to this compoundChildren with GABHS pharyngitis[5]
This compound (twice daily)No significant differenceEradication rates not inferior to AmoxicillinChildren with GABHS pharyngitis[5]
Table 2: Dosing Regimens in Comparative Trials
StudyAmoxicillin DosageThis compound DosageDurationReference
Study 1 50 mg/kg/day (twice daily)45 mg/kg/day (three times a day)6 days (Amoxicillin) vs. 10 days (this compound)[1]
Study 2 40 mg/kg/dayConventional (lower) dosage10 days[2]
Study 3 Not specifiedNot specifiedNot specified[3][4]
Study 4 1500 mg QD (or 750 mg if bodyweight ≤30 kg)500 mg BID (or 250 mg if bodyweight ≤20 kg)10 days[5]
CDC Recommended 50 mg/kg (max 1000 mg) once daily or 25 mg/kg (max 500 mg) twice dailyChildren: 250 mg 2-3 times daily; Adolescents/Adults: 250 mg 4 times daily or 500 mg 2 times daily10 days[6]
Table 3: In Vitro Susceptibility Data (Minimum Inhibitory Concentrations - MICs)

While extensive clinical data exists, direct comparative in-vitro susceptibility data across a wide range of streptococcal species is less frequently presented in single studies. However, it is widely established that Streptococcus pyogenes (Group A Strep) remains universally susceptible to both penicillin and amoxicillin.[6][7][8] For Streptococcus pneumoniae, MICs can vary based on penicillin resistance. In general, amoxicillin often demonstrates slightly greater in-vitro activity against penicillin-intermediate strains of S. pneumoniae.[9]

OrganismAntibioticMIC Range (μg/mL)MIC95 (μg/mL)Reference
Streptococcus pyogenesAmoxicillin<0.004 - 0.0120.015[10]
Streptococcus pyogenesPenicillin<0.004 - 0.0120.015[10]
Streptococcus pneumoniae (Penicillin-Susceptible)Amoxicillin--[9]
Streptococcus pneumoniae (Penicillin-Intermediate)AmoxicillinShows greater inhibition than other β-lactams-[9]
Streptococcus pneumoniae (Penicillin-Resistant)AmoxicillinMICs are higher-[9][11]

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the resulting efficacy data. Below is a detailed protocol from a representative comparative study.

Study Protocol: Randomized, Single-Blinded Comparative Study of Amoxicillin vs. This compound for Group A Streptococcal Pharyngitis in Children[2]

  • Study Design: A prospective, randomized, single-blinded clinical trial.

  • Patient Population: Children aged 3 to 18 years with signs and symptoms of streptococcal pharyngitis and a positive throat swab for Group A streptococci.

  • Intervention:

    • Group 1: Received amoxicillin at a dosage of 40 mg per kilogram per day for a 10-day course.

    • Group 2: Received conventional (lower dosage) this compound therapy for a 10-day course.

  • Outcome Measures:

    • Primary Endpoints:

      • Clinical Cure: Assessed at the completion of therapy, defined as the absence of symptoms.

      • Bacteriological Cure: Determined by a negative throat culture obtained 10 to 14 days after the completion of therapy.

    • Secondary Endpoint:

      • Carrier Rate: The proportion of children who were asymptomatic but still had a positive throat culture for the same serotype of Group A streptococcus post-therapy.

  • Microbiological Analysis:

    • Throat swabs were cultured for Group A streptococci.

    • Serotyping was performed to differentiate between treatment failures (persistence of the original strain) and new infections (a different serotype).

Visualizations

Diagram 1: Workflow of a Comparative Antibiotic Clinical Trial

cluster_screening Patient Screening cluster_randomization Randomization & Treatment cluster_amox Amoxicillin Arm cluster_penv This compound Arm cluster_followup Follow-up & Analysis Patient_Pool Patients with Suspected Streptococcal Pharyngitis Inclusion_Criteria Inclusion Criteria Met (e.g., Age, Symptoms) Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Applied (e.g., Allergies, Recent Antibiotics) Inclusion_Criteria->Exclusion_Criteria Positive_Test Positive for Group A Strep (Rapid Test or Culture) Exclusion_Criteria->Positive_Test Randomization Randomization Positive_Test->Randomization Amox_Treatment Administer Amoxicillin (Specified Dose & Duration) Randomization->Amox_Treatment PenV_Treatment Administer this compound (Specified Dose & Duration) Randomization->PenV_Treatment Follow_Up_Visit Follow-up Visit (Post-Treatment) Amox_Treatment->Follow_Up_Visit PenV_Treatment->Follow_Up_Visit Clinical_Assessment Clinical Assessment (Symptom Resolution) Follow_Up_Visit->Clinical_Assessment Bacteriological_Test Bacteriological Test (Throat Culture) Follow_Up_Visit->Bacteriological_Test Data_Analysis Comparative Data Analysis (Cure Rates, Adverse Events) Clinical_Assessment->Data_Analysis Bacteriological_Test->Data_Analysis

Caption: Workflow of a randomized clinical trial comparing two antibiotics.

Diagram 2: Beta-Lactam Antibiotic Mechanism of Action

cluster_antibiotic Antibiotic Action cluster_bacterium Bacterial Cell Antibiotic This compound / Amoxicillin (Beta-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Antibiotic->PBP Binds to & Inhibits Cell_Wall_Synthesis Peptidoglycan Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action for beta-lactam antibiotics like this compound and amoxicillin.

Discussion and Conclusion

Both this compound and amoxicillin are highly effective against Streptococcus pyogenes, the primary cause of bacterial pharyngitis.[7][12][13] this compound is often considered the first-line treatment due to its narrow spectrum of activity, which minimizes the impact on the patient's normal flora and reduces the risk of promoting antibiotic resistance.[14] It is also a cost-effective option.[14]

Amoxicillin, on the other hand, offers several advantages that may lead to its preference in certain clinical scenarios. It generally has better oral absorption, and its taste is often more palatable for children, which can improve compliance.[6] Some studies suggest that amoxicillin may achieve higher bacteriological and clinical cure rates than this compound, particularly when lower doses of this compound are used.[2][3][4] Furthermore, the flexibility of once-daily dosing for amoxicillin can be a significant factor in ensuring adherence to the full course of therapy.[6]

For other streptococcal species, such as Streptococcus pneumoniae, the choice of antibiotic may be more complex due to the emergence of penicillin-resistant strains. In such cases, amoxicillin is often preferred and may be effective against strains that exhibit intermediate resistance to penicillin.[9]

References

A Comparative Guide to the Cross-Reactivity of Penicillin V with Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuances of antibiotic cross-reactivity is paramount for both patient safety and the development of novel therapeutics. This guide provides an objective comparison of Penicillin V's cross-reactivity profile with other major classes of beta-lactam antibiotics, supported by experimental data and detailed methodologies.

The Molecular Basis of Beta-Lactam Cross-Reactivity

Allergic reactions to beta-lactam antibiotics are a significant clinical concern. While these drugs share a core beta-lactam ring, historical assumptions of class-wide cross-reactivity have been largely revised.[1] Modern evidence overwhelmingly indicates that the structural similarity of the R1 side chain is the primary determinant of immunologic cross-reactivity, not the shared beta-lactam ring itself.[1][2][3][4][5]

Beta-lactams are haptens, meaning they are too small to be recognized by the immune system alone. They must first bind to larger carrier proteins, a process where the R1 side chain is prominently exposed and becomes the key epitope for antibody recognition (primarily IgE-mediated).[1] Therefore, individuals with a confirmed allergy to one beta-lactam are most at risk of reacting to another if they share identical or highly similar R1 side chains.[4]

cluster_structure Beta-Lactam Antibiotic Structure cluster_reaction Immunological Reaction BL Beta-Lactam Antibiotic Core Core Beta-Lactam Ring BL->Core R1 R1 Side Chain BL->R1 R2 R2 Side Chain (Cephalosporins) BL->R2 IR IgE-Mediated Allergic Reaction Core->IR Rare Determinant R1->IR Primary Determinant of Cross-Reactivity

Caption: Molecular determinants of beta-lactam antibiotic cross-reactivity.

Quantitative Analysis of this compound Cross-Reactivity

The following tables summarize clinical data on the cross-reactivity between penicillins and other beta-lactam classes. It is important to note that many studies investigate "penicillin allergy" as a whole, often involving amoxicillin or Penicillin G. However, the principles of side-chain similarity apply directly to this compound (phenoxymethylpenicillin).

Table 1: Cross-Reactivity between Penicillins and Cephalosporins
Cephalosporin GroupSimilarity to this compound R1 Side ChainReported Cross-Reactivity Rate (IgE-mediated)Key Findings & Citations
All Cephalosporins Varies (generally low)<2% in patients with confirmed penicillin allergy.Newer data show a much lower risk than the historically quoted 10%.[1][6] Cross-reactivity is rare between penicillins and cephalosporins with dissimilar side chains.[1]
Aminocephalosporins (e.g., Cefadroxil, Cephalexin)High similarity to Aminopenicillins (Amoxicillin/Ampicillin), NOT this compound.Up to 16.45% with aminopenicillins.The highest risk is associated with identical R1 side chains, such as between amoxicillin and cefadroxil.[7][8] This highlights the side-chain specific nature of the reaction.
Other Cephalosporins (e.g., Cefazolin, Cefuroxime, Ceftriaxone)Low / Dissimilar2.11% for cephalosporins with low side-chain similarity scores.Cefazolin has a unique R1 side chain and is considered safe in patients with penicillin allergies.[3] Studies show very low rates of reaction to third and fourth-generation cephalosporins.[5]
Table 2: Cross-Reactivity between Penicillins and Carbapenems
Antibiotic ClassSimilarity to this compound R1 Side ChainReported Cross-Reactivity RateKey Findings & Citations
Carbapenems (Imipenem, Meropenem, Ertapenem)Dissimilar<1%Penicillins and carbapenems do not share common side chains.[9] Multiple prospective studies confirm a very low risk, and carbapenems are generally considered safe in patients with IgE-mediated penicillin allergy.[2][10][9][11]
Table 3: Cross-Reactivity between Penicillins and Monobactams
Antibiotic ClassSimilarity to this compound R1 Side ChainReported Cross-Reactivity RateKey Findings & Citations
Monobactams (Aztreonam)Dissimilar0% (Essentially none)Due to its unique monocyclic structure, aztreonam is not considered cross-reactive with other beta-lactams.[2][10] The only exception is with ceftazidime, as they share an identical R1 side chain.[9]

Experimental Protocols for Assessing Cross-Reactivity

A definitive diagnosis of a beta-lactam allergy and an assessment of cross-reactivity potential require a systematic allergological workup. This process is critical to "de-label" patients with a history of penicillin allergy, over 95% of whom are not truly allergic.[6]

cluster_tests Allergological Testing start Patient with Reported This compound Allergy history 1. Detailed Clinical History (Symptoms, Timing, Severity) start->history spt 2. Skin Prick Test (SPT) with Penicillin Reagents history->spt idt 3. Intradermal Test (IDT) (if SPT is negative) spt->idt Negative outcome_pos Allergy Confirmed Avoid this compound spt->outcome_pos Positive dpt 4. Drug Provocation Test (DPT) (if skin tests are negative) idt->dpt Negative idt->outcome_pos Positive dpt->outcome_pos Positive (Reaction) outcome_neg Tolerant 'De-label' Allergy Record dpt->outcome_neg Negative (Tolerated)

Caption: Standardized workflow for the evaluation of a suspected this compound allergy.

Experimental Protocols
  • Skin Testing (ST) : This is the initial and most crucial step for diagnosing IgE-mediated allergies.[7]

    • Objective : To detect the presence of drug-specific IgE antibodies on mast cells in the skin.

    • Methodology :

      • Skin Prick Test (SPT) : A drop of the penicillin allergen (e.g., benzylpenicilloyl polylysine [PPL], minor determinant mixture [MDM]) is placed on the skin, which is then lightly pricked. A positive control (histamine) and negative control (saline) are used. A wheal and flare reaction larger than the negative control indicates sensitization.

      • Intradermal Test (IDT) : If the SPT is negative, a small amount of a more dilute allergen is injected into the dermis.[12] This test is more sensitive but carries a slightly higher risk of a systemic reaction. Readings are typically taken after 15-20 minutes. For suspected non-immediate reactions, delayed readings at 48-72 hours may be performed.[12]

  • Specific IgE (sIgE) In Vitro Testing :

    • Objective : To quantify the amount of circulating IgE antibodies specific to a drug allergen in a blood sample.

    • Methodology : Immunoassays like ImmunoCAP or Radioallergosorbent tests (RAST) are used. A solid phase is coated with the drug allergen, and the patient's serum is added. If specific IgE is present, it binds to the allergen. A labeled anti-IgE antibody is then added, and the resulting signal is proportional to the amount of specific IgE.

    • Limitations : The sensitivity of sIgE testing is lower than skin testing, especially if the allergic reaction occurred in the distant past, as IgE levels can wane over time.[12] A negative result does not rule out an allergy.[12]

  • Drug Provocation Test (DPT) / Graded Challenge :

    • Objective : To determine if a patient can safely tolerate a drug to which they have a suspected but unconfirmed allergy. This is considered the gold standard for ruling out a drug allergy.[7]

    • Methodology : This procedure must be performed in a supervised medical setting with emergency care available.

      • The patient is given a small fraction (e.g., 1/100th or 1/10th) of the therapeutic dose of the target antibiotic.

      • The patient is observed for a set period (e.g., 30-60 minutes) for any signs of an allergic reaction.

      • If no reaction occurs, a larger dose (e.g., 10-fold increase) is administered.

      • This process is repeated until a full therapeutic dose is administered and tolerated. Any objective signs of an allergic reaction at any step result in the immediate termination of the test.

References

Inter-laboratory Validation of Penicillin V Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for Penicillin V susceptibility testing, supported by experimental data from various studies. The aim is to offer a comprehensive resource for laboratories to assess and select the most appropriate testing methodology for their needs.

Introduction

This compound, an oral penicillin antibiotic, remains a crucial agent in treating various bacterial infections. Accurate determination of microbial susceptibility to this compound is paramount for effective clinical outcomes and antimicrobial stewardship. This guide focuses on the inter-laboratory validation and performance comparison of three widely used phenotypic susceptibility testing methods: broth microdilution (BMD), disk diffusion, and the gradient diffusion test (E-test). The performance of these methods is evaluated based on their agreement with reference methods, reproducibility, and the influence of different interpretive guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: A Comparative Analysis of Penicillin Susceptibility Testing Methods

The following tables summarize quantitative data from studies comparing the performance of different susceptibility testing methods for penicillin. While specific data for this compound is limited in comparative studies, the data for penicillin serves as a valuable surrogate.

Table 1: Performance of E-test Compared to Broth Microdilution for Penicillin Susceptibility of Streptococcus pneumoniae

Performance MetricResultSource
Number of Isolates Tested108[1]
Discordant Results19 of 108 isolates (17.6%)[1]
Nature of DiscrepanciesAll occurred at susceptibility category breakpoints[1]
Magnitude of DiscrepanciesDifferences of only one twofold dilution factor[1]

Table 2: Comparison of Disk Diffusion and Broth Microdilution for Penicillin Susceptibility of Viridans Group Streptococci

Performance MetricResultSource
Number of Isolates Tested167
Discrepancies (Resistant by MIC, Susceptible by Zone Diameter)35 of 167 isolates (21.0%)
Discrepancies (Resistant by MIC, Intermediate by Zone Diameter)34 of 167 isolates (20.4%)
Reliability for Low-Level ResistanceBroth microdilution or other quantitative MIC method recommended

Table 3: Multicenter Comparison of E-test, Vitek 2, and BD Phoenix to Broth Microdilution for Penicillin Susceptibility of Streptococcus pneumoniae

MethodEssential Agreement (EA) with BMDCategorical Agreement (CA) with BMD
E-test (on Oxoid plate) 58.3%74% - 84%
E-test (on BD BBL plate) ≥ 90%74% - 84%
Vitek 2 ≥ 90%≥ 90%
BD Phoenix ≥ 90%74% - 84%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of susceptibility testing. Below are generalized protocols for the three key methods discussed.

Broth Microdilution (BMD) Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a known concentration in a suitable solvent.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a lawn of bacteria.

  • Application of Disks: Aseptically apply a paper disk impregnated with a standardized amount of this compound (e.g., 10 units) onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters.

  • Interpretation: Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints defined by CLSI or EUCAST guidelines.

Gradient Diffusion Method (E-test)

The E-test is a quantitative method that determines the MIC using a predefined gradient of an antimicrobial agent on a plastic strip.

  • Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

  • Application of E-test Strip: Aseptically place the E-test strip containing a gradient of this compound onto the agar surface.

  • Incubation: Incubate the plate under the same conditions as the disk diffusion method.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in inter-laboratory validation, the following diagrams illustrate the experimental workflow and the logical relationships in the validation process.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase start Start: Select Participating Laboratories protocol Develop Standardized Protocol for this compound Susceptibility Testing start->protocol strains Prepare and Distribute Standardized Bacterial Strains protocol->strains media_reagents Distribute Standardized Media and Reagents strains->media_reagents bmd Perform Broth Microdilution (BMD) media_reagents->bmd disk Perform Disk Diffusion media_reagents->disk etest Perform E-test media_reagents->etest collect_data Collect Raw Data from all Laboratories bmd->collect_data disk->collect_data etest->collect_data analyze_data Analyze Data for Intra- and Inter-laboratory Reproducibility collect_data->analyze_data compare_methods Compare Performance of BMD, Disk Diffusion, and E-test analyze_data->compare_methods report Generate Final Validation Report compare_methods->report

Inter-laboratory validation experimental workflow.

LogicalRelationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Interpretation bacterial_isolate Bacterial Isolate incubation Incubation under Standardized Conditions bacterial_isolate->incubation penicillin_v This compound Antimicrobial Agent penicillin_v->incubation testing_method Selected Susceptibility Testing Method (BMD, Disk, E-test) testing_method->incubation measurement Measurement of Growth Inhibition (MIC or Zone Diameter) incubation->measurement raw_data Raw Data (MIC value or Zone Diameter) measurement->raw_data interpretation Interpretation using Breakpoints (CLSI/EUCAST) raw_data->interpretation result Final Result (Susceptible, Intermediate, Resistant) interpretation->result

Logical relationship of the susceptibility testing process.

Discussion and Conclusion

The validation of this compound susceptibility testing methods is critical for ensuring the accuracy and comparability of results across different laboratories. The data presented indicate that while there is generally good agreement between the methods, discrepancies can arise, particularly for isolates with MICs near the susceptibility breakpoints. For instance, the E-test showed a notable number of discordant results with broth microdilution for S. pneumoniae, all of which were minor errors at the breakpoint. Similarly, disk diffusion had challenges in accurately categorizing viridans group streptococci with low-level penicillin resistance compared to MIC methods.

The choice between CLSI and EUCAST guidelines can also significantly impact the interpretation of results. These organizations sometimes have different breakpoints for the same antibiotic, which can lead to different susceptibility categorizations and, consequently, different clinical decisions. Laboratories should be aware of these differences and choose the guideline that is most appropriate for their patient population and clinical context.

References

A Comparative Analysis of Penicillin V Binding Affinity to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Penicillin V, a widely used β-lactam antibiotic, to various Penicillin-Binding Proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes by β-lactam antibiotics leads to cell lysis and bacterial death.[1][2] Understanding the differential binding affinities of this compound to various PBPs across different bacterial species is crucial for comprehending its spectrum of activity and the mechanisms of bacterial resistance.

Quantitative Analysis of Binding Affinity

The interaction between this compound and PBPs is a complex process that involves the acylation of a serine residue in the active site of the PBP.[1][3][4] This covalent modification inactivates the enzyme. The efficiency of this process can be quantified by parameters such as the inhibition concentration (IC50) or the acylation rate. While comprehensive comparative data for this compound across a wide range of purified PBPs is limited in publicly available literature, studies on whole cells and with closely related penicillins provide valuable insights into its selectivity.

Below is a summary of available data on the interaction of this compound and the closely related Penicillin G with various PBPs.

AntibioticOrganismPBP Target(s)Observed Affinity/SelectivityReference
This compound Escherichia coliPBP4, PBP7, PBP8Shows concentration-dependent selectivity for these low-molecular-weight PBPs.[5]
This compound Streptococcus pneumoniaePBP2x, PBP3Exhibits preferential binding to PBP2x and PBP3.[6]
Penicillin G Staphylococcus aureus (susceptible strains)PBP1, PBP2, PBP3Forms relatively stable acyl-enzyme complexes with half-lives ranging from 43 to 115 minutes.[7]
Penicillin G Staphylococcus aureus (resistant strains)PBP1, PBP2Exhibits slower acylation and more rapid deacylation compared to susceptible strains.[8][9]
Penicillin G Streptococcus pneumoniae (susceptible PBP2x)PBP2xDemonstrates a high overall binding efficiency (k2/Kd) of 200,000 M⁻¹s⁻¹.[10]
Penicillin G Streptococcus pneumoniae (resistant PBP2x)PBP2xShows a significantly reduced overall binding efficiency (over 1000-fold slower) compared to the susceptible PBP2x.[10]

Note: The data for Penicillin G is included due to its structural and functional similarity to this compound, providing a valuable comparative perspective on the interaction of penicillins with PBPs.

Mechanism of PBP Inhibition by this compound

The binding of this compound to a PBP is not a simple ligand-receptor interaction but a chemical reaction. The diagram below illustrates the covalent inhibition mechanism.

PBP_Inhibition PBP PBP Active Site (with catalytic Serine) Complex Non-covalent Michaelis Complex PBP->Complex Reversible binding PenV This compound PenV->Complex AcylEnzyme Covalent Acyl-Enzyme (Inactive PBP) Complex->AcylEnzyme Acylation (β-lactam ring opening) AcylEnzyme->PBP Slow Deacylation (Hydrolysis)

Mechanism of Penicillin-Binding Protein (PBP) inactivation by this compound.

Experimental Protocols

The determination of this compound binding affinity to PBPs can be achieved through various experimental methodologies. A common approach is a competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin-FL (a fluorescent derivative of this compound).

Competitive PBP Binding Assay Protocol

This protocol outlines the general steps for assessing the binding of this compound to PBPs in whole bacterial cells.

  • Bacterial Culture and Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cell pellet in the same buffer to a specific optical density.

  • Competitive Inhibition:

    • Aliquot the bacterial cell suspension into multiple tubes.

    • Add varying concentrations of unlabeled this compound to the tubes and incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). This allows this compound to bind to its target PBPs.

  • Fluorescent Labeling of Remaining PBPs:

    • Add a fixed, saturating concentration of a fluorescent penicillin probe, such as Bocillin-FL, to each tube.

    • Incubate for a shorter period (e.g., 10 minutes) to allow the fluorescent probe to bind to any PBPs not already occupied by this compound.[11]

  • Sample Preparation for Analysis:

    • Stop the labeling reaction by placing the tubes on ice.

    • Pellet the cells by centrifugation and wash them to remove any unbound fluorescent probe.

    • Lyse the cells to release the membrane proteins, which include the PBPs. This can be done using methods such as sonication or French press.[12]

    • Isolate the membrane fraction containing the PBPs by ultracentrifugation.

    • Resuspend the membrane pellet in a sample buffer for electrophoresis.

  • Analysis by SDS-PAGE and Fluorescence Imaging:

    • Separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

    • The intensity of the fluorescent bands corresponding to each PBP will be inversely proportional to the amount of this compound that bound to it.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band at different concentrations of this compound.

    • Plot the percentage of PBP inhibition versus the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the fluorescent probe binding to a specific PBP.

The following diagram illustrates the experimental workflow for this competitive binding assay.

PBP_Assay_Workflow cluster_sample_prep Sample Preparation cluster_binding Binding Assay cluster_analysis Analysis Culture Bacterial Culture (Mid-log phase) Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Incubate_PenV Incubate with varying [this compound] Resuspend->Incubate_PenV Incubate_BocFL Add Bocillin-FL (Fluorescent Probe) Incubate_PenV->Incubate_BocFL Wash_Unbound Wash to Remove Unbound Probe Incubate_BocFL->Wash_Unbound Cell_Lysis Cell Lysis & Membrane Fraction Isolation Wash_Unbound->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Fluorescence_Scan Fluorescence Scanning SDS_PAGE->Fluorescence_Scan Data_Analysis Quantification & IC50 Determination Fluorescence_Scan->Data_Analysis

Experimental workflow for a competitive PBP binding assay.

References

"assessing the equivalence of synthetic vs. biologically derived Penicillin V"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Synthetic vs. Biologically Derived Penicillin V

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of this compound sourced from total chemical synthesis versus biological fermentation. While both production methods yield the same active pharmaceutical ingredient (API), phenoxymethylpenicillin, the processes can result in different impurity profiles, which may have implications for downstream applications and regulatory considerations. Equivalence is ultimately determined by adherence to pharmacopeial standards.

Executive Summary

The core molecule of this compound is chemically identical regardless of its origin.[1][2] Both synthetic and biologically derived this compound must meet stringent purity and potency standards set by pharmacopeias such as the United States Pharmacopeia (USP) to be deemed equivalent for clinical use.[3] The primary differences lie in the potential impurity profiles, which are characteristic of the manufacturing process. Biologically derived this compound, produced via fermentation of Penicillium chrysogenum, may contain residual proteins and other metabolites from the fermentation broth.[4] In contrast, synthetic this compound, built from basic chemical precursors, will have impurities related to starting materials, reagents, and side-products of the chemical reactions.[5][6]

The biological activity of this compound is dictated by its molecular structure, specifically the β-lactam ring, which inhibits bacterial cell wall synthesis.[7] Therefore, if both products meet the same standards for purity and potency, they are considered bioequivalent.[8][9][10]

Data Presentation: A Comparative Analysis

The following table summarizes the key comparative parameters between synthetic and biologically derived this compound. The quantitative values are representative and based on typical pharmacopeial requirements and potential process-related impurities.

Parameter Synthetic this compound Biologically Derived this compound Pharmacopeial Standard (USP Example)
Purity (Assay) Typically > 98%Typically > 98%Potency of 1525-1780 this compound Units/mg[3]
Identity Confirmed by IR, HPLC, NMRConfirmed by IR, HPLC, NMRConforms to USP reference standard spectra[3]
Key Impurities - Residual Solvents- Unreacted Starting Materials- Synthetic By-products- Penicilloic Acids- p-Hydroxythis compound- Residual Host Cell Proteins- Phenoxyacetic acid: ≤ 0.5%- p-Hydroxythis compound: ≤ 5.0%
Biological Potency Equivalent to reference standardEquivalent to reference standardMeasured by microbiological or chromatographic assay against a reference standard[11]
Stereochemistry Dextrorotatory D-form; potential for L-form impuritiesExclusively the biologically active D-form[4]Specific rotation: +220° to +235°

Experimental Protocols

To assess the equivalence of this compound from different sources, a series of standardized analytical and biological tests are performed.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate, identify, and quantify this compound and its related impurities.

  • Objective: To determine the purity of the this compound sample and to identify and quantify any impurities.

  • Methodology:

    • Mobile Phase Preparation: A filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (e.g., 650:350:5.75 v/v/v) is prepared.[3]

    • Standard Preparation: A solution of USP this compound Potassium Reference Standard (RS) is prepared in the mobile phase at a known concentration (e.g., 2.5 mg/mL).[3]

    • Sample Preparation: An accurately weighed quantity of the this compound sample (synthetic or biological) is dissolved in the mobile phase to a similar concentration as the standard.

    • Chromatographic System: A liquid chromatograph equipped with a UV detector (e.g., 225 nm) and a suitable column (e.g., C18, 4.6-mm × 25-cm) is used. The flow rate is typically around 1 mL/min.

    • Procedure: Equal volumes of the standard and sample preparations are injected into the chromatograph. The chromatograms are recorded, and the peak areas are measured.

    • Analysis: The purity is calculated by comparing the peak area of this compound in the sample to that in the standard. Impurities are identified by their retention times relative to the main peak and quantified against reference standards for known impurities.[12]

Biological Potency Assay (Antimicrobial Susceptibility Testing)

This assay determines the biological activity of the this compound by measuring its ability to inhibit bacterial growth.

  • Objective: To compare the antimicrobial potency of synthetic and biologically derived this compound against a susceptible bacterial strain.

  • Methodology (Broth Microdilution Method):

    • Bacterial Strain: A susceptible strain of Staphylococcus aureus (e.g., ATCC 29213) is used.

    • Inoculum Preparation: The bacterial strain is grown in a suitable broth (e.g., Mueller-Hinton) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Serial Dilutions: A series of two-fold dilutions of the synthetic this compound, biologically derived this compound, and a reference standard are prepared in the broth in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the standardized bacterial suspension.

    • Incubation: The plate is incubated at 35°C for 16-20 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Analysis: The MIC values of the synthetic and biologically derived samples are compared. Equivalent samples will have MIC values within an acceptable range (typically ±1 two-fold dilution) of each other and the reference standard.

Visualizations

Mechanism of Action: this compound Signaling Pathway

The diagram below illustrates the mechanism by which this compound inhibits bacterial cell wall synthesis.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidase) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to weakened cell wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to active site PenV This compound PenV->PBP Irreversibly Binds & Inhibits

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for Equivalence Assessment

This workflow outlines the logical steps for a comprehensive comparison of synthetic and biologically derived this compound.

G cluster_chem Chemical & Physical Analysis cluster_bio Biological Analysis start Obtain Samples: - Synthetic this compound - Biologically Derived this compound hplc Purity & Impurity Profile (HPLC / LC-MS) start->hplc identity Structural Identity (IR / NMR) start->identity phys Physical Properties (pH, Water Content, etc.) start->phys mic Potency Assay (MIC Determination) start->mic compare Compare Data vs. Pharmacopeial Standards hplc->compare identity->compare phys->compare bioequiv In Vivo Bioequivalence (Pharmacokinetic Study) mic->bioequiv If required for formulated product mic->compare bioequiv->compare conclusion Determine Equivalence compare->conclusion

Caption: Workflow for assessing the equivalence of this compound sources.

References

A Comparative Guide to Microbiological and Chromatographic Assays for Determining Penicillin V Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of antibiotic potency is a critical aspect of drug development and quality control. For Penicillin V, two primary analytical approaches are widely employed: the traditional microbiological assay and the more modern chromatographic method, typically High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their needs.

Quantitative Performance Comparison

The choice between microbiological and chromatographic assays often depends on the specific requirements of the analysis, such as the need to measure biological activity versus chemical purity. The following table summarizes key performance parameters for each method. While direct comparative studies for this compound are not always available in literature, this table includes representative data for antibiotics to illustrate the typical performance of each technique.

Parameter Microbiological Assay (Agar Diffusion) Chromatographic Assay (HPLC) Key Considerations
Principle Measures the biological activity of the antibiotic by observing the inhibition of microbial growth.Separates and quantifies the active pharmaceutical ingredient (API) based on its physicochemical properties.Microbiological assays directly measure bioactivity, while HPLC measures chemical concentration.[1][2]
Specificity Can be influenced by related substances or degradation products that also possess antimicrobial activity.Highly specific for the intact this compound molecule, separating it from impurities and degradation products.[3]HPLC offers superior specificity, which is crucial for stability studies and impurity profiling.[3]
Precision (%RSD) Typically higher variability (e.g., 4.51-26.78% for clarithromycin).[4]Generally more precise (e.g., 0.88-19.86% for clarithromycin).[4] Repeatability for this compound tablets has been reported with RSDs of 0.84-1.10%.[5]HPLC provides higher precision and reproducibility.[5]
Accuracy Can be lower (e.g., 78.52-131.19% for clarithromycin).[4]Generally higher (e.g., 99.27-103.42% for clarithromycin).[4] Recovery for this compound in tablets has been reported as 99.1%.[5]HPLC generally offers greater accuracy in quantifying the API.
Linearity (R²) Good linearity can be achieved (e.g., 0.9974 for bisofloxacin).[1]Excellent linearity is a hallmark of the method (e.g., 0.9998 for bisofloxacin,[1] 0.9988 for this compound[6]).Both methods can demonstrate good linearity within a defined range.
Sensitivity High, as it relies on the sensitive response of microorganisms.High, with the ability to detect low concentrations of the analyte.Both methods can be highly sensitive depending on the specific setup and analyte.
Throughput Lower throughput due to incubation times and manual measurements.Higher throughput, amenable to automation.[3]HPLC is more suitable for high-throughput screening and routine quality control.
Cost & Complexity Lower initial equipment cost but can be labor-intensive.[1]Higher initial equipment cost and requires more technical expertise.[3]The choice may depend on budget and available personnel expertise.

Experimental Protocols

Microbiological Agar Diffusion Assay for this compound Potency

This protocol describes a cylinder-plate method for determining the potency of a this compound sample.

1. Preparation of Materials:

  • Test Organism: Staphylococcus aureus (ATCC 6538P) or other suitable susceptible organism.

  • Culture Media: Prepare appropriate agar media for the base and seeded layers.

  • Standard Solution: Accurately weigh a suitable amount of this compound Potassium Reference Standard and dissolve in a buffer solution to create a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution.

  • Sample Solution: Prepare a sample solution of this compound with an expected concentration similar to the standard solutions.

2. Assay Procedure:

  • Pour a base layer of sterile agar into Petri plates and allow it to solidify on a level surface.[7]

  • Prepare a seeded agar layer by inoculating a second batch of molten agar (cooled to 40-50°C) with the test organism.[8]

  • Pour the seeded agar over the base layer and allow it to solidify.[7]

  • Using a sterile borer, create uniform wells or place sterile cylinders on the agar surface.

  • Carefully pipette equal volumes of the standard and sample solutions into the wells.

  • Incubate the plates at a controlled temperature (e.g., 37°C) for 18-24 hours.[8]

3. Data Analysis:

  • Measure the diameter of the zones of inhibition for both the standard and sample solutions.

  • Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions.

  • Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

High-Performance Liquid Chromatography (HPLC) Assay for this compound Potency

This protocol provides a general method for the determination of this compound potency using reverse-phase HPLC.

1. Preparation of Materials:

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of acetonitrile, water, and a buffer (e.g., potassium phosphate monobasic). A common mobile phase is acetonitrile-methanol-0.01 M potassium phosphate monobasic (21:4:75 v/v/v).[5]

  • Standard Solution: Prepare a stock solution of this compound Potassium Reference Standard in the mobile phase at a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the linear range of the assay.

2. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 225 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled.

3. System Suitability:

  • Before sample analysis, perform replicate injections of the standard solution to ensure the system is performing adequately. Key parameters include repeatability of peak area and retention time, tailing factor, and theoretical plates.

4. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on its retention time.

  • Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the microbiological and chromatographic assays.

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Agar Media pour_plate Pour & Inoculate Plates prep_media->pour_plate prep_culture Prepare Test Culture prep_culture->pour_plate prep_std Prepare Standard Solutions apply_solutions Apply Solutions to Wells prep_std->apply_solutions prep_sample Prepare Sample Solution prep_sample->apply_solutions pour_plate->apply_solutions incubate Incubate Plates apply_solutions->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve calc_potency Calculate Potency plot_curve->calc_potency

Caption: Workflow for Microbiological Potency Assay.

Chromatographic_Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_std Prepare Standard Solution prep_std->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standard & Samples prep_sample->inject_samples system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_potency Calculate Potency integrate_peaks->calc_potency

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Penicillin V

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to include proper disposal. Penicillin V, a widely used beta-lactam antibiotic, requires specific handling procedures for its disposal to mitigate environmental contamination and the proliferation of antibiotic-resistant bacteria.[1] Adherence to these protocols is not only a matter of regulatory compliance but also a core component of laboratory safety and corporate responsibility.

Stock solutions of this compound are categorized as hazardous chemical waste and must be disposed of following institutional and national guidelines.[2] The Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals via sewering (i.e., flushing down the drain).[3][4] Therefore, chemical inactivation is a critical step to render the antibiotic biologically inactive before its final disposal.

Chemical Inactivation Protocol: Alkaline Hydrolysis

The recommended method for inactivating this compound is through alkaline hydrolysis, which effectively cleaves the beta-lactam ring, nullifying its antibacterial activity.[5] The primary degradation product of this process is penicilloic acid.[6]

Experimental Protocol: Inactivation of this compound Solutions

This protocol is based on methodologies proven effective for the hydrolysis of beta-lactam antibiotics.[5]

  • Preparation:

    • Work in a designated waste treatment area, preferably within a fume hood.

    • Ensure all necessary Personal Protective Equipment (PPE) is worn, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.

    • Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Inactivation Procedure:

    • For every one volume of this compound solution (e.g., 100 mL), add two volumes of 1 M NaOH solution (e.g., 200 mL).

    • Stir the resulting mixture at ambient temperature for a minimum of 4 hours (240 minutes). This duration ensures the complete degradation of the beta-lactam structure.[5]

    • After the reaction period, the this compound is considered inactivated.

  • Waste Neutralization and Collection:

    • Before final disposal, neutralize the alkaline solution. Slowly add an acid (e.g., 1 M hydrochloric acid) while monitoring the pH with a calibrated pH meter until the pH is between 6.0 and 8.0.

    • Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container. The container should be designated for aqueous chemical waste and comply with your institution's and local regulations.

    • Arrange for pickup and final disposal by a certified hazardous waste management contractor.

Quantitative Data for this compound Inactivation

The following table summarizes the key quantitative parameters for the alkaline hydrolysis of this compound.

ParameterValueSource
Inactivating AgentSodium Hydroxide (NaOH)[5]
Concentration1 M[5]
Ratio (Agent:Waste)2:1 (v/v)[5]
Minimum Reaction Time240 minutes[5]
Reaction TemperatureAmbient[5]

Disposal Workflow for this compound Waste

The proper disposal of this compound follows a structured workflow that ensures safety and compliance at each step. The logical relationship from initial waste characterization to final disposal is illustrated in the diagram below.

G cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_treatment Treatment Protocol cluster_disposal Final Disposal start This compound Waste (Stock Solution, Contaminated Media, etc.) is_hazardous Is waste considered hazardous chemical waste? start->is_hazardous inactivation Perform Chemical Inactivation (e.g., Alkaline Hydrolysis with 1M NaOH) is_hazardous->inactivation Yes (e.g., Stock Solution) non_haz Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_haz No (Follow institutional policy for trace contaminants) neutralize Neutralize Solution (pH 6.0 - 8.0) inactivation->neutralize collect_hw Collect in Labeled Hazardous Waste Container neutralize->collect_hw contractor Dispose via Certified Hazardous Waste Contractor collect_hw->contractor

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance, as local and state regulations may vary.[2] By implementing a robust disposal plan, research organizations can build a foundation of trust and demonstrate a commitment to safety and environmental stewardship that extends beyond the products they develop.

References

Safeguarding Your Research: A Guide to Handling Penicillin V

Author: BenchChem Technical Support Team. Date: November 2025

Penicillin V is an antibiotic agent widely used in research and development. Due to its potential to cause allergic reactions and other health hazards, stringent safety protocols are essential for handling this compound in a laboratory setting. Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical to ensure the safety of all personnel.

This compound is known to be a respiratory and skin sensitizer, which can lead to allergic reactions upon inhalation or contact.[1][2][3] It is also harmful if swallowed.[1][4] Therefore, minimizing exposure through engineering controls and appropriate PPE is paramount.

Hazard Identification

Understanding the specific hazards associated with this compound is the first step in safe handling. The primary risks are summarized below.

Hazard TypeDescriptionCitations
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][4]
Skin Sensitization May cause an allergic skin reaction upon contact.[1][2][4]
Acute Oral Toxicity Harmful if swallowed.[1][4]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable when working with this compound. The following equipment should be utilized to prevent exposure.

Body PartRequired PPESpecifications and Best PracticesCitations
Respiratory RespiratorIn cases of brief or low-level exposure, a respiratory filter device is recommended. For intensive or prolonged exposure, a respirator independent of circulating air should be used. Always use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded.[1][2][4]
Hands Protective GlovesUse impermeable and resistant gloves. Nitrile or low-protein, powder-free latex gloves are suitable options. Double gloving should be considered for enhanced protection. Always wash hands thoroughly after removing gloves.[1][2][4][5][6]
Eyes Safety Glasses/GogglesWear safety glasses with side shields (compliant with European standard EN 166) or chemical goggles to protect against dust and splashes.[2][4][5]
Body Protective ClothingWear long-sleeved clothing. For larger quantities or increased risk of exposure, impervious clothing, protective shoe covers, and a head covering are recommended.[2][3][4][5]

Operational Handling and Workflow

To minimize risk, a structured workflow should be followed when handling this compound. This includes preparation, active handling, and post-handling cleanup.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Ensure Adequate Ventilation prep2 Don Required PPE prep1->prep2 handle1 Avoid Personal Contact (Inhalation, Skin, Eyes) prep2->handle1 Proceed to Handling handle2 Weigh/Handle in Ventilated Area handle3 Avoid Dust Generation handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 Complete Handling post2 Remove PPE Carefully post1->post2 post3 Wash Hands Thoroughly post2->post3 start This compound Waste Generated q1 Waste Type? start->q1 stock Unused/Expired Stock Solution or Pure Compound q1->stock Stock/Pure media Contaminated Media q1->media Media labware Contaminated Labware (Gloves, Pipettes, etc.) q1->labware Labware collect Collect in Approved Hazardous Chemical Waste Container stock->collect media->collect labware->collect dispose Dispose via Institutional EHS Guidelines (e.g., Incineration) collect->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.